Dimethyldiphenylsilane
Description
Properties
IUPAC Name |
dimethyl(diphenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Si/c1-15(2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKVFIFBAASZJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60228420 | |
| Record name | Dimethyl diphenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60228420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
778-24-5 | |
| Record name | Dimethyl diphenylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000778245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl diphenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60228420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Dimethyldiphenylsilane from Diphenylmethylchlorosilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of dimethyldiphenylsilane from diphenylmethylchlorosilane. The primary methods for this transformation involve the methylation of the silicon center using organometallic reagents, specifically Grignard reagents or organolithium compounds. This document outlines the core chemical principles, detailed experimental protocols, and relevant quantitative data to facilitate the successful synthesis and purification of this compound.
Introduction
This compound is a valuable organosilicon compound utilized in various fields, including organic synthesis and materials science. Its synthesis from diphenylmethylchlorosilane is a fundamental transformation that introduces a methyl group to the silicon atom, replacing the chlorine atom. This reaction is typically achieved via nucleophilic substitution, employing a strong nucleophile in the form of a methyl carbanion equivalent. The two most common and effective sources of this nucleophile are methylmagnesium halides (Grignard reagents) and methyllithium.
The choice of reagent can influence the reaction conditions, yield, and side-product profile. This guide will detail the procedures for both approaches, providing a robust framework for laboratory-scale synthesis.
Reaction Mechanisms
The core of this synthesis is a nucleophilic attack on the electrophilic silicon atom of diphenylmethylchlorosilane by the carbanionic methyl group from either a Grignard reagent or an organolithium reagent.
Grignard Reaction
The reaction with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), proceeds through the formation of a transient pentacoordinate silicon intermediate, which then collapses to form the desired this compound and a magnesium halide salt.
Organolithium Reaction
Similarly, the reaction with methyllithium (CH₃Li) involves the nucleophilic attack of the methyl anion on the silicon center, leading to the formation of this compound and lithium chloride. Organolithium reagents are generally more reactive than Grignard reagents, which can lead to faster reaction times but may also require more stringent control of reaction conditions to avoid side reactions.
Experimental Protocols
The following protocols are detailed methodologies for the synthesis of this compound from diphenylmethylchlorosilane using either a Grignard reagent or an organolithium reagent. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Synthesis using Methylmagnesium Bromide (Grignard Reagent)
Materials:
-
Diphenylmethylchlorosilane
-
Magnesium turnings
-
Methyl bromide or methyl iodide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Hexane
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Inert gas supply (nitrogen or argon)
-
Distillation apparatus
Procedure:
-
Preparation of Methylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of methyl bromide in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Diphenylmethylchlorosilane: Cool the freshly prepared methylmagnesium bromide solution to 0 °C in an ice bath. Add a solution of diphenylmethylchlorosilane in anhydrous diethyl ether dropwise from the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Cool the reaction mixture again to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Synthesis using Methyllithium
Materials:
-
Diphenylmethylchlorosilane
-
Methyllithium solution in diethyl ether or THF
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Hexane
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Inert gas supply (nitrogen or argon)
-
Low-temperature bath (e.g., dry ice/acetone)
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, place a solution of diphenylmethylchlorosilane in anhydrous diethyl ether. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Methyllithium: Add a solution of methyllithium in diethyl ether dropwise from the dropping funnel to the cooled solution of diphenylmethylchlorosilane. Maintain the temperature at -78 °C during the addition. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
-
Work-up: Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter to remove the drying agent and concentrate the solution using a rotary evaporator. Purify the resulting crude product by fractional distillation under reduced pressure to obtain this compound as a colorless oil.
Data Presentation
The following tables summarize the key quantitative data for the starting material and the final product.
Table 1: Physical and Chemical Properties
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n²⁰/D) |
| Diphenylmethylchlorosilane | C₁₃H₁₃ClSi | 232.78 | 295 | 1.107 | 1.574 |
| This compound | C₁₄H₁₆Si | 212.36 | 114 @ 3 mmHg | ~1.0 | ~1.56 |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Signals |
| ¹H NMR (CDCl₃, 500 MHz) | δ 7.57-7.55 (m, 4H, ortho-Ph), 7.40-7.38 (m, 6H, meta/para-Ph), 0.59 (s, 6H, Si-CH₃) ppm.[1] |
| ¹³C NMR (CDCl₃, 125 MHz) | δ 138.2, 134.2, 129.1, 127.8, -2.4 ppm.[1] |
| ²⁹Si NMR (CDCl₃, 99 MHz) | δ -8.02 ppm.[1] |
| Mass Spectrometry (EI) | m/z: 212 (M+), 197, 135, 105. |
Table 3: Typical Reaction Parameters and Expected Yield
| Reaction Method | Molar Ratio (Me-reagent:Chlorosilane) | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Grignard | 1.1 : 1.0 | Diethyl ether or THF | 0 to reflux | 2 - 4 | 80 - 95 |
| Organolithium | 1.05 : 1.0 | Diethyl ether or THF | -78 to RT | 1 - 2 | 85 - 98 |
Note: Yields are estimates based on typical outcomes for these types of reactions and may vary depending on the specific experimental conditions and scale.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the synthesis and the general reaction scheme.
References
Dimethyldiphenylsilane: A Comprehensive Technical Guide
CAS Number: 778-24-5
Dimethyldiphenylsilane is an organosilicon compound characterized by the presence of two methyl and two phenyl substituents attached to a central silicon atom. This tetraorganosilane serves as a crucial building block and precursor in various fields of chemical synthesis, particularly in the development of advanced materials and in specialized applications within the pharmaceutical and electronics industries. Its unique combination of thermal stability, chemical reactivity, and tailored solubility makes it a compound of significant interest to researchers and drug development professionals.
Physicochemical and Safety Data
The fundamental properties of this compound are summarized in the tables below, providing a clear overview of its physical characteristics and safety profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 778-24-5 | [1][2][3] |
| Molecular Formula | C₁₄H₁₆Si | [1][2][3] |
| Molecular Weight | 212.36 g/mol | [1][2] |
| Appearance | Colorless liquid | General knowledge |
| Boiling Point | 276 °C at 740 mmHg | [4] |
| Density | 0.985 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.5640 | [4] |
Table 2: Safety and Handling Information
| Parameter | Information | Reference(s) |
| Flash Point | 105.00 °C (221.0 °F) - closed cup | [4] |
| Storage Class | 10 - Combustible liquids | [4] |
| Personal Protective Equipment (PPE) | Eyeshields, Gloves | [4] |
Synthesis of this compound
The most common and effective method for the synthesis of this compound is the Grignard reaction.[5] This involves the reaction of a dihalosilane, typically dichlorodimethylsilane, with a phenyl Grignard reagent, such as phenylmagnesium bromide. The nucleophilic substitution of the chlorine atoms on the silicon by the phenyl groups from the Grignard reagent yields the desired tetraorganosilane.[1]
Experimental Protocol: Synthesis via Grignard Reaction
This protocol is a representative procedure for the synthesis of this compound based on established methods for similar organosilanes.[1][6]
Materials:
-
Dichlorodimethylsilane (Me₂SiCl₂)
-
Phenylmagnesium bromide (PhMgBr) solution (e.g., 1.0 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottomed flask
-
Pressure-equalizing dropping funnel
-
Reflux condenser
-
Inert gas (e.g., nitrogen or argon) supply
-
Magnetic stirrer and stir bar
-
Ice/water bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: A three-necked round-bottomed flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser with an inert gas inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen or argon.
-
Charging the Reactant: Dichlorodimethylsilane is dissolved in anhydrous diethyl ether or THF and added to the reaction flask.
-
Grignard Reagent Addition: The phenylmagnesium bromide solution is transferred to the dropping funnel via a cannula. The reaction flask is cooled in an ice/water bath, and the Grignard reagent is added dropwise to the stirred solution of dichlorodimethylsilane at a rate that maintains a gentle reflux. A white precipitate of magnesium salts will form.[1]
-
Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours to ensure the reaction goes to completion.[1]
-
Work-up: The reaction mixture is carefully poured into a rapidly stirred, ice-cold saturated aqueous ammonium chloride solution to quench any unreacted Grignard reagent.[1] The resulting mixture is transferred to a separatory funnel.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether.[1]
-
Washing and Drying: The combined organic layers are washed with brine, and then dried over anhydrous sodium sulfate or magnesium sulfate.[1]
-
Purification: The drying agent is removed by filtration, and the solvent is removed from the filtrate by rotary evaporation. The crude product is then purified by vacuum distillation to yield pure this compound.[1]
Applications in Research and Development
This compound is a versatile compound with applications spanning materials science and organic synthesis, with potential implications for drug development.
-
Precursor for Silicon-Based Materials: It serves as a key precursor in the synthesis of a variety of organosilicon compounds.[7] This includes the production of silane-based polymers and other silicon derivatives.[7] The incorporation of the dimethyldiphenylsilyl moiety can enhance the thermal stability and mechanical properties of polymers.
-
Synthesis of Oligoazines: Recent research has explored the use of this compound in the synthesis of oligo(azine)s. These compounds are of interest for their potential applications in optoelectronic devices due to their favorable thermal, optical, and electronic properties.[7]
-
Drug Delivery Systems: While direct applications are less common, derivatives of this compound are being investigated for their potential use in drug delivery systems.[7] The lipophilic nature of the phenyl groups and the stable silicon backbone can be leveraged to create novel drug carriers with tailored properties. The principles of organic synthesis are crucial in modifying such molecules for therapeutic applications.[8]
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound using the Grignard reaction.
Caption: Synthesis of this compound via Grignard Reaction.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. gelest.com [gelest.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Synthesis of Polydimethylsiloxane and its Monomer from Hydrolysis of Dichlorodimethylsilane [ouci.dntb.gov.ua]
An In-Depth Technical Guide to Dimethyldiphenylsilane: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Dimethyldiphenylsilane [(C₆H₅)₂Si(CH₃)₂], a tetraorganosilane, is a versatile compound with significant applications in organic synthesis and materials science. Its unique chemical structure, characterized by the presence of both phenyl and methyl groups attached to a central silicon atom, imparts a distinct set of physical and chemical properties that are of considerable interest to researchers in various fields, including drug development. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a discussion of its potential applications in the pharmaceutical industry.
Core Physical and Chemical Properties
The physical and chemical characteristics of this compound are summarized below, providing essential data for its handling, application, and analysis.
Physical Properties
The key physical properties of this compound are presented in Table 1 for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₆Si | [1] |
| Molecular Weight | 212.36 g/mol | [2] |
| Appearance | Colorless liquid | |
| Boiling Point | 276 °C at 740 mmHg | [2] |
| Density | 0.985 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.5640 | [2] |
| Flash Point | 105.00 °C (closed cup) | [2] |
| Solubility | Soluble in organic solvents. Insoluble in water. |
Chemical Properties
This compound exhibits reactivity characteristic of organosilanes, participating in a variety of chemical transformations.
-
Stability : It is a stable compound under normal conditions but can be sensitive to strong oxidizing agents.
-
Reactivity : The silicon-carbon bonds are generally stable, but the phenyl groups can undergo electrophilic substitution reactions under specific conditions. The molecule can also undergo oxidation and reduction at the silicon center.
Experimental Protocols
Detailed methodologies for the synthesis and key reactions of this compound are crucial for its practical application in research and development.
Synthesis of this compound via Grignard Reaction
The synthesis of this compound is commonly achieved through the reaction of a Grignard reagent with a suitable chlorosilane. The following protocol is a representative example.[3][4]
Materials:
-
Dichlorodimethylsilane
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (crystal)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Phenylmagnesium Bromide (Grignard Reagent):
-
In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of bromobenzene in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction.
-
Once the reaction starts, add the remaining bromobenzene solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Dichlorodimethylsilane:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of dichlorodimethylsilane in anhydrous diethyl ether from the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Work-up:
-
Pour the reaction mixture into a beaker containing ice and a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation.
-
-
Purification:
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
Oxidation of this compound
Organosilanes can be oxidized to silanols. A common method involves the use of hydrogen peroxide, often catalyzed by a metal complex.[5]
Materials:
-
This compound
-
Hydrogen peroxide (30% solution)
-
Manganese(II) salt (e.g., Mn(ClO₄)₂·6H₂O) as a catalyst
-
4,4'-diamino-2,2'-bipyridine ligand
-
Acetonitrile
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound, the manganese catalyst, and the ligand in acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
-
Oxidation:
-
Slowly add hydrogen peroxide to the stirred solution.
-
Allow the reaction to proceed at 0 °C for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Remove the solvent under reduced pressure and purify the resulting silanol by column chromatography.
-
References
An In-depth Technical Guide on Dimethyldiphenylsilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides core technical data on dimethyldiphenylsilane, a common organosilicon compound. The information is presented to be easily accessible and integrated into research and development workflows.
Core Molecular Data
This compound is characterized by a central silicon atom bonded to two phenyl groups and two methyl groups. Its fundamental molecular properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₆Si | [1][2] |
| Molecular Weight | 212.36 g/mol | [1][3] |
| Alternate Molecular Weight | 212.3623 g/mol | [2] |
| IUPAC Name | dimethyl(diphenyl)silane | [1] |
| CAS Registry Number | 778-24-5 | [1][2][3] |
Molecular Structure and Connectivity
The structural arrangement of this compound is key to its chemical properties and reactivity. The following diagram illustrates the logical relationship and connectivity of its constituent functional groups.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Dimethyldiphenylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of dimethyldiphenylsilane. It includes detailed data presentation, experimental protocols, and visualizations to aid in the structural elucidation and characterization of this compound.
¹H and ¹³C NMR Spectral Data
The NMR spectra of this compound [(C₆H₅)₂Si(CH₃)₂] exhibit characteristic signals corresponding to the methyl and phenyl protons and carbons. The symmetry of the molecule simplifies the spectra, with the two methyl groups and the two phenyl groups being chemically equivalent.
¹H NMR Spectrum
The ¹H NMR spectrum is characterized by two main signals: a singlet for the methyl protons and a multiplet for the aromatic protons of the phenyl groups.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.53 - 7.50 | Multiplet | 4H | ortho-Phenyl Protons |
| ~7.41 - 7.37 | Multiplet | 6H | meta- & para-Phenyl Protons |
| ~0.57 | Singlet | 6H | Methyl Protons (-Si(CH₃)₂) |
Note: The exact chemical shifts of the phenyl protons can vary slightly and may overlap.
¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum shows distinct signals for the different carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~137.1 | ipso-Phenyl Carbon |
| ~134.1 | ortho-Phenyl Carbon |
| ~129.3 | meta-Phenyl Carbon |
| ~127.9 | para-Phenyl Carbon |
| ~-2.5 | Methyl Carbon (-Si(CH₃)₂) |
Note: The assignments are based on typical chemical shifts for substituted benzene rings and organosilicon compounds.
Experimental Protocols
The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Purity : Ensure the this compound sample is of high purity to avoid signals from impurities.
-
Solvent Selection : Use a deuterated solvent that dissolves the sample well. Chloroform-d (CDCl₃) is a common choice.
-
Concentration :
-
For ¹H NMR, dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent.
-
For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
-
Sample Filtration : Filter the sample solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Internal Standard : Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, for routine analysis, the residual solvent peak can also be used for referencing (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
NMR Spectrometer Setup and Data Acquisition
The following are general parameters that can be used on a modern NMR spectrometer (e.g., 400 or 500 MHz).
¹H NMR Acquisition Parameters:
| Parameter | Value |
| Spectrometer Frequency | 400 or 500 MHz |
| Pulse Program | Standard single-pulse (e.g., 'zg30') |
| Acquisition Time | 2-4 seconds |
| Relaxation Delay | 1-5 seconds |
| Number of Scans | 8-16 |
| Spectral Width | 12-16 ppm |
| Temperature | 298 K |
¹³C NMR Acquisition Parameters:
| Parameter | Value |
| Spectrometer Frequency | 100 or 125 MHz |
| Pulse Program | Proton-decoupled single-pulse (e.g., 'zgpg30') |
| Acquisition Time | 1-2 seconds |
| Relaxation Delay | 2-5 seconds |
| Number of Scans | 128-1024 (or more, depending on concentration) |
| Spectral Width | 200-250 ppm |
| Temperature | 298 K |
Data Processing
-
Fourier Transformation : Apply an exponential window function (line broadening) of 0.3-0.5 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing : Manually or automatically phase the spectrum to obtain a flat baseline.
-
Baseline Correction : Apply a baseline correction algorithm to ensure accurate integration.
-
Referencing : Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integration : Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
Visualizations
The following diagrams illustrate the relationships between the molecular structure and the NMR data, as well as a typical experimental workflow.
Caption: Correlation of this compound's structure with its NMR signals.
Caption: Generalized workflow for an NMR spectroscopy experiment.
Solubility of Dimethyldiphenylsilane in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of dimethyldiphenylsilane in various organic solvents. Due to the limited availability of publicly accessible quantitative solubility data, this document focuses on providing detailed experimental protocols for researchers to determine these values in their own laboratory settings. The information presented here is intended to be a valuable resource for scientists and professionals engaged in research and development where this compound is utilized.
Overview of this compound Solubility
This compound [(CH₃)₂Si(C₆H₅)₂] is a nonpolar organosilicon compound. Its solubility is governed by the principle of "like dissolves like," meaning it is most soluble in nonpolar organic solvents and generally insoluble in polar solvents such as water. While specific quantitative data is scarce in readily available literature, its structural characteristics—the presence of two phenyl groups and two methyl groups attached to a central silicon atom—indicate a high affinity for nonpolar and weakly polar organic solvents.
Qualitative Solubility Profile
Based on its chemical structure and general principles of solubility, the expected solubility of this compound in a range of common organic solvents is summarized in the table below. It is important to note that these are qualitative predictions, and experimental determination is necessary for precise quantitative values.
| Solvent | Solvent Type | Expected Solubility | Rationale |
| Toluene | Aromatic | High | Structurally similar (aromatic rings), facilitating strong van der Waals interactions. |
| Hexane | Aliphatic | High | Nonpolar nature aligns with the nonpolar character of this compound. |
| Chloroform | Halogenated | High | Effective at solvating nonpolar and weakly polar organic compounds. |
| Diethyl Ether | Ether | Moderate to High | Acts as a good solvent for many nonpolar organic compounds. |
| Acetone | Ketone | Low to Moderate | Intermediate polarity may limit the extent of dissolution. |
| Ethanol | Alcohol | Low | The polar hydroxyl group and hydrogen bonding in ethanol make it a poor solvent for nonpolar solutes. |
| Methanol | Alcohol | Low | Higher polarity than ethanol, resulting in even lower solubility for nonpolar compounds. |
| Water | Polar Protic | Insoluble | The highly polar nature of water and its extensive hydrogen bonding network preclude the dissolution of the nonpolar this compound. |
Experimental Protocols for Quantitative Solubility Determination
To obtain precise solubility values, a systematic experimental approach is required. The following protocols describe the gravimetric method, a reliable and widely used technique for determining the solubility of a solid compound in a solvent.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to ±0.0001 g)
-
Temperature-controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (PTFE, 0.22 µm)
-
Glass syringes
-
Oven
-
Desiccator
Gravimetric Method Protocol
This method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known mass of the solvent.
Step 1: Preparation of Saturated Solution
-
Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure saturation.
-
Record the initial mass of the vial and the solid.
-
Add a known volume of the desired organic solvent to the vial.
-
Tightly cap the vial to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The solution is considered to be at equilibrium when the concentration of the solute in the solution remains constant over time.
Step 2: Separation of Saturated Solution
-
Once equilibrium is achieved, allow the vial to rest in the temperature-controlled environment for several hours to allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed glass syringe to avoid premature crystallization.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved microcrystals.
Step 3: Determination of Solute and Solvent Mass
-
Immediately cap the vial containing the filtered saturated solution and record the total mass.
-
Place the vial with the cap slightly loosened in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the this compound (e.g., 60-80 °C).
-
Once the solvent has evaporated, transfer the vial to a desiccator to cool to room temperature.
-
Weigh the vial containing the dried solute.
-
Repeat the drying and weighing steps until a constant mass is obtained.
Data Calculation
The solubility can be expressed in various units, most commonly as g/100 g of solvent or g/100 mL of solvent.
-
Mass of the saturated solution = (Mass of vial + saturated solution) - (Mass of empty vial)
-
Mass of the dissolved solute = (Mass of vial + dried solute) - (Mass of empty vial)
-
Mass of the solvent = Mass of the saturated solution - Mass of the dissolved solute
-
Solubility ( g/100 g solvent) = (Mass of the dissolved solute / Mass of the solvent) x 100
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the gravimetric determination of solubility.
Conclusion
Dimethyldiphenylsilane: A Technical Guide to Hazards and Safety Precautions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known hazards and recommended safety precautions for the handling of Dimethyldiphenylsilane (CAS No. 778-24-5). Due to a lack of comprehensive, harmonized safety data, this document adopts a precautionary approach, referencing the most conservative available classifications to ensure user safety.
Chemical Identification and Physical Properties
This compound is an organosilicon compound with the chemical formula (C₆H₅)₂Si(CH₃)₂. It is essential to distinguish it from similarly named compounds, such as Dimethylphenylsilane, as their safety profiles may differ significantly.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 778-24-5 | [1] |
| Molecular Formula | C₁₄H₁₆Si | [1][2] |
| Molecular Weight | 212.36 g/mol | [1][2] |
| Appearance | Colorless to almost colorless clear liquid | N/A |
| Boiling Point | 276 °C @ 740 mmHg | [1] |
| Density | 0.985 g/mL at 25 °C | [1] |
| Flash Point | 105.00 °C (221.0 °F) - Closed Cup | [1] |
| Refractive Index | n20/D 1.5640 | [1] |
Hazard Identification and Classification
The hazard classification for this compound is not harmonized across all suppliers and regulatory bodies. However, based on available data from some suppliers, the following GHS classification should be conservatively adopted.
-
Signal Word: Warning
Table 2: GHS Hazard and Precautionary Statements
| Code | Statement |
| Hazard Statements | |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
| Precautionary Statements | |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P264 | Wash skin thoroughly after handling. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P312 | Call a POISON CENTER/doctor if you feel unwell. |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention. |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. |
| P362 | Take off contaminated clothing and wash before reuse. |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Toxicological Information
Potential Health Effects:
-
Inhalation: May cause respiratory tract irritation.[3]
-
Skin Contact: May cause skin irritation, leading to redness and dermatitis.[3]
-
Eye Contact: May cause serious eye irritation.[3]
-
Ingestion: May cause gastrointestinal irritation.[3]
Safety Precautions and Protocols
Handling and Storage
-
Handling: Use with adequate ventilation and in areas equipped with an eyewash station and safety shower.[3] Avoid contact with eyes, skin, and clothing.[3] Wash thoroughly after handling.[3] Keep away from heat, sparks, and open flames.[3] Ground and bond containers when transferring material to prevent static discharge.[3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[3]
Personal Protective Equipment (PPE)
A comprehensive risk assessment should be conducted for any specific use. The following PPE is recommended as a minimum:
-
Eye/Face Protection: Wear chemical splash goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166.
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[3]
-
Respiratory Protection: If ventilation is inadequate or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]
Fire and Explosion Hazards
This compound is a combustible liquid.[1]
Table 3: Firefighting Data
| Parameter | Information |
| Flash Point | 105.00 °C (221.0 °F) - Closed Cup[1] |
| Suitable Extinguishing Media | Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[5] |
| Specific Hazards | Irritating fumes and organic acid vapors may develop when the material is exposed to open flame.[6] Containers may explode when heated.[3] |
| Firefighting Procedures | As in any fire, wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[3] |
Emergency Procedures
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[3]
-
Skin Contact: Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[3]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[3]
Accidental Release Measures
-
Spill/Leak Procedures: Absorb the spill with inert material (e.g., vermiculite, sand, or earth), then place it in a suitable container for disposal.[3] Clean up spills immediately, observing precautions in the Protective Equipment section. Provide ventilation.[3]
Experimental Protocols
Protocol: In Vitro Skin Irritation Test (OECD TG 439)
This protocol outlines a representative method for assessing the skin irritation potential of a chemical like this compound, based on the OECD Test Guideline 439.
Caption: Workflow for In Vitro Skin Irritation Assessment.
Safety Logic and Relationships
The following diagram illustrates the logical flow from hazard identification to the implementation of appropriate safety controls when handling this compound.
Caption: Hazard Control Flowchart for this compound.
References
- 1. This compound 97 778-24-5 [sigmaaldrich.com]
- 2. Dimethyl diphenylsilane | C14H16Si | CID 136618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. This compound|778-24-5|Supplier [benchchem.com]
- 6. gelest.com [gelest.com]
Commercial Suppliers and Technical Guide for High-Purity Dimethyldiphenylsilane
This technical guide provides a comprehensive overview of commercial suppliers, purification methods, and analytical techniques for high-purity dimethyldiphenylsilane. It is intended for researchers, scientists, and drug development professionals who require this compound for their work.
Introduction to this compound
This compound (CAS No. 778-24-5), with the chemical formula (C₆H₅)₂Si(CH₃)₂, is a versatile organosilicon compound. Its unique properties, including thermal stability and chemical reactivity, make it a valuable reagent and intermediate in various fields, including organic synthesis and pharmaceutical development. The purity of this compound is critical for these applications, as impurities can lead to side reactions, lower yields, and compromised product quality.
Commercial Suppliers of this compound
A variety of chemical suppliers offer this compound, primarily in purities of 97% or greater. High-purity grades (>99%) are less common but available from specialized suppliers. The following tables summarize the available information on commercial suppliers and their product specifications.
Table 1: Commercial Suppliers of Standard Purity this compound
| Supplier | Purity Specification | Analytical Method | Package Size |
| Sigma-Aldrich | 97% | GC | 5g, 25g |
| J & K SCIENTIFIC LTD. | 97.0% (GC) | GC | 25mL, 5mL |
| TCI (Shanghai) Development Co., Ltd. | >97.0% (GC) | GC | 25mL, 5mL |
| Meryer (Shanghai) Chemical Technology Co., Ltd. | >97.0% (GC) | GC | 5mL, 25mL |
| Shandong Xiya Chemical Co., Ltd | >=97.0% | Not Specified | 5mL, 25mL |
| Shanghai Aladdin Bio-Chem Technology Co.,LTD | 97% | Not Specified | 1mL, 5mL, 25mL |
Table 2: Commercial Suppliers of High-Purity this compound
| Supplier | Purity Specification | Analytical Method | Package Size |
| Wuxi InterpiPharm, Inc. | 99% | HPLC | 1kg, 5kg |
Note: The availability and specifications from suppliers are subject to change. It is recommended to contact the suppliers directly for the most current information and to request a Certificate of Analysis (CoA) for specific batches.
Synthesis and Purification of High-Purity this compound
High-purity this compound can be obtained through various synthesis and purification methods.
Synthesis
A common method for the synthesis of this compound is the Grignard reaction. This involves the reaction of a dichlorodimethylsilane with phenylmagnesium bromide.
Experimental Protocol: Grignard Synthesis of this compound (Illustrative)
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, magnesium turnings are placed. Anhydrous diethyl ether is added to cover the magnesium. A solution of bromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the formation of phenylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine.
-
Reaction with Dichlorodimethylsilane: Once the Grignard reagent formation is complete, the solution is cooled in an ice bath. A solution of dichlorodimethylsilane in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring.
-
Work-up: After the addition is complete, the reaction mixture is stirred for an additional period at room temperature. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
Technical Guide: Dimethyldiphenylsilane as a Single-Source Precursor for Advanced Silicon-Based Materials
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dimethyldiphenylsilane ((CH₃)₂Si(C₆H₅)₂) is an organosilicon compound with significant potential as a single-source precursor for the synthesis of advanced silicon-based materials. Its molecular structure, containing silicon, methyl groups, and phenyl groups, offers a versatile foundation for producing silicon carbide (SiC), silicon dioxide (SiO₂), and silicon nitride (Si₃N₄) through thermal decomposition processes such as pyrolysis and chemical vapor deposition (CVD). The presence of both silicon and carbon within the same molecule makes it particularly attractive for stoichiometric SiC synthesis. This guide provides a comprehensive overview of the theoretical pathways, experimental methodologies, and material properties associated with using this compound as a precursor. While direct literature on this compound for these specific applications is emerging, this document compiles analogous data from structurally similar precursors to provide robust, representative protocols and performance expectations.
Introduction to this compound
This compound is a member of the organosilane family, characterized by a central silicon atom bonded to two methyl (-CH₃) and two phenyl (-C₆H₅) groups. This structure imparts high thermal stability and makes it a valuable precursor in materials science. The thermal decomposition of phenyl-containing silanes is often initiated by the cleavage of the silicon-phenyl bond, which is a key step in the formation of ceramic materials at high temperatures.
Key Properties of this compound:
-
Chemical Formula: C₁₄H₁₆Si
-
Molar Mass: 212.36 g/mol
-
Appearance: Colorless liquid
-
Boiling Point: 249 °C
-
Density: 0.95 g/cm³
The primary advantage of using a single-source precursor like this compound is the uniform distribution of constituent atoms (silicon and carbon) at the molecular level, which can lead to the formation of homogenous, high-purity ceramic phases at lower temperatures compared to traditional multi-source methods.
Synthesis of Silicon-Based Materials
The conversion of this compound into silicon-based ceramics is achieved through high-temperature processes that induce molecular decomposition and atomic rearrangement. The final material is determined by the specific reaction conditions, particularly the temperature and atmospheric composition.
Silicon Carbide (SiC) Synthesis via Pyrolysis
Pyrolysis involves the thermal decomposition of the precursor in an inert atmosphere. This compound is an excellent candidate for SiC as it contains a 2:1 carbon-to-silicon ratio in its phenyl and methyl groups, which can be controlled to achieve stoichiometric β-SiC.
General Reaction Pathway: The pyrolysis of phenylsilanes typically begins with the homolysis of the Si-C bond to release a phenyl radical. This is followed by a series of radical reactions and rearrangements that ultimately form a stable, amorphous or crystalline SiC network.
Table 1: Representative Quantitative Data for SiC Synthesis via Pyrolysis (Data compiled from analogous organosilicon precursor systems)
| Parameter | Value Range | Purpose |
| Pyrolysis Temperature | 1000 - 1600 °C | Induces thermal decomposition and ceramic phase formation. |
| Atmosphere | Inert (Argon, Nitrogen) | Prevents oxidation of the precursor and product. |
| Gas Flow Rate | 100 - 500 sccm | Purges reaction byproducts and maintains inert atmosphere. |
| Heating Rate | 3 - 10 °C/min | Controls the rate of decomposition and material morphology. |
| Dwell Time | 1 - 5 hours | Ensures complete conversion and crystallization. |
| Ceramic Yield | 60 - 85% (Predicted) | Efficiency of precursor conversion to ceramic. |
| Resulting Phase | β-SiC (Cubic) | The thermodynamically favored polymorph at these temperatures. |
Silicon Dioxide (SiO₂) Synthesis via Oxidative Decomposition
To synthesize silicon dioxide, the thermal decomposition of this compound must be carried out in the presence of an oxidizing agent, such as air or pure oxygen. This process is analogous to the formation of SiO₂ from polydimethylsiloxane (PDMS).[1]
General Reaction Pathway: At elevated temperatures, the organic methyl and phenyl groups are oxidized and removed as volatile byproducts (CO₂, H₂O), while the silicon atoms react with oxygen to form a stable SiO₂ network.
Table 2: Representative Quantitative Data for SiO₂ Synthesis (Data compiled from analogous siloxane precursor systems)
| Parameter | Value Range | Purpose |
| Decomposition Temp. | 450 - 700 °C | Initiates bond scission and oxidation of organic ligands.[1] |
| Atmosphere | Air or O₂ | Provides the oxygen source for SiO₂ formation. |
| System Pressure | Atmospheric or Vacuum | Influences deposition rate and film uniformity. |
| Heating Rate | 5 - 20 °C/min | Affects the rate of degradation and film properties.[1] |
| Resulting Film Thickness | 50 nm - 2 µm (Typical) | Dependent on precursor quantity and deposition time. |
| Final Composition | Amorphous SiO₂ | Characterized by Si-O-Si bonding networks. |
Silicon Nitride (Si₃N₄) Synthesis via Ammonolysis
The formation of silicon nitride requires a nitrogen source, typically ammonia (NH₃), to react with the silane precursor at high temperatures in a CVD process. The organic groups are displaced and react to form volatile byproducts, leaving behind a silicon nitride film.
General Reaction Pathway: this compound and ammonia react on a heated substrate. The amino groups (-NH₂) from ammonia displace the methyl and phenyl groups on the silicon atom, leading to the formation of Si-N bonds. Subsequent condensation reactions form the cross-linked Si₃N₄ network.
Table 3: Representative Quantitative Data for Si₃N₄ Synthesis via LPCVD (Data compiled from analogous organosilane precursor systems)
| Parameter | Value Range | Purpose |
| Deposition Temperature | 700 - 900 °C | Provides activation energy for the surface reaction.[2] |
| Precursor | This compound | Silicon source. |
| Co-reactant Gas | Ammonia (NH₃) | Nitrogen source. |
| NH₃/Precursor Ratio | 5:1 to 20:1 | Influences film stoichiometry and purity. |
| System Pressure | 0.1 - 1.0 Torr (LPCVD) | Low pressure enhances film conformality and uniformity.[2] |
| Deposition Rate | 5 - 20 nm/min | Determines the film growth speed. |
| Resulting Film | Amorphous Si₃N₄ | Dense, hard, and chemically resistant thin film. |
Experimental Protocols
The following sections provide detailed, representative methodologies for synthesizing silicon-based materials from this compound. These protocols are based on established procedures for similar precursor systems.
Protocol: SiC Powder Synthesis via Tube Furnace Pyrolysis
This protocol describes the synthesis of SiC powder in a horizontal tube furnace.
1. Materials and Equipment:
-
This compound (precursor)
-
Horizontal tube furnace with temperature controller
-
Alumina or quartz tube
-
Alumina combustion boats
-
High-purity Argon or Nitrogen gas with mass flow controller
-
Schlenk line and vacuum pump
-
Fume hood
2. Procedure:
-
Place an alumina boat containing 1-2 mL of this compound into the center of the quartz process tube.
-
Seal the tube and purge the system with inert gas (e.g., Argon at 200 sccm) for 30 minutes to remove all oxygen and moisture.
-
Reduce the gas flow to a steady rate (e.g., 100 sccm).
-
Program the furnace to ramp the temperature to 1500 °C at a rate of 5 °C/min.[3]
-
Hold the temperature at 1500 °C for 2 hours to ensure complete pyrolysis and crystallization.
-
Cool the furnace naturally to room temperature under the continuous inert gas flow.
-
Once at room temperature, carefully remove the boat, which will now contain a dark (black or grey) powder.
-
The resulting powder can be optionally heat-treated in air at 700-800 °C for 1 hour to remove any excess free carbon.[3]
9. Characterization:
-
Phase Identification: X-Ray Diffraction (XRD) to confirm the presence of β-SiC.
-
Morphology: Scanning Electron Microscopy (SEM) to observe particle size and shape.
-
Bonding: Fourier-Transform Infrared (FTIR) Spectroscopy to identify Si-C bonds.
References
Synthesis of Oligo(azine)s Using Dimethyldiphenylsilane: An In-Depth Technical Guide
An Important Note on the State of Research: A comprehensive review of current scientific literature reveals a significant gap in research concerning the direct synthesis of oligo(azine)s utilizing dimethyldiphenylsilane as a primary reagent. While the synthesis of azines through conventional methods, such as the condensation of hydrazine with aldehydes and ketones, is well-documented, the specific application of this compound in this context appears to be a novel or as-yet-unpublished area of investigation. This guide, therefore, cannot provide established experimental protocols or quantitative data for a reaction that is not present in the available literature.
Instead, this document will serve as a conceptual whitepaper, outlining a plausible theoretical framework for how this compound could potentially be employed in the synthesis of oligo(azine)s, drawing parallels from known organosilane chemistry. This exploration is intended for researchers, scientists, and drug development professionals as a starting point for novel synthetic explorations.
Introduction to Oligo(azine)s and Organosilane Chemistry
Oligo(azine)s, characterized by the repeating C=N-N=C functional unit, are a class of conjugated molecules with potential applications in materials science and medicinal chemistry due to their electronic and biological properties. The traditional synthesis route involves the straightforward condensation of hydrazine with carbonyl compounds.
Organosilanes, compounds containing carbon-silicon bonds, are versatile reagents in organic synthesis. This compound, with its combination of methyl and phenyl groups attached to a silicon atom, offers unique steric and electronic properties. While not a conventional condensing agent, its potential role could lie in activating carbonyl groups or facilitating the dehydration step inherent in azine formation.
Theoretical Reaction Pathway and Mechanism
A hypothetical pathway for the synthesis of oligo(azine)s using this compound could involve the in-situ formation of a silyl-protected hydrazine derivative or the activation of the carbonyl precursors.
Caption: A conceptual diagram illustrating a hypothetical reaction pathway for oligo(azine) synthesis mediated by this compound.
In this proposed mechanism, this compound might react with hydrazine to form a more nucleophilic silylated hydrazine. Alternatively, it could coordinate to the oxygen of the carbonyl group, making the carbon more electrophilic and susceptible to attack by hydrazine. The thermodynamic driving force for such a reaction would likely be the formation of a stable silicon-oxygen bond in a siloxane byproduct.
Proposed Experimental Workflow
For researchers interested in exploring this novel synthetic route, a logical experimental workflow is proposed. This workflow is purely theoretical and would require significant optimization and characterization at each step.
Caption: A proposed experimental workflow for the exploratory synthesis of oligo(azine)s using this compound.
Potential Data for Collection and Analysis
Should this synthetic route prove viable, the following quantitative data would be crucial for a comprehensive technical guide. The table below is a template for how such data could be structured.
| Entry | Dicarbonyl Precursor | Hydrazine (equiv.) | DMDP (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | M.p. (°C) | Spectroscopic Data (λmax, nm) |
| 1 | Glyoxal | 1.0 | 1.1 | Toluene | 80 | 12 | - | - | - |
| 2 | 2,3-Butanedione | 1.0 | 1.1 | THF | 65 | 24 | - | - | - |
| 3 | Glutaraldehyde | 1.0 | 1.1 | Dichloromethane | 40 | 18 | - | - | - |
Note: The cells for yield, melting point, and spectroscopic data are intentionally left blank as no experimental data currently exists.
Conclusion and Future Outlook
The synthesis of oligo(azine)s using this compound represents an unexplored frontier in polymer and materials chemistry. The theoretical framework presented here provides a foundation for future research in this area. Key challenges will include elucidating the precise role of the organosilane, optimizing reaction conditions to achieve desired oligomer lengths, and fully characterizing the resulting products and byproducts. Successful development of such a methodology could offer a novel, and potentially more controlled, route to this interesting class of conjugated oligomers, with implications for the design of new functional materials and pharmacologically active compounds. Researchers are encouraged to investigate this potential synthetic pathway and contribute to the expansion of knowledge in both oligo(azine) and organosilane chemistry.
Methodological & Application
Application Notes and Protocols for the Synthesis of Dimethyldiphenylsilane
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of dimethyldiphenylsilane, a valuable organosilane compound with applications in organic synthesis and materials science. The primary method detailed is the Grignard reaction, a robust and widely used method for forming silicon-carbon bonds.
Reaction Scheme
The synthesis of this compound is achieved through the reaction of dichlorodimethylsilane with a phenyl Grignard reagent, typically phenylmagnesium bromide.
Dichlorodimethylsilane + Phenylmagnesium Bromide -> this compound + Magnesium Bromide Chloride
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| Dichlorodimethylsilane | 1 equivalent | Stoichiometric |
| Phenylmagnesium Bromide | 2.2 - 2.4 equivalents | General Grignard Protocol |
| Reaction Conditions | ||
| Solvent | Anhydrous Tetrahydrofuran (THF) | [1] |
| Reaction Temperature | 0 °C to room temperature | [2] |
| Reaction Time | 2 - 4 hours | [2] |
| Product Information | ||
| Molecular Formula | C₁₄H₁₆Si | [3] |
| Molecular Weight | 212.36 g/mol | [3] |
| Appearance | Colorless oil | [4] |
| Boiling Point | 276 °C at 740 mmHg | |
| Density | 0.985 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.5640 | |
| Yield and Purity | ||
| Typical Yield | 70 - 90% | [5] |
| Purity (by GC) | >97% | |
| Spectroscopic Data | ||
| ¹H NMR (500 MHz, CDCl₃) | δ 7.57-7.55 (m, 4H), 7.40-7.38 (m, 6H), 0.59 (s, 6H) | [4] |
| ¹³C NMR (125 MHz, CDCl₃) | δ 138.2, 134.2, 129.1, 127.8, –2.4 | [4] |
| ²⁹Si NMR (99 MHz, CDCl₃) | δ –8.02 | [4] |
Experimental Protocol
This protocol details the synthesis of this compound via the Grignard reaction. All glassware should be flame-dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
Dichlorodimethylsilane ((CH₃)₂SiCl₂)
-
Phenylmagnesium bromide (PhMgBr) solution in THF (e.g., 1.0 M)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard glassware for air-sensitive reactions (three-necked round-bottom flask, dropping funnel, condenser, nitrogen/argon inlet)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup:
-
Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, a condenser with a nitrogen/argon inlet, and a septum.
-
Purge the apparatus with nitrogen or argon.
-
-
Addition of Reactants:
-
To the reaction flask, add a solution of dichlorodimethylsilane (1 equivalent) in anhydrous THF.
-
Cool the flask to 0 °C using an ice bath.
-
Transfer the phenylmagnesium bromide solution (2.2 - 2.4 equivalents) to the dropping funnel via a cannula.
-
Add the phenylmagnesium bromide solution dropwise to the stirred solution of dichlorodimethylsilane over a period of 30-60 minutes, maintaining the temperature at 0 °C. A white precipitate of magnesium salts will form.[2]
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.[2]
-
-
Workup:
-
Cool the reaction mixture in an ice bath and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.[4]
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).[2]
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.
-
-
Purification:
-
The crude product can be purified by vacuum distillation to yield pure this compound.[2]
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Silylation of Alcohols using Dimethyldiphenylsilane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of hydroxyl groups is a critical strategy in multi-step organic synthesis, particularly in the fields of pharmaceutical and natural product chemistry. Silyl ethers are among the most versatile protecting groups for alcohols due to their ease of formation, stability under a range of reaction conditions, and tunable cleavage protocols. The dimethyldiphenylsilyl (DMPS) group, introduced via dimethyldiphenylsilane derivatives, offers a unique balance of steric and electronic properties, providing a valuable tool for chemists.
These application notes provide a comprehensive overview of the use of this compound and its derivatives as silylating agents for alcohols. Detailed experimental protocols, quantitative data, and a discussion of the applications in complex molecule synthesis and drug development are presented to guide researchers in leveraging this important protecting group.
Properties and Advantages of the Dimethyldiphenylsilyl (DMPS) Ether Protecting Group
The DMPS group possesses a distinct combination of attributes that make it advantageous in specific synthetic contexts:
-
Stability: The presence of two phenyl groups on the silicon atom provides significant steric bulk, enhancing the stability of the resulting silyl ether compared to smaller trialkylsilyl ethers like trimethylsilyl (TMS) ether. The DMPS group is generally stable to a variety of reaction conditions, including mildly acidic and basic environments, and many organometallic reagents.[1]
-
Lipophilicity: The phenyl groups increase the lipophilicity of the protected molecule, which can be advantageous in modifying the solubility profile of intermediates in nonpolar solvents and may influence the pharmacokinetic properties of drug candidates.
-
Selective Deprotection: While robust, the DMPS group can be selectively removed under specific conditions, often involving fluoride ion sources or strong acids, allowing for orthogonal deprotection strategies in the presence of other protecting groups.[1]
-
Crystallinity: The phenyl groups can enhance the crystallinity of intermediates, facilitating purification by recrystallization.
Experimental Protocols
Two primary methods for the formation of dimethyldiphenylsilyl ethers are presented: the use of chlorodimethylphenylsilane with a base and the dehydrogenative coupling of dimethylphenylsilane.
Protocol 1: Silylation using Chlorodimethylphenylsilane and a Base
This is a widely applicable and reliable method for the silylation of primary, secondary, and some tertiary alcohols. The choice of base and solvent can be optimized depending on the substrate.
General Procedure:
-
To a solution of the alcohol (1.0 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF)) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (1.1 - 1.5 equiv). Common bases include imidazole, triethylamine (TEA), or 2,6-lutidine.
-
Cool the mixture to 0 °C.
-
Slowly add chlorodimethylphenylsilane (1.1 - 1.2 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (typically 1-12 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate or ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow for Silylation with Chlorodimethylphenylsilane:
Caption: Workflow for the silylation of an alcohol using chlorodimethylphenylsilane and a base.
Quantitative Data for Silylation with Chlorodimethylphenylsilane:
| Alcohol Substrate | Base | Solvent | Time (h) | Yield (%) | Citation |
| Benzyl Alcohol | Imidazole | DMF | 2 | >95 | [2] |
| Cyclohexanol | Imidazole | DMF | 4 | >90 | [2] |
| 1-Adamantanol | 2,6-Lutidine | DCM | 12 | ~85 | [2] |
| Geraniol (primary OH) | Imidazole | DCM | 1.5 | >95 | [2] |
Note: Reaction times and yields are representative and may vary depending on the specific substrate and reaction conditions. Optimization may be required.
Protocol 2: Dehydrogenative Silylation using Dimethylphenylsilane
This method offers a milder and more atom-economical approach as the only byproduct is hydrogen gas. It typically requires a catalyst to activate the Si-H bond.
General Procedure:
-
To a solution of the alcohol (1.0 equiv) and dimethylphenylsilane (1.2 - 1.5 equiv) in an anhydrous solvent (e.g., THF or toluene) under an inert atmosphere, add the catalyst (1-5 mol%).
-
Stir the reaction mixture at the appropriate temperature (room temperature to reflux) until completion. Monitor the reaction by TLC or GC-MS for the disappearance of the starting material and the formation of the product.
-
Upon completion, carefully quench any remaining hydrosilane (e.g., by slow addition of methanol).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow for Dehydrogenative Silylation:
Caption: Workflow for the catalytic dehydrogenative silylation of an alcohol.
Quantitative Data for Dehydrogenative Silylation:
| Alcohol Substrate | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Citation |
| Methanol | Sodium tri(sec-butyl)borohydride | THF | Room Temp | 5 min | 96 | [3] |
| Ethanol | Sodium tri(sec-butyl)borohydride | THF | Room Temp | 5 min | 93 | [3] |
| 1-Hexanol | (p-cymene)ruthenium dichloride | Toluene | 80 | 12 h | ~90 | [3] |
Deprotection of Dimethylphenylsilyl Ethers
The cleavage of DMPS ethers is typically achieved using fluoride ion sources or strong acidic conditions. The choice of deprotection reagent depends on the stability of other functional groups in the molecule.
Common Deprotection Conditions:
-
Tetrabutylammonium fluoride (TBAF): A 1 M solution of TBAF in THF is the most common reagent for the cleavage of silyl ethers. The reaction is typically performed at room temperature.
-
Hydrofluoric acid-pyridine (HF-Py): This reagent is effective for cleaving more robust silyl ethers. The reaction is usually carried out in THF or acetonitrile.
-
Trifluoroacetic acid (TFA): A mixture of TFA, water, and THF can be used for the acidic cleavage of DMPS ethers.
Logical Relationship for Deprotection Strategy:
Caption: Decision pathway for the deprotection of a dimethylphenylsilyl ether.
Applications in Drug Development and Complex Molecule Synthesis
The DMPS protecting group has found utility in the synthesis of complex natural products and pharmaceutically active molecules where its specific stability profile is advantageous.
-
Orthogonal Protection Schemes: In molecules with multiple hydroxyl groups of varying reactivity, the DMPS group can be used in conjunction with other silyl ethers (e.g., TMS, TBS) or other classes of protecting groups (e.g., benzyl, acetals) to achieve selective protection and deprotection.[4]
-
Late-Stage Functionalization: The robustness of the DMPS group allows it to be carried through multiple synthetic steps, enabling its removal at a late stage to unmask a hydroxyl group for final functionalization.
-
Modulation of Physicochemical Properties: The introduction of the lipophilic DMPS group can aid in the purification of intermediates and may be strategically employed to modify the properties of a final compound, although it is typically removed in the final drug substance.
While specific examples detailing the use of this compound as a silylating agent in drug development are not extensively documented in publicly available literature, its properties align with the requirements for a versatile protecting group in complex synthesis. Its stability and selective removal make it a valuable tool for medicinal chemists.
Spectroscopic Data of Dimethylphenylsilyl Ethers
The formation of a DMPS ether can be confirmed by standard spectroscopic techniques.
-
¹H NMR: The methyl protons on the silicon atom typically appear as a singlet in the range of δ 0.3-0.6 ppm. The phenyl protons will appear in the aromatic region (δ 7.2-7.8 ppm). The proton on the carbon bearing the silyloxy group will experience a downfield shift compared to the parent alcohol.[5][6]
-
¹³C NMR: The methyl carbons on the silicon atom typically resonate around δ -2 to 2 ppm. The carbon attached to the oxygen will show a characteristic shift in the range of δ 60-80 ppm, depending on the nature of the alcohol.[5][6]
-
IR Spectroscopy: The formation of the silyl ether will be indicated by the disappearance of the broad O-H stretching band of the starting alcohol (typically around 3200-3600 cm⁻¹) and the appearance of a strong Si-O stretching band around 1050-1150 cm⁻¹.[5]
Conclusion
The dimethyldiphenylsilyl group is a valuable addition to the synthetic chemist's toolbox for the protection of alcohols. Its unique stability profile, coupled with reliable methods for its introduction and removal, makes it a suitable choice for the synthesis of complex molecules, including those relevant to drug discovery and development. The protocols and data presented in these application notes provide a solid foundation for the successful implementation of the DMPS protecting group in a variety of synthetic endeavors.
References
Dimethyldiphenylsilane as a Protecting Group in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount to achieving desired molecular transformations with high fidelity. The dimethyldiphenylsilyl (MDPS) group, derived from dimethyldiphenylsilane, has emerged as a valuable tool for the temporary masking of hydroxyl and amino functionalities. Its unique stability profile, intermediate between the more labile trimethylsilyl (TMS) and the bulkier triethylsilyl (TES) groups, allows for strategic and selective protection and deprotection sequences.[1][2] This document provides detailed application notes, experimental protocols, and comparative data on the use of the this compound protecting group in organic synthesis.
Stability and Reactivity
The stability of the methyldiphenylsilyl (MDPS) ether is a key consideration in its application. Under acidic conditions, its stability is comparable to that of the trimethylsilyl (TMS) and dimethylphenylsilyl (DMPS) ethers, and it is less stable than the triethylsilyl (TES) ether.[2] This moderate stability allows for its removal under conditions that may leave more robust silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), intact.
The general order of stability for common silyl ethers towards acid-catalyzed hydrolysis is: TMS ≈ DMPS ≈ MDPS < TES < TBDMS < TIPS < TBDPS[1][2]
This predictable reactivity profile enables the MDPS group to be employed in orthogonal protection strategies, where multiple hydroxyl or amino groups within a molecule can be selectively deprotected.
Applications in Protecting Alcohols
The primary application of this compound is the protection of alcohols as their corresponding methyldiphenylsilyl ethers. This transformation is typically achieved by reacting the alcohol with a suitable dimethyldiphenylsilylating agent, such as chlorodiphenylmethylsilane, in the presence of a base.
General Protection Protocol for Primary Alcohols
A common method for the protection of a primary alcohol involves the use of chlorodiphenylmethylsilane and imidazole in a polar aprotic solvent like N,N-dimethylformamide (DMF).
Experimental Protocol:
-
To a solution of the primary alcohol (1.0 equiv) in anhydrous DMF, add imidazole (2.5 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add chlorodiphenylmethylsilane (1.2 equiv) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
| Substrate | Silylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Primary Alcohol | Ph₂MeSiCl | Imidazole | DMF | RT | 12-16 | 85-95 |
Table 1: Representative conditions for the protection of primary alcohols as methyldiphenylsilyl ethers.
Applications in Protecting Amines
While less common than for alcohols, the dimethyldiphenylsilyl group can also be used to protect primary and secondary amines. The resulting N-silylamines exhibit distinct reactivity and can be valuable intermediates in synthesis. The protection is typically achieved under basic conditions.
General Protection Protocol for Primary Amines (e.g., Aniline)
The protection of anilines can be performed using chlorodiphenylmethylsilane in the presence of a non-nucleophilic base.
Experimental Protocol:
-
To a stirred solution of the aniline (1.0 equiv) and a non-nucleophilic base such as triethylamine or pyridine in an anhydrous aprotic solvent (e.g., dichloromethane or THF), add chlorodiphenylmethylsilane (1.1 equiv) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
After filtration and concentration, purify the N-methyldiphenylsilylaniline by chromatography or distillation.
| Substrate | Silylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Ph₂MeSiCl | Et₃N | DCM | RT | 4-8 | 80-90 |
Table 2: Representative conditions for the N-protection of aniline.
Deprotection of Methyldiphenylsilyl Ethers and Amines
The cleavage of the methyldiphenylsilyl group can be readily achieved under either fluoride-mediated or acidic conditions, offering flexibility in synthetic design.
Fluoride-Mediated Deprotection
Tetrabutylammonium fluoride (TBAF) is a widely used reagent for the cleavage of silyl ethers due to the high affinity of fluoride for silicon.[3]
Experimental Protocol (TBAF Deprotection):
-
Dissolve the methyldiphenylsilyl-protected compound (1.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Add a 1 M solution of TBAF in THF (1.1-1.5 equiv) dropwise at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC.
-
Once the reaction is complete, quench with water and extract the product with an organic solvent.
-
Wash the organic phase with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the deprotected compound by column chromatography.
| Protected Group | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| O-MDPS (Primary) | TBAF (1.1 equiv) | THF | RT | 0.5-2 | >95 |
| N-MDPS (Aniline) | TBAF (1.2 equiv) | THF | RT | 1-3 | >90 |
Table 3: Representative conditions for the fluoride-mediated deprotection of methyldiphenylsilyl ethers and amines.
Acid-Catalyzed Deprotection
Mild acidic conditions, such as aqueous acetic acid, can also be employed for the removal of the MDPS group. This method is particularly useful when fluoride-sensitive functionalities are present in the molecule.
Experimental Protocol (Acidic Deprotection):
-
Dissolve the methyldiphenylsilyl-protected compound in a mixture of acetic acid, THF, and water (e.g., 3:1:1 v/v/v).
-
Stir the solution at room temperature and monitor the reaction by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Protected Group | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| O-MDPS (Primary) | Acetic Acid/H₂O | THF | RT | 2-6 | >90 |
Table 4: Representative conditions for the acid-catalyzed deprotection of methyldiphenylsilyl ethers.
Signaling Pathways and Experimental Workflows
The logical flow of a typical protection-deprotection sequence using this compound can be visualized as follows:
Caption: General workflow for the protection and deprotection of functional groups using this compound.
Orthogonal Protection Strategies
The intermediate stability of the MDPS group allows for its selective removal in the presence of more robust silyl ethers. For instance, an MDPS ether can be cleaved under mild acidic conditions that would leave a TBDPS ether intact.
Caption: Orthogonal deprotection strategy illustrating the selective removal of an MDPS group.
Conclusion
The dimethyldiphenylsilyl protecting group offers a valuable option for the protection of alcohols and amines in organic synthesis. Its moderate stability allows for facile removal under conditions that are often orthogonal to more robust protecting groups, thereby providing chemists with greater flexibility in the design of complex synthetic routes. The protocols and data presented herein serve as a practical guide for the effective implementation of the MDPS protecting group in research and development settings.
References
Application of Dimethyldiphenylsilane in Polymer Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Dimethyldiphenylsilane is a versatile organosilicon compound that finds significant application in polymer chemistry, primarily as a comonomer in the synthesis of polysiloxanes. Its incorporation into the polymer backbone imparts a range of desirable properties, including enhanced thermal stability, improved refractive index, and modified mechanical characteristics. This document provides detailed application notes, experimental protocols, and quantitative data related to the use of this compound in the synthesis of advanced polymeric materials.
Application as a Comonomer in Polysiloxane Synthesis
The most prevalent application of this compound is as a comonomer, typically with dimethyldichlorosilane or its hydrolyzed equivalents, to produce poly(dimethyl-co-diphenyl)siloxane copolymers. The presence of the bulky, rigid phenyl groups on the siloxane backbone disrupts the crystallinity of the resulting polymer, leading to a lower glass transition temperature and improved flexibility at low temperatures.[1][2] Concurrently, the aromatic character of the phenyl groups enhances the thermal stability and refractive index of the material.[3][4]
Quantitative Data on Poly(dimethyl-co-diphenyl)siloxane Properties
The following tables summarize the key physical and thermal properties of poly(dimethyl-co-diphenyl)siloxane copolymers with varying diphenylsiloxane content.
| Property | Value | Reference |
| Viscosity | ~500 cSt | |
| Refractive Index (n20/D) | 1.465 | |
| Density (25 °C) | 1.036 g/mL | |
| Boiling Point | >400 °C | |
| Average Mn | ~9,300 |
| Diphenylsiloxane Content (mol%) | Glass Transition Temperature (Tg) (°C) | Reference |
| 0 (PDMS) | -123 | [5] |
| Low | -106 | [6] |
| Moderate | Increases with increasing diphenylsiloxane content | [1][7] |
| High | -59 | [5] |
Experimental Protocol: Synthesis of Hydroxy-terminated Poly(dimethyl-co-diphenyl)siloxane
This protocol describes the synthesis of a random copolymer of dimethylsiloxane and diphenylsiloxane with hydroxyl end-groups via a co-condensation reaction.
Materials:
-
Hydroxy-terminated polydimethylsilane
-
Diphenylsilanediol
-
Sodium hydroxide (NaOH)
-
Ice-cold acetic acid
-
100 mL three-necked flask
-
Oil bath
-
Stirrer
-
Nitrogen gas inlet
Procedure:
-
To a 100 mL three-necked flask, add 45.0 g of hydroxy-terminated polydimethylsiloxane and 5.0 g of diphenylsilanediol.
-
Heat the mixture to 140 °C with stirring until the diphenylsilanediol is completely dissolved (approximately 30 minutes).
-
Lower the oil bath temperature to 110 °C.
-
Add 0.05 g of NaOH to initiate the condensation reaction.
-
Slowly bubble nitrogen gas through the reaction mixture to facilitate the removal of water produced during the reaction.
-
After 30 minutes of reaction, cool the mixture to below 50 °C.
-
Neutralize the catalyst by adding 0.075 g of ice-cold acetic acid.
-
Filter the resulting mixture to remove the salt byproduct (NaCl) and any unreacted diphenylsilanediol.
-
The final product is a hydroxy-terminated random copolymer of dimethylsiloxane–diphenylsiloxane.[6]
Characterization:
The resulting polymer can be characterized by:
-
Viscosity measurements: To determine the flow characteristics.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ²⁹Si): To confirm the copolymer structure and composition.[5]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature.[1][7]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability.[4]
Application as a Chain Extender
In polymer chemistry, a chain extender is a low molecular weight molecule that connects two polymer chains, thereby increasing the overall molecular weight. While specific, detailed protocols for using this compound as a chain extender are not widely documented in the reviewed literature, its difunctional nature (two reactive sites on the silicon atom) suggests its potential for this application. A hypothetical reaction would involve the reaction of a di-functional this compound derivative (e.g., dichlorodimethylphenylsilane) with a di-functional polymer (e.g., a silanol-terminated polydimethylsiloxane).
Proposed Experimental Protocol: Chain Extension of Silanol-Terminated PDMS
This proposed protocol outlines a potential method for the chain extension of a low molecular weight, silanol-terminated polydimethylsiloxane (PDMS) using dichlorodiphenylsilane.
Materials:
-
Low molecular weight silanol-terminated PDMS
-
Dichlorodiphenylsilane
-
Anhydrous toluene
-
A non-nucleophilic base (e.g., triethylamine) to act as an HCl scavenger
-
Schlenk line or glovebox for inert atmosphere operations
-
Reaction flask with a magnetic stirrer and condenser
Procedure:
-
In a flame-dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the silanol-terminated PDMS in anhydrous toluene.
-
Add a stoichiometric amount of the non-nucleophilic base to the solution.
-
Slowly add a sub-stoichiometric amount of dichlorodiphenylsilane to the stirred solution at room temperature. The amount of dichlorodiphenylsilane should be calculated to achieve the desired increase in molecular weight.
-
After the addition is complete, gently heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by periodically measuring the viscosity of the solution or by taking aliquots for GPC analysis.
-
Once the desired molecular weight is achieved, cool the reaction to room temperature.
-
Filter the reaction mixture to remove the amine hydrochloride salt.
-
Remove the solvent under reduced pressure to obtain the chain-extended polysiloxane.
Application as an End-Capper
An end-capper is a monofunctional molecule that reacts with the reactive end-groups of a polymer chain, effectively terminating the polymerization and providing specific functionality to the chain ends. Triphenylsilanol is a known end-capping agent for linear polysiloxanes.[8] While this compound itself is not a typical end-capper due to its difunctionality, a monofunctional derivative such as chlorodimethylphenylsilane could theoretically be used to introduce a dimethylphenylsilyl group at the end of a polymer chain. This could be desirable for modifying the surface properties or the reactivity of the polymer.
Proposed Experimental Protocol: End-Capping of Living Anionic Polymerization
This protocol proposes a method for end-capping a living anionic polymerization of hexamethylcyclotrisiloxane (D3) with chlorodimethylphenylsilane.
Materials:
-
Hexamethylcyclotrisiloxane (D3)
-
Anionic initiator (e.g., sec-butyllithium)
-
Anhydrous tetrahydrofuran (THF) as a solvent
-
Chlorodimethylphenylsilane
-
High-vacuum line and glassware for anionic polymerization
Procedure:
-
Under high vacuum, purify the D3 monomer and THF solvent.
-
In a sealed reactor, dissolve the D3 monomer in anhydrous THF.
-
Initiate the ring-opening polymerization by adding a calculated amount of the anionic initiator at the desired temperature. The polymerization will proceed in a "living" manner, with reactive anionic chain ends.
-
Once the desired polymer chain length is achieved (monitored by GPC of quenched aliquots), introduce a slight excess of chlorodimethylphenylsilane to the living polymer solution.
-
Allow the reaction to proceed for a sufficient time to ensure complete end-capping.
-
Terminate the reaction by adding a proton source (e.g., methanol).
-
Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum to obtain the dimethylphenylsilyl-terminated polysiloxane.
Conclusion
This compound is a key building block in the synthesis of advanced silicone polymers. Its primary and well-documented application is as a comonomer to produce poly(dimethyl-co-diphenyl)siloxanes with tailored thermal and optical properties. While its direct use as a chain extender or end-capper is less reported, its derivatives offer potential pathways for these modifications. The protocols and data presented herein provide a comprehensive resource for researchers and scientists working in the field of polymer chemistry and materials science. Further research into the specific applications of this compound as a chain extender and end-capper could unveil new avenues for the design of novel polysiloxane architectures with enhanced performance characteristics.
References
- 1. researchgate.net [researchgate.net]
- 2. par.nsf.gov [par.nsf.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improving the thermal stability of poly[methyl(trifluoropropyl)siloxane] by introducing diphenylsiloxane units - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01285A [pubs.rsc.org]
- 5. Molecular Insights into Sequence Distributions and Conformation-Dependent Properties of High-Phenyl Polysiloxanes | MDPI [mdpi.com]
- 6. Preparation and characterization of diphenyl silicone rubber/microfiber glass wool composite thermal control films - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of diphenylsiloxane unit content on relaxation behavior of poly(dimethylsiloxane-co-diphenylsiloxane) [agris.fao.org]
- 8. Phenylsilane | SiSiB SILICONES [sinosil.com]
Application Notes and Protocols: Dimethyldiphenylsilane as an Internal Standard for NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using dimethyldiphenylsilane as an internal standard for quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This document outlines the key properties, experimental protocols, and data presentation for accurate and reliable quantification of analytes in various deuterated solvents.
Introduction
Quantitative NMR (qNMR) is a powerful analytical technique that allows for the determination of the absolute or relative concentration of a substance in a sample. The accuracy of qNMR relies heavily on the use of a suitable internal standard. An ideal internal standard should be chemically inert, soluble in the NMR solvent, have a simple spectrum with signals that do not overlap with analyte signals, and be of high purity.
This compound presents itself as a viable candidate for an internal standard in ¹H, ¹³C, and ²⁹Si NMR spectroscopy due to its chemical stability and distinct spectral properties. Its simple proton spectrum, featuring a sharp singlet for the methyl protons, and well-separated aromatic signals, makes it suitable for quantification in regions of the spectrum often clear of analyte resonances.
Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use as an internal standard.
| Property | Value |
| Molecular Formula | C₁₄H₁₆Si |
| Molecular Weight | 212.36 g/mol |
| Appearance | White solid |
| Melting Point | 33.0-33.8 °C[1] |
| Boiling Point | Not specified |
| Solubility | Soluble in common organic deuterated solvents such as chloroform-d, acetone-d₆, and DMSO-d₆. |
| Chemical Inertness | Generally inert and not expected to react with a wide range of analytes under typical NMR conditions. |
NMR Spectral Data
The chemical shifts of this compound can vary slightly depending on the deuterated solvent used. The following table summarizes the known ¹H, ¹³C, and ²⁹Si NMR chemical shifts.
| Deuterated Solvent | Nucleus | Chemical Shift (ppm) | Multiplicity |
| Chloroform-d (CDCl₃) | ¹H | 7.53-7.50 (m, 4H, Phenyl-H), 7.41-7.37 (m, 6H, Phenyl-H), 0.57 (s, 6H, Methyl-H)[1] | Multiplet, Singlet |
| ¹³C | 137.5, 137.1, 134.1, 129.3, 127.9, -2.5[1] | - | |
| ²⁹Si | -7.49[1] | - | |
| DMSO-d₆ | ¹H | Signals for the phenyl and methyl protons are expected. | - |
| ¹³C | Signals for the phenyl and methyl carbons are expected. | - | |
| ²⁹Si | A signal for the silicon atom is expected. | - | |
| Acetone-d₆ | ¹H | Signals for the phenyl and methyl protons are expected. | - |
| ¹³C | Signals for the phenyl and methyl carbons are expected. | - | |
| Benzene-d₆ | ¹H | Signals for the phenyl and methyl protons are expected. | - |
| ¹³C | Signals for the phenyl and methyl carbons are expected. | - | |
| Acetonitrile-d₃ | ¹H | Signals for the phenyl and methyl protons are expected. | - |
| ¹³C | Signals for the phenyl and methyl carbons are expected. | - |
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation of a qNMR sample using this compound as an internal standard and the subsequent data acquisition and processing.
Sample Preparation
A precise and accurate sample preparation is fundamental for reliable qNMR results.
Workflow for qNMR Sample Preparation
Caption: Workflow for preparing a qNMR sample.
Protocol:
-
Accurate Weighing:
-
Accurately weigh a known amount of the analyte into a clean, dry vial. The exact mass should be recorded to at least four decimal places.
-
Accurately weigh a known amount of this compound internal standard into the same vial. The mass of the internal standard should be chosen to give a signal intensity comparable to that of the analyte signal of interest.
-
-
Dissolution:
-
Add a sufficient volume of the desired deuterated solvent (e.g., 0.6-0.7 mL) to the vial to completely dissolve both the analyte and the internal standard.
-
Gently vortex or sonicate the vial to ensure complete dissolution. Visually inspect the solution to ensure no solid particles remain.
-
-
Transfer to NMR Tube:
-
Carefully transfer the solution into a clean, high-quality NMR tube.
-
Cap the NMR tube securely to prevent solvent evaporation.
-
NMR Data Acquisition
Proper setting of acquisition parameters is crucial for obtaining quantitative data.
Logical Flow for qNMR Data Acquisition
Caption: Key steps in qNMR data acquisition.
Recommended Parameters:
-
Pulse Angle: Use a 90° pulse to ensure maximum signal intensity.
-
Relaxation Delay (d1): Set a sufficiently long relaxation delay to allow for complete relaxation of all nuclei of interest. A delay of at least 5 times the longest T₁ of both the analyte and the internal standard is recommended. The T₁ values should be determined experimentally using an inversion-recovery pulse sequence.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 is recommended for accurate integration).
-
Receiver Gain: Adjust the receiver gain to avoid signal clipping.
Data Processing and Quantification
Accurate integration of the signals is essential for calculating the concentration of the analyte.
Data Processing and Analysis Workflow
Caption: Workflow for qNMR data processing.
Protocol:
-
Fourier Transform: Apply a Fourier transform to the acquired FID.
-
Phase Correction: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the entire spectrum.
-
Integration: Integrate the well-resolved signal of the analyte and the singlet signal of the methyl protons of this compound. Ensure the integration regions are wide enough to encompass the entire peak.
-
Calculation: The concentration of the analyte can be calculated using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (Mstd / Manalyte) * (mstd / V) * Pstd
Where:
-
Canalyte = Concentration of the analyte
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
M = Molecular weight
-
m = mass
-
V = Volume of the solvent
-
P = Purity of the standard
-
analyte and std refer to the analyte and the internal standard, respectively.
-
Conclusion
This compound is a promising internal standard for qNMR spectroscopy, particularly in organic solvents. Its simple ¹H NMR spectrum and chemical stability make it a reliable choice for the quantification of a wide range of organic molecules. By following the detailed protocols outlined in these application notes, researchers can achieve accurate and reproducible quantitative results. Further experimental determination of its NMR spectral properties in a wider range of deuterated solvents will enhance its applicability as a universal internal standard.
References
Application Notes and Protocols for the Derivatization of Alcohols with Dimethyldiphenylsilane for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many alcohols exhibit poor chromatographic behavior due to their polarity, which can lead to peak tailing and reduced sensitivity. Chemical derivatization is a crucial sample preparation step to overcome these limitations. Silylation, the replacement of an active hydrogen with a silyl group, is a common derivatization technique that increases the volatility and thermal stability of analytes.
This document provides detailed application notes and protocols for the derivatization of alcohols using dimethyldiphenylsilane, a silylating agent that imparts favorable chromatographic properties and produces characteristic mass spectra, aiding in structural elucidation. The resulting dimethyldiphenylsilyl (DMDPS) ethers are less polar and more volatile than the parent alcohols, leading to improved peak shape, resolution, and sensitivity in GC-MS analysis.
Principle of the Derivatization Reaction
The derivatization of alcohols with dimethyldiphenylchlorosilane, the reactive form of this compound, proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the oxygen atom of the alcohol attacks the silicon atom of the silylating agent, leading to the displacement of the chlorine atom. This reaction is typically facilitated by a catalyst, such as an imidazole derivative, which acts as a base to deprotonate the alcohol and as a nucleophilic catalyst to activate the silylating agent. The overall reaction is the formation of a stable dimethyldiphenylsilyl ether and a hydrochloride salt of the catalyst.
Experimental Protocols
Materials and Reagents
-
Alcohols of Interest: (e.g., methanol, ethanol, propanol, butanol, and other primary, secondary, or tertiary alcohols)
-
Silylating Agent: Dimethyldiphenylchlorosilane (DMDPhSiCl)
-
Catalyst: N-methylimidazole (NMI) or Imidazole
-
Solvent: Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile, pyridine, or toluene)
-
Quenching Agent: (Optional, e.g., methanol)
-
Internal Standard: (e.g., a deuterated analog or a compound with similar chemical properties but different retention time)
-
Glassware: Reacti-Vials™ or other small-volume reaction vials with PTFE-lined caps, microsyringes.
-
Equipment: Heating block or water bath, vortex mixer, centrifuge, GC-MS system.
Standard Derivatization Protocol
This protocol is a general guideline and may require optimization for specific alcohols and matrices.
-
Sample Preparation:
-
Accurately weigh or measure a known amount of the alcohol sample (typically 1-10 mg) into a clean, dry reaction vial.
-
If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous, as silylating reagents are moisture-sensitive.
-
-
Reagent Addition:
-
Add 100 µL of an anhydrous aprotic solvent to dissolve the alcohol sample.
-
Add the internal standard solution at a known concentration.
-
Add the catalyst, N-methylimidazole, in a slight molar excess relative to the alcohol. A typical starting point is 1.5 equivalents.
-
Add dimethyldiphenylchlorosilane in molar excess (typically 2-5 equivalents) to the reaction vial.
-
-
Reaction:
-
Tightly cap the vial and vortex the mixture for 30 seconds.
-
Based on a study with the analogous phenyldimethylchlorosilane, the reaction can proceed efficiently at ambient temperature for 1 hour.[1] For more sterically hindered alcohols, heating at 60-80°C for 30-60 minutes may be necessary to ensure complete derivatization.
-
-
Reaction Quenching (Optional):
-
After the reaction is complete, cool the vial to room temperature.
-
To consume excess silylating reagent, a small amount of a short-chain alcohol like methanol can be added, and the mixture can be briefly vortexed.
-
-
Sample Analysis:
-
The derivatized sample can be directly injected into the GC-MS system. Alternatively, the sample can be diluted with an appropriate solvent to a suitable concentration for analysis.
-
GC-MS Analysis Parameters (Typical)
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Column: Non-polar capillary column, e.g., HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Injector: Split/splitless inlet, operated in splitless mode at 280°C
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 300°C
-
Hold: 5 minutes at 300°C
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-500
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
Data Presentation
Quantitative Data Summary
The following table summarizes hypothetical retention time and mass spectral data for the dimethyldiphenylsilyl (DMDPS) ethers of a series of n-alkanols. This data is illustrative and will vary based on the specific GC-MS system and conditions used.
| Alcohol | Molecular Weight ( g/mol ) | DMDPS Ether MW ( g/mol ) | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| Methanol | 32.04 | 228.38 | ~ 8-10 | 228 (M+), 213 (M-15), 197 (M-31), 151 |
| Ethanol | 46.07 | 242.41 | ~ 9-11 | 242 (M+), 227 (M-15), 197 (M-45), 165 |
| 1-Propanol | 60.10 | 256.44 | ~ 10-12 | 256 (M+), 241 (M-15), 197 (M-59), 135 |
| 1-Butanol | 74.12 | 270.46 | ~ 11-13 | 270 (M+), 255 (M-15), 197 (M-73), 135 |
| 1-Pentanol | 88.15 | 284.49 | ~ 12-14 | 284 (M+), 269 (M-15), 197 (M-87), 135 |
| 1-Hexanol | 102.18 | 298.52 | ~ 13-15 | 298 (M+), 283 (M-15), 197 (M-101), 135 |
Note: The key mass fragments often arise from the loss of a methyl group ([M-15]), the alkoxy group, or rearrangements involving the phenyl groups. The ion at m/z 197, corresponding to the [SiPh2(CH3)]+ fragment, is expected to be a common and abundant ion in the mass spectra of these derivatives.
Mandatory Visualizations
Caption: Experimental workflow for the derivatization of alcohols with this compound and subsequent GC-MS analysis.
Caption: Chemical reaction for the derivatization of an alcohol with dimethyldiphenylchlorosilane catalyzed by N-methylimidazole.
Conclusion
Derivatization of alcohols with this compound is an effective strategy to improve their chromatographic behavior and enhance their detectability by GC-MS. The resulting dimethyldiphenylsilyl ethers are stable, volatile, and produce characteristic mass spectra that are useful for qualitative and quantitative analysis. The provided protocol offers a robust starting point for researchers, which can be optimized for specific applications in various fields, including drug development, metabolomics, and environmental analysis.
References
Application Notes and Protocols for Silylation with Dimethyldiphenylsilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions for the silylation of alcohols, phenols, and amines using dimethyldiphenylsilane. The protocols are intended to serve as a guide for the protection of these functional groups in various synthetic applications.
Introduction to Silylation with this compound
Silylation is a common and effective method for the protection of protic functional groups such as hydroxyls and amines. The dimethyldiphenylsilyl (Me₂Ph₂Si) group offers a unique balance of stability and reactivity. It is generally more stable to acidic conditions than the widely used trimethylsilyl (TMS) group but can be removed under conditions similar to those used for other silyl ethers, such as with fluoride ions. The presence of the phenyl groups provides steric bulk and can influence the reactivity and selectivity of the silylation reaction.
One of the key methods for introducing the dimethyldiphenylsilyl group is through the dehydrogenative coupling of this compound with alcohols, a process that is often catalyzed by transition metals or strong bases and releases hydrogen gas as the only byproduct.
Silylation of Alcohols
The dehydrogenative silylation of alcohols with this compound offers a clean and efficient method for the formation of dimethyldiphenylsilyl ethers. This reaction is typically catalyzed and can be performed under relatively mild conditions.
Quantitative Data for Dehydrogenative Silylation of Alcohols
| Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethanol | Sodium tri(sec-butyl)borohydride (10 mol%) | THF | 25 | 0.1 | 96 |
| Methanol | Sodium tri(sec-butyl)borohydride (10 mol%) | THF | 25 | 0.1 | 96 |
| Benzyl Alcohol | Sodium tri(sec-butyl)borohydride (10 mol%) | THF | 65 | 1 | 91 |
| Allyl Alcohol | Sodium tri(sec-butyl)borohydride (10 mol%) | THF | 25 | 0.5 | 93 |
Experimental Protocol: Dehydrogenative Silylation of an Alcohol
This protocol is based on the dehydrogenative coupling of alcohols with silanes promoted by sodium tri(sec-butyl)borohydride[1].
Materials:
-
Alcohol (1.0 mmol)
-
This compound (1.0 mmol)
-
Sodium tri(sec-butyl)borohydride (1 M solution in THF, 0.1 mL, 0.1 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
Hexane
-
Argon or Nitrogen gas supply
-
Schlenk flask and standard glassware
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the alcohol (1.0 mmol) and this compound (1.0 mmol).
-
Add anhydrous THF to dissolve the reactants.
-
Carefully add the sodium tri(sec-butyl)borohydride solution (0.1 mL, 10 mol%) to the reaction mixture.
-
Seal the flask and stir the reaction at the desired temperature (e.g., 25 °C or 65 °C).
-
Monitor the reaction progress by a suitable method (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add approximately 3 mL of hexane to precipitate the catalyst residues.
-
Allow the mixture to stand for 15 minutes.
-
Filter the mixture through a syringe filter (0.45 µm) to remove the precipitate.
-
Concentrate the filtrate under reduced pressure to obtain the crude dimethyldiphenylsilyl ether.
-
If necessary, purify the product by column chromatography on silica gel.
Silylation of Phenols
The silylation of phenols with this compound can be achieved using various methods, often employing a base to deprotonate the phenolic hydroxyl group, followed by reaction with a silyl halide or triflate. While specific protocols for this compound are not as prevalent as for other silylating agents, a general procedure can be adapted.
General Protocol: Silylation of a Phenol
This is a general procedure and may require optimization for specific substrates.
Materials:
-
Phenol (1.0 mmol)
-
Dimethyldiphenylsilyl chloride (1.1 mmol)
-
Imidazole or Triethylamine (1.5 mmol)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the phenol (1.0 mmol) and imidazole (or triethylamine) (1.5 mmol) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add dimethyldiphenylsilyl chloride (1.1 mmol) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM or another suitable organic solvent.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Silylation of Amines
The silylation of primary and secondary amines with this compound can be performed to provide N-silylated products. These reactions often require a base and can be influenced by the steric hindrance of both the amine and the silylating agent.
General Protocol: Silylation of a Primary or Secondary Amine
This is a general procedure and will likely require optimization based on the specific amine substrate.
Materials:
-
Amine (primary or secondary) (1.0 mmol)
-
Dimethyldiphenylsilyl chloride (1.1 mmol for primary amines, 2.2 mmol for some primary amines if disilylation is desired)
-
Triethylamine or Pyridine (1.2 mmol per silyl group)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Standard laboratory glassware
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 mmol) and triethylamine (or pyridine) in anhydrous toluene or DCM.
-
Add dimethyldiphenylsilyl chloride dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC. Reaction times can vary from a few hours to overnight.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the triethylammonium chloride precipitate.
-
Wash the precipitate with a small amount of the anhydrous solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The crude N-silylated amine can be purified by distillation or chromatography if necessary.
Visualizations
References
Application Notes and Protocols: The Role of Dimethyldiphenylsilane in Siloxane Polymer Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The incorporation of diphenylsiloxane units, derived from precursors like dimethyldiphenylsilane, into a polydimethylsiloxane (PDMS) backbone is a critical strategy for synthesizing advanced silicone polymers with tailored properties. These modifications significantly enhance the material's performance characteristics compared to standard PDMS. The rigid phenyl groups introduce steric hindrance and increase intermolecular interactions, leading to materials with superior thermal stability, improved mechanical strength, and enhanced resistance to radiation.[1][2] Furthermore, the introduction of these bulky groups disrupts the regular, flexible structure of the PDMS chain, effectively suppressing its tendency to crystallize at low temperatures.[1][3][4][5] This unique combination of properties makes phenyl-modified silicones highly valuable for demanding applications in the aerospace, electronics, and biomedical fields, including drug delivery systems where stability and durability are paramount.[6][7][8][9]
Key Applications and Advantages:
-
High Thermal Stability: The presence of phenyl groups in the polysiloxane chain significantly increases the polymer's resistance to thermal degradation.[10][11][12] This makes them suitable for applications in extreme temperature environments.[10]
-
Enhanced Mechanical Properties: Diphenyl units can improve the mechanical stability and damping capacity of silicone elastomers, leading to a wider effective temperature range for applications requiring robust mechanical performance.[1][3]
-
Low-Temperature Flexibility: By suppressing the crystallization of the PDMS backbone, the incorporation of diphenylsiloxane units improves the material's elasticity and flexibility at low temperatures.[1][5]
-
Improved Adhesion: Dimethylphenylsilane can enhance the adhesion characteristics of silicone materials, making them effective for bonding to various substrates.[10]
-
Drug Delivery Systems: The biocompatibility and chemical stability of PDMS are well-established in biomedical applications.[7][8][9] The enhanced thermal and mechanical properties of phenyl-modified silicones make them promising candidates for creating robust and stable drug delivery platforms, such as coatings for controlled-release oral dosage forms or components in microfluidic devices.[6][7][13]
Data Presentation: Property Enhancement
The inclusion of diphenylsiloxane units results in quantifiable improvements in the thermal and mechanical properties of siloxane polymers.
Table 1: Thermal Properties of Polydimethylsiloxane (PDMS) vs. Poly(dimethyl-co-diphenyl)siloxane (PDMDPS)
| Property | Standard PDMS | PDMDPS (with Diphenyl Units) | Reference |
| Glass Transition Temp. (Tg) | ~ -125 °C | -117.71 °C to -106 °C | [4][14] |
| Onset Decomposition Temp. (Tonset) | ~ 300-400 °C | > 410 °C (up to 480.0 °C) | [4][5][11][14] |
| Crystallization Point | ~ -82 °C to -60 °C | Suppressed / Not Observed | [3][4][15] |
Table 2: Mechanical Properties of Phenyl-Modified Silicone Elastomers
| Property | Observation with Increased Phenyl Content | Reference |
| Tensile Strength | Remains relatively constant (~7.2 MPa) | [15] |
| Elongation at Break | Decreases | [15] |
| Elastic Modulus | Increases | [15] |
| Crosslink Density | Increases | [15] |
| Damping Capacity | Considerably improved | [1][3] |
Experimental Protocols & Methodologies
Two primary methods for synthesizing siloxane copolymers containing diphenyl units are polycondensation and ring-opening polymerization.
Method 1: Polycondensation of Silanediols
This method involves the reaction of a dihydroxy-terminated diphenylsiloxane precursor, such as diphenylsilanediol, with a dihydroxy-terminated dimethylsiloxane oligomer. The reaction proceeds via the condensation of silanol (Si-OH) groups, eliminating water to form a siloxane (Si-O-Si) linkage. This approach allows for the creation of random copolymers.[4][16][17]
Protocol: Synthesis of Poly(dimethyl-co-diphenyl)siloxane via Polycondensation
-
Reactant Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap, and a condenser, add hydroxy-terminated polydimethylsiloxane oil and diphenylsilanediol in the desired molar ratio. Toluene is typically used as an azeotropic solvent to facilitate water removal.
-
Catalyst Addition: Introduce a suitable condensation catalyst. While various catalysts can be used, this protocol will use a mild base.
-
Reaction Execution: Heat the mixture to reflux (approx. 110-120°C). Continuously remove the water generated during the condensation reaction using the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by measuring the viscosity of the reaction mixture or by analyzing aliquots using techniques like Gel Permeation Chromatography (GPC) to track the increase in molecular weight.
-
Purification: Once the desired molecular weight is achieved, cool the reaction mixture. Remove the solvent under reduced pressure using a rotary evaporator.
-
Final Product: The resulting product is a viscous liquid or a gum-like solid, which is a random copolymer of dimethylsiloxane and diphenylsiloxane units. Characterize the final polymer using FTIR, NMR, GPC, TGA, and DSC.[4][5][16]
Method 2: Anionic Ring-Opening Polymerization (AROP)
AROP is a powerful technique for producing well-defined block copolymers with controlled molecular weight and architecture.[18] This method typically uses strained cyclic siloxane trimers, such as hexamethylcyclotrisiloxane (D3) and hexaphenylcyclotrisiloxane (P3), as monomers. The polymerization is initiated by a strong nucleophile, like a lithium-based initiator, which opens the cyclic monomer and creates a reactive chain end that subsequently attacks other monomers.[18][19][20]
Protocol: Synthesis of a Polydimethylsiloxane-b-Polydiphenylsiloxane Diblock Copolymer via AROP
-
Monomer & Solvent Preparation: Rigorously purify the cyclic monomers (e.g., D3) and the solvent (e.g., THF or a non-polar solvent like cyclohexane) to remove any traces of water or protic impurities, which can terminate the polymerization. This is typically done through distillation and storage over drying agents under an inert atmosphere (N₂ or Ar).
-
Initiation: In a flame-dried, inert-atmosphere Schlenk flask, dissolve the first monomer (D3) in the anhydrous solvent. Cool the solution to the desired temperature (e.g., 0°C or room temperature). Add the initiator (e.g., sec-butyllithium) via syringe to start the polymerization of the first block. The solution may change color, indicating the formation of the living anionic chain ends.
-
First Block Polymerization: Allow the polymerization of the first block to proceed until all the D3 monomer is consumed. This can be monitored by taking aliquots and analyzing them with Gas Chromatography (GC) or NMR.
-
Second Monomer Addition: Once the first block is complete, introduce the second purified monomer (e.g., a cyclic monomer containing diphenylsiloxane units) to the living polymer solution via a cannula or syringe.
-
Second Block Polymerization: Allow the polymerization to continue, forming the second block. The living chain end from the PDMS block will initiate the polymerization of the second monomer.
-
Termination: Once the desired block length is achieved, terminate the polymerization by adding a quenching agent, such as chlorotrimethylsilane or methanol.
-
Purification: Precipitate the resulting block copolymer in a non-solvent like methanol, filter, and dry under vacuum to obtain the pure product.
-
Characterization: Analyze the final diblock copolymer using NMR to confirm composition, GPC for molecular weight and dispersity, and DSC/TGA for thermal properties.[18]
Structure-Property Relationships
The introduction of diphenylsiloxane units into the PDMS chain directly influences its macroscopic properties. This relationship is crucial for designing materials for specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and characterization of diphenyl silicone rubber/microfiber glass wool composite thermal control films - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02118A [pubs.rsc.org]
- 5. Preparation and characterization of diphenyl silicone rubber/microfiber glass wool composite thermal control films - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Properties and Applications of PDMS for Biomedical Engineering: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Dimethylphenylsilane: A Key Player in Silicone Chemistry [cfsilicones.com]
- 11. researchgate.net [researchgate.net]
- 12. gelest.com [gelest.com]
- 13. Polydimethylsiloxane-customized nanoplatform for delivery of antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preparation, Optical, and Heat Resistance Properties of Phenyl-Modified Silicone Gel | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] Improving the thermal stability of poly[methyl(trifluoropropyl)siloxane] by introducing diphenylsiloxane units | Semantic Scholar [semanticscholar.org]
- 17. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 18. researchgate.net [researchgate.net]
- 19. gelest.com [gelest.com]
- 20. researchgate.net [researchgate.net]
Dimethyldiphenylsilane in the production of hyper-cross-linked porous polymers
Application Note
Introduction
Hyper-cross-linked polymers (HCPs) represent a significant class of porous materials characterized by their extensive three-dimensional networks, high surface areas, and remarkable stability. These properties make them highly attractive for a wide range of applications, including gas storage and separation, catalysis, and drug delivery. The synthesis of HCPs typically involves the "knitting" of aromatic monomers into a rigid network using a cross-linking agent in the presence of a Friedel-Crafts catalyst. While a diverse array of aromatic precursors has been successfully employed, the use of organosilicon compounds, such as dimethyldiphenylsilane, as primary building blocks for traditional hyper-cross-linking is not extensively documented in publicly available research.
This document provides a comprehensive overview of the principles of hyper-cross-linked polymer synthesis and explores the broader use of silicon-containing precursors in the creation of porous organic polymers. While specific protocols for this compound in this context are not available, the following sections offer detailed methodologies for analogous systems, quantitative data from related porous silicon-containing polymers, and visualizations of the underlying chemical processes. This information is intended to serve as a valuable resource for researchers and professionals in materials science and drug development who are interested in the design and synthesis of novel porous polymeric materials.
General Principles of Hyper-Cross-Linked Polymer Synthesis
The hallmark of HCP synthesis is the creation of a rigid, porous network through extensive cross-linking of monomer units. The most prevalent method for achieving this is through a Friedel-Crafts alkylation reaction. In this approach, aromatic monomers are "knitted" together by a cross-linker, typically in the presence of a Lewis acid catalyst such as anhydrous iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).[1][2] The reaction proceeds by forming electrophilic intermediates from the cross-linker that then attack the aromatic rings of the monomers, creating a robust, covalently bonded three-dimensional structure. The porosity of the resulting polymer is a consequence of the rigid network structure which prevents the polymer chains from collapsing into a dense, non-porous solid after the removal of the solvent.
Silicon-Containing Precursors in Porous Polymer Synthesis
While this compound is not a commonly cited precursor for HCPs, other silicon-containing compounds have been successfully used to synthesize porous organic polymers (POPs). These materials often exhibit unique properties conferred by the presence of silicon, such as enhanced thermal stability and distinct surface characteristics. For instance, porous polymers have been synthesized from precursors like tetrakis(4-bromophenyl)silane through Sonogashira-Hagihara coupling reactions, resulting in materials with high thermal stability and tunable porosity. Similarly, silsesquioxane-based porous polymers have been prepared via Friedel-Crafts reactions, demonstrating the versatility of organosilicon compounds in creating porous networks.
The synthesis of porous polymers from silicon-containing precursors often involves alternative polymerization strategies to the typical Friedel-Crafts alkylation used for traditional HCPs. These can include coupling reactions and condensation polymerizations.
Experimental Protocols
While a specific protocol for the synthesis of a hyper-cross-linked porous polymer from this compound is not available, the following is a general experimental protocol for the synthesis of a hyper-cross-linked polymer from a generic aromatic monomer and a cross-linker via a Friedel-Crafts reaction. This protocol can be adapted for various aromatic precursors.
General Protocol for Synthesis of a Hyper-Cross-Linked Polymer
Materials:
-
Aromatic monomer (e.g., benzene, biphenyl, triphenylamine)
-
Cross-linker (e.g., formaldehyde dimethyl acetal (FDA), 1,4-bis(chloromethyl)benzene)
-
Anhydrous Lewis acid catalyst (e.g., FeCl₃, AlCl₃)
-
Solvent (e.g., 1,2-dichloroethane)
-
Methanol (for washing)
-
Hydrochloric acid (HCl) solution (for washing)
-
Acetone (for washing)
-
Deionized water
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aromatic monomer and the cross-linker in the solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: To the stirred solution, add the anhydrous Lewis acid catalyst portion-wise. The reaction mixture will typically change color and may become viscous.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 60-80 °C) and allow it to stir for 24-48 hours. The progress of the polymerization can be monitored by the formation of a solid precipitate.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid product and wash it sequentially with methanol, deionized water, a dilute HCl solution, deionized water again, and finally acetone to remove any unreacted starting materials, catalyst, and byproducts.
-
Drying: Dry the purified polymer in a vacuum oven at an elevated temperature (e.g., 80-100 °C) overnight to obtain the final porous polymer product.
-
Characterization: The resulting porous polymer can be characterized by techniques such as Fourier-transform infrared (FTIR) spectroscopy, solid-state ¹³C NMR, scanning electron microscopy (SEM), transmission electron microscopy (TEM), and nitrogen physisorption analysis to determine the Brunauer-Emmett-Teller (BET) surface area and pore size distribution.
Quantitative Data
The following table summarizes the properties of some porous organic polymers synthesized from silicon-containing precursors, as reported in the literature. This data provides an indication of the typical surface areas and pore volumes that can be achieved with these types of materials.
| Precursor(s) | Synthesis Method | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| Tetrakis(4-bromophenyl)silane and an alkyne | Sonogashira-Hagihara Coupling | Up to 1000 | ~0.5 |
| Octavinylsilsesquioxane and aromatic compounds | Friedel-Crafts Reaction | 400 - 900 | 0.24 - 0.99 |
| Triphenylsilane and formaldehyde dimethyl acetal | Friedel-Crafts Reaction | 441 - 1101 | Not specified |
Visualizations
The following diagrams illustrate the general concepts of hyper-cross-linked polymer synthesis and the resulting network structure.
Caption: General workflow for the synthesis of hyper-cross-linked porous polymers.
Caption: Conceptual 2D representation of a hyper-cross-linked polymer network.
While the direct synthesis of hyper-cross-linked porous polymers from this compound via traditional Friedel-Crafts chemistry is not well-established in the scientific literature, the broader field of silicon-containing porous polymers offers a rich area for exploration. The general principles and protocols for synthesizing HCPs from other aromatic precursors provide a solid foundation for developing novel synthetic strategies. By exploring alternative monomers and polymerization techniques, researchers can continue to expand the library of porous materials with tailored properties for a variety of advanced applications. The information and protocols provided in this document serve as a starting point for the design and synthesis of the next generation of porous polymers.
References
Application Notes and Protocols: Enhancing Gas Storage in Polymers with Dimethyldiphenylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of specific chemical moieties into polymer structures is a key strategy for developing advanced materials with tailored gas storage and separation properties. Dimethyldiphenylsilane, with its unique combination of bulky phenyl groups and a flexible silane linkage, presents a compelling candidate for enhancing the fractional free volume (FFV) within a polymer matrix. An increase in FFV generally correlates with higher gas permeability and, consequently, enhanced gas storage capacity. This document provides a comprehensive overview of the role of this compound and structurally similar silyl groups in modifying polymer properties for gas storage applications. It includes summaries of quantitative data from related polymer systems, detailed experimental protocols for synthesis and characterization, and visual workflows to guide researchers in this field.
While direct studies on polymers exclusively functionalized with this compound for gas storage are limited in the readily available literature, a strong basis for their potential can be drawn from extensive research on polymers containing structurally analogous trimethylsilyl, dimethyloctylsilyl, and diphenylsilyl groups. These studies consistently demonstrate that the introduction of bulky silyl and phenyl groups disrupts efficient polymer chain packing, leading to an increase in the interstitial free volume available for gas molecule sorption.
Data Presentation: Gas Permeability in Silyl-Containing Polymers
The following tables summarize key gas transport properties of various poly(diphenylacetylene)s bearing different silyl and alkyl substituents. This data provides a valuable reference for predicting the performance of polymers incorporating this compound. The gas permeability is typically reported in Barrer (1 Barrer = 10⁻¹⁰ cm³(STP)·cm·cm⁻²·s⁻¹·cmHg⁻¹).
Table 1: Gas Permeability Coefficients (P) of Various Gases in Silyl-Containing Poly(diphenylacetylene) Membranes [1][2][3][4]
| Polymer | Substituent Groups | P(O₂) (Barrer) | P(N₂) (Barrer) | P(CO₂) (Barrer) | P(CH₄) (Barrer) |
| Poly(SPP-co-BDPA) | Trimethylsilyl & tert-Butyl | 550 - 2100 | - | - | - |
| Poly(SPP-co-SDPA) | Trimethylsilyl | 600 - 2100 | - | - | - |
| Poly(BDPA) | tert-Butyl | 1100 | - | - | - |
| Poly(SDPA) | Trimethylsilyl | 1500 | - | - | - |
| Polymer 2a | Dimethyloctylsilyl | ~1600 | ~800 | ~4500 | - |
| Polymer 2b | Dimethyloctylsilyl & i-Pr | ~1700 | ~850 | ~4800 | - |
| Polymer 2c | Dimethyloctylsilyl & t-Bu | ~1800 | ~900 | ~5000 | - |
Table 2: Gas Diffusivity (D) and Solubility (S) Coefficients for CO₂ in Silyl-Containing and Desilylated Poly(diphenylacetylene) Membranes [2][3]
| Polymer | D(CO₂) (10⁻⁸ cm²/s) | S(CO₂) (cm³(STP)/(cm³·cmHg)) |
| Si-containing (2a-c) | ~50-60 | ~0.8-0.9 |
| Desilylated (3a-c) | ~80-100 | ~1.2-1.4 |
| Si-containing (2d) | ~45 | ~0.9 |
| Desilylated (3d) | ~30 | ~1.1 |
Experimental Protocols
I. Synthesis of Silyl-Containing Poly(diphenylacetylene)s via Metathesis Polymerization
This protocol describes a general procedure for the synthesis of poly(diphenylacetylene)s functionalized with silyl groups, which can be adapted for monomers containing the this compound moiety.
Materials:
-
Diphenylacetylene monomer with desired silyl and/or alkyl substituents
-
Tantalum pentachloride (TaCl₅)
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Tetrabutyltin (n-Bu₄Sn)
-
Toluene (anhydrous)
-
Methanol
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Argon or Nitrogen gas (inert atmosphere)
-
Standard Schlenk line and glassware
Procedure:
-
In a glovebox or under an inert atmosphere, add the diphenylacetylene monomer to a dry Schlenk flask.
-
Dissolve the monomer in anhydrous toluene.
-
In a separate Schlenk flask, prepare the catalyst solution by dissolving TaCl₅ and n-Bu₄Sn (as a cocatalyst) in anhydrous toluene.
-
Add the catalyst solution to the monomer solution via a syringe or cannula under a positive pressure of inert gas.
-
Stir the reaction mixture at the desired temperature (typically room temperature to 80°C) for a specified time (e.g., 3 to 24 hours). The progress of the polymerization can be monitored by observing the increase in viscosity of the solution.
-
Quench the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
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Collect the polymer precipitate by filtration, wash it thoroughly with the non-solvent, and dry it under vacuum at an elevated temperature (e.g., 60°C) to a constant weight.
II. Fabrication of Polymer Membranes by Solution Casting
This protocol outlines the fabrication of thin, self-standing polymer membranes suitable for gas permeability testing.
Materials:
-
Synthesized silyl-containing polymer
-
A suitable solvent (e.g., toluene, chloroform)
-
A flat, level casting surface (e.g., a glass plate or a Teflon-coated dish)
-
A casting knife or a doctor blade (optional, for controlled thickness)
-
A covered container to control solvent evaporation
Procedure:
-
Prepare a homogeneous polymer solution by dissolving the synthesized polymer in a suitable solvent. The concentration will depend on the polymer's molecular weight and solubility (typically 1-5 wt%).
-
Filter the polymer solution through a syringe filter (e.g., 0.45 µm PTFE filter) to remove any dust or undissolved particles.
-
Carefully pour the filtered solution onto the level casting surface.
-
If using a casting knife, draw the blade across the solution to create a film of uniform thickness.
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Cover the casting surface to allow for slow solvent evaporation. This is crucial to prevent the formation of defects such as pinholes or cracks in the membrane.
-
Once the solvent has completely evaporated (this may take several hours to days), carefully peel the membrane from the casting surface.
-
Dry the membrane further under vacuum to remove any residual solvent.
III. Measurement of Gas Permeability using the Barometric Method
This protocol describes a common method for determining the gas permeability, diffusivity, and solubility coefficients of a polymer membrane.
Apparatus:
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A gas permeation cell that separates a high-pressure upstream volume from a low-pressure downstream volume, with the polymer membrane sealed in between.
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Pressure transducers for both upstream and downstream volumes.
-
A vacuum pump.
-
A gas supply with the desired test gases (e.g., N₂, O₂, CO₂, CH₄).
-
A temperature-controlled environment for the permeation cell.
Procedure:
-
Mount the polymer membrane in the permeation cell, ensuring a gas-tight seal.
-
Evacuate both the upstream and downstream volumes of the cell to a high vacuum.
-
Isolate the cell from the vacuum pump and monitor the pressure in both volumes to ensure there are no leaks.
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Introduce the test gas into the upstream volume to a specific pressure (e.g., 1-10 atm).
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Record the pressure increase in the downstream volume over time.
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The permeability coefficient (P) is determined from the steady-state rate of pressure increase in the downstream volume.
-
The diffusion coefficient (D) can be determined from the time lag before a steady-state permeation rate is achieved.
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The solubility coefficient (S) can then be calculated from the relationship P = D × S.
Visualizations
Caption: Experimental workflow for synthesis, fabrication, and testing of silyl-containing polymer membranes.
Caption: Logical relationship between this compound incorporation and enhanced gas storage.
References
- 1. Development of highly gas-permeable polymers by metathesis copolymerization of 1-(p-trimethylsilyl)phenyl-1-propyne with tert-butyl and silyl group-containing diphenylacetylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Dimethyldiphenylsilane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude dimethyldiphenylsilane.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound, particularly from Grignard synthesis, may contain several impurities. These can include unreacted starting materials, Grignard reaction byproducts such as biphenyl, and siloxanes formed from the hydrolysis of silane intermediates. The presence of moisture during the reaction or workup can lead to the formation of silanols, which can then condense to form disiloxanes.
Q2: What is the boiling point of this compound, and why is it important for purification?
A2: this compound has a high boiling point, approximately 276 °C at atmospheric pressure. This property is crucial for its purification by fractional vacuum distillation. By reducing the pressure, the boiling point can be significantly lowered, allowing for distillation at a temperature that prevents thermal decomposition of the compound.
Q3: Is this compound sensitive to air or moisture?
A3: Yes, like many organosilanes, this compound can be sensitive to moisture. Contact with water can lead to slow hydrolysis, forming silanols and subsequently siloxanes. Therefore, it is recommended to handle the compound under anhydrous conditions, especially during purification and storage, to maintain its purity.
Q4: Which analytical techniques are suitable for assessing the purity of this compound?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of volatile and semi-volatile compounds like this compound. It allows for the separation of impurities and their identification based on their mass spectra. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si NMR) is also an excellent tool for structural confirmation and purity assessment.
Troubleshooting Guides
Fractional Vacuum Distillation
Problem 1: The distillation is very slow or not occurring at the expected temperature.
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Possible Cause: Inadequate vacuum.
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Troubleshooting: Check the entire distillation apparatus for leaks, especially at the joints. Ensure the vacuum pump is functioning correctly and is appropriate for the desired pressure. Use a manometer to monitor the pressure accurately.
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-
Possible Cause: Insufficient heating.
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Troubleshooting: Ensure the heating mantle is in good contact with the distillation flask. Gradually increase the heating mantle temperature, but avoid overheating, which can cause decomposition. The heating bath temperature should typically be 20-30°C higher than the boiling point of the liquid at the given pressure.[1]
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-
Possible Cause: "Bumping" or uneven boiling.
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Troubleshooting: Use a magnetic stirrer and a stir bar in the distillation flask to ensure smooth boiling. Alternatively, add boiling chips to the flask before starting the distillation.
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Problem 2: The distillate is impure.
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Possible Cause: Inefficient fractionation column.
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Troubleshooting: Ensure the fractionating column is adequately packed and of sufficient length for the separation required. The packing material should be appropriate for the scale of the distillation.
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-
Possible Cause: Distillation rate is too fast.
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Troubleshooting: Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column. A slow and steady distillation rate generally leads to better separation.
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-
Possible Cause: Foaming.
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Troubleshooting: Wet silanes can foam upon heating. Ensure the crude material is as dry as possible before distillation. If foaming occurs, reduce the heating rate or temporarily break the vacuum to allow the foam to subside.
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Column Chromatography
Problem 1: Poor separation of this compound from impurities.
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Possible Cause: Incorrect eluent system.
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Troubleshooting: this compound is a nonpolar compound. Start with a nonpolar solvent like hexane and gradually increase the polarity by adding a slightly more polar solvent like dichloromethane or toluene. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system before running the column. For non-polar compounds, elution is favored by non-polar solvents.
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-
Possible Cause: Improperly packed column.
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Troubleshooting: Ensure the silica gel is packed uniformly without any air bubbles or channels. A poorly packed column will lead to uneven solvent flow and poor separation.
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Possible Cause: Overloading the column.
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Troubleshooting: The amount of crude material loaded onto the column should be appropriate for the column size. As a general rule, use about 20-50 times the weight of adsorbent to the sample weight.[2]
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Problem 2: The compound is not eluting from the column.
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Possible Cause: The eluent is not polar enough.
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Troubleshooting: Gradually increase the polarity of the eluent system.
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-
Possible Cause: The compound has decomposed on the silica gel.
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Troubleshooting: Silica gel is slightly acidic and can sometimes cause decomposition of sensitive compounds. If this is suspected, neutral alumina can be used as the stationary phase, or the silica gel can be deactivated with a small amount of a base like triethylamine.
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Recrystallization
Problem 1: The compound does not dissolve in the chosen solvent, even when hot.
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Possible Cause: The solvent is too nonpolar.
-
Troubleshooting: this compound is a nonpolar, aromatic compound. Try a slightly more polar solvent or a mixed solvent system. Good starting points for nonpolar aromatic compounds could be hexane, heptane, or toluene.
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Problem 2: The compound "oils out" instead of forming crystals upon cooling.
-
Possible Cause: The solution is supersaturated, or the cooling is too rapid.
-
Troubleshooting: Try cooling the solution more slowly. Scratching the inside of the flask with a glass rod at the solvent level can help induce crystallization. Adding a seed crystal of pure this compound can also be effective.
-
-
Possible Cause: The boiling point of the solvent is lower than the melting point of the solute.
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Troubleshooting: Choose a solvent with a higher boiling point.
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-
Possible Cause: Impurities are preventing crystallization.
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Troubleshooting: The crude material may be too impure for recrystallization to be effective as a first-pass purification. Consider a preliminary purification by distillation or chromatography.
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Problem 3: No crystals form upon cooling.
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Possible Cause: Too much solvent was used.
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Troubleshooting: Evaporate some of the solvent to concentrate the solution and then try cooling again.
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-
Possible Cause: The compound is very soluble in the chosen solvent even at low temperatures.
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Troubleshooting: Try a different solvent in which the compound is less soluble at cold temperatures, or use a mixed-solvent system. In a mixed-solvent system, the compound should be soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent). Dissolve the compound in a minimum amount of the hot "good" solvent and then add the "bad" solvent dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.
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Data Presentation
| Purification Technique | Typical Starting Purity (%) | Typical Final Purity (%) | Typical Yield (%) | Key Parameters to Control |
| Fractional Vacuum Distillation | 85-95 | >99 | 70-85 | Vacuum pressure, distillation rate, column efficiency |
| Column Chromatography | 80-90 | >98 | 60-80 | Stationary phase, eluent polarity, column loading |
| Recrystallization | >95 | >99.5 | 50-70 | Solvent choice, cooling rate, concentration |
Note: The values in this table are approximate and can vary depending on the nature and amount of impurities in the crude material.
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional vacuum distillation apparatus with a short-path distillation head and a well-insulated fractionating column. Ensure all glassware is thoroughly dried and all joints are properly sealed with vacuum grease.
-
Sample Preparation: Place the crude this compound in the distillation flask along with a magnetic stir bar.
-
Distillation: Begin stirring and slowly apply vacuum. Once the desired pressure is reached and stable, begin heating the distillation flask with a heating mantle.
-
Fraction Collection: Collect a small forerun of any low-boiling impurities. Then, collect the main fraction of this compound at its boiling point corresponding to the applied pressure.
-
Shutdown: After collecting the main fraction, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Protocol 2: Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane) and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform packing without air bubbles. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. Start with a nonpolar solvent and gradually increase the polarity if necessary.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.
-
Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator.
Protocol 3: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold. A mixed-solvent system may be necessary.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Visualizations
Caption: General experimental workflow for the purification of crude this compound.
Caption: Logical troubleshooting workflow for purification issues.
References
Technical Support Center: Synthesis of Dimethyldiphenylsilane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dimethyldiphenylsilane. The following information is designed to help identify and mitigate the formation of common byproducts during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Grignard synthesis of this compound?
A1: The most common byproducts in the synthesis of this compound using a Grignard reagent (e.g., phenylmagnesium bromide) and a chlorosilane precursor (e.g., dichlorodimethylsilane) are over-phenylated silanes and siloxanes. Specifically, you may encounter:
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Triphenylmethylsilane: Formed when three phenyl groups attach to the silicon atom.
-
Tetraphenylsilane: Formed when four phenyl groups attach to the silicon atom.
-
Polysiloxanes: These are formed if moisture is present in the reaction, leading to the hydrolysis of chlorosilanes and subsequent condensation.
The formation of these byproducts is often influenced by reaction conditions such as stoichiometry, temperature, and reaction time.
Q2: How can I minimize the formation of over-phenylated byproducts?
A2: To minimize the formation of triphenylmethylsilane and tetraphenylsilane, precise control over the stoichiometry of the Grignard reagent is crucial. Using a stoichiometric amount or a slight deficit of the Grignard reagent relative to the chlorosilane can favor the formation of the desired dip-henylated product. A slow, dropwise addition of the Grignard reagent to the chlorosilane solution at a controlled temperature can also help improve selectivity.
Q3: What is the primary cause of siloxane formation and how can it be prevented?
A3: Siloxane formation is primarily caused by the presence of water in the reaction mixture. Chlorosilanes are highly susceptible to hydrolysis, which produces silanols. These silanols can then condense to form siloxane linkages. To prevent this, all glassware must be rigorously dried, and anhydrous solvents should be used. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) will also help to exclude atmospheric moisture.
Q4: What analytical technique is best for identifying and quantifying byproducts in my reaction mixture?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the most suitable technique for identifying and quantifying byproducts in the synthesis of this compound. GC provides excellent separation of the desired product from closely related byproducts, and MS allows for their unambiguous identification based on their mass spectra.
Troubleshooting Guide: Byproduct Identification
If you suspect the presence of byproducts in your this compound synthesis, the following troubleshooting guide can help you identify the issue.
Problem: Low yield of this compound and presence of high-boiling point impurities.
Possible Cause: Over-phenylation of the silicon center.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying and addressing byproduct formation.
Quantitative Data on Byproduct Formation
The following table provides illustrative data on how reaction conditions can influence the product distribution in the synthesis of this compound. Please note that these values are representative and actual results will vary based on specific experimental parameters. Researchers should use this as a template to record their own findings.
| Molar Ratio (PhMgBr:Me₂SiCl₂) | Temperature (°C) | Reaction Time (h) | This compound (%) | Triphenylmethylsilane (%) | Other Byproducts (%) |
| 2.0 : 1.0 | 25 | 2 | 85 | 10 | 5 |
| 2.2 : 1.0 | 25 | 2 | 75 | 20 | 5 |
| 2.0 : 1.0 | 50 | 2 | 80 | 15 | 5 |
| 2.0 : 1.0 | 25 | 6 | 82 | 13 | 5 |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol is adapted from established procedures for Grignard reactions with chlorosilanes.
Materials:
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Dichlorodimethylsilane
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Magnesium turnings
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Bromobenzene
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Iodine crystal (for initiation)
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Saturated aqueous ammonium chloride solution
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Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Preparation:
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Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings to the flask.
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Add a small crystal of iodine to the magnesium.
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In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.
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Add a small amount of the bromobenzene solution to the magnesium and wait for the reaction to initiate (disappearance of the iodine color).
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.
-
-
Reaction with Dichlorodimethylsilane:
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
In a separate flame-dried flask, prepare a solution of dichlorodimethylsilane in anhydrous diethyl ether.
-
Slowly add the dichlorodimethylsilane solution to the Grignard reagent via a dropping funnel with vigorous stirring. Maintain the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
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-
Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter to remove the drying agent and remove the solvent under reduced pressure.
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GC-MS Analysis of Reaction Mixture
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (GC-MS).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
GC-MS Parameters:
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Electron Ionization Energy: 70 eV
-
Mass Range: m/z 40-500
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or diethyl ether) before injection.
Purification by Fractional Distillation
Apparatus:
-
A distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, a thermometer, and a heating mantle.
Procedure:
-
Set up the fractional distillation apparatus. Ensure all joints are well-sealed.
-
Place the crude this compound in the distillation flask.
-
Heat the flask gently. The vapor will rise through the fractionating column.
-
Monitor the temperature at the top of the column. The temperature will plateau as the first fraction (lower boiling point) distills.
-
Collect the fractions at their respective boiling points. This compound has a boiling point of approximately 265-267 °C at atmospheric pressure. The over-phenylated byproducts will have significantly higher boiling points.[1][2]
-
It is often advantageous to perform the distillation under reduced pressure to lower the boiling points and prevent thermal decomposition.
References
Technical Support Center: Common Problems in Dimethyldiphenylsilane Reactions
Welcome to the technical support center for reactions involving dimethyldiphenylsilane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.
Section 1: Grignard Reactions with this compound
Grignard reactions are a fundamental method for forming carbon-silicon bonds. However, several challenges can arise, leading to low yields or undesired side products.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with a chlorosilane, like this compound, is showing low to no conversion. What are the likely causes?
A1: Low or no yield in a Grignard reaction often points to issues with the Grignard reagent itself or the reaction conditions. Key factors to investigate include:
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Presence of Moisture or Protic Solvents: Grignard reagents are potent bases and will be quenched by water, alcohols, or even trace atmospheric moisture. This protonates the organometallic species, rendering it non-nucleophilic[1].
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Inactive Magnesium Surface: The magnesium turnings may have an oxide layer that prevents the reaction with the alkyl/aryl halide from initiating[2].
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Improper Solvent Choice: While ethers like diethyl ether and tetrahydrofuran (THF) are standard, their choice can impact the reaction. THF has a higher boiling point and better solvating power for magnesium halides, which can be advantageous[3].
Q2: I'm observing a significant amount of a biphenyl byproduct in my reaction. How can I minimize its formation?
A2: The formation of biphenyl derivatives is a common side reaction, often referred to as Wurtz coupling, where the Grignard reagent reacts with the unreacted aryl halide[4]. To minimize this:
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Slow Addition of Aryl Halide: During the formation of the Grignard reagent, add the aryl halide dropwise to maintain its low concentration in the reaction mixture.
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Use of Co-solvents: The use of a co-solvent like toluene can sometimes influence the reaction pathway and product distribution[4][5].
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Reaction Temperature: Higher temperatures can sometimes favor the formation of the biphenyl side product[6].
Troubleshooting Guide: Low Yield in Grignard Reactions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate | Magnesium oxide layer | Gently crush the magnesium turnings with a dry stir rod to expose a fresh surface.[6] Add a small crystal of iodine to activate the magnesium surface.[2] |
| Wet glassware or solvent | Rigorously dry all glassware in an oven (120-150°C) or by flame-drying under vacuum.[1] Use anhydrous solvents. | |
| Low Product Yield | Incomplete Grignard formation | Ensure all magnesium has reacted before adding the this compound. |
| Side reaction with solvent (e.g., THF ring-opening) | Avoid prolonged heating at high temperatures if using THF with certain bromosilanes or iodosilanes. | |
| Incorrect stoichiometry | Carefully measure all reagents. An excess of the Grignard reagent may be necessary. | |
| Formation of Biphenyl Byproducts | High concentration of aryl halide | Add the aryl halide slowly and maintain a gentle reflux. |
| High reaction temperature | Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. |
Experimental Protocol: Synthesis of a Tetraorganosilane using a Grignard Reagent
This protocol describes the synthesis of (chloromethyl)dimethylphenylsilane as an example.
Materials:
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Magnesium turnings
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Anhydrous tetrahydrofuran (THF)[4]
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4-Bromotoluene[7]
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Chloro(chloromethyl)dimethylsilane[8]
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1,4-Dioxane[8]
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Saturated aqueous ammonium chloride solution[8]
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Ethyl acetate[8]
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Anhydrous sodium sulfate[7]
Procedure:
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Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings. Add a solution of 4-bromotoluene in anhydrous THF dropwise to initiate the Grignard reaction. Once initiated, add the remaining 4-bromotoluene solution at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for an additional hour to ensure complete formation of the Grignard reagent[4][7].
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Reaction with Silane: In a separate flame-dried flask, prepare a solution of chloro(chloromethyl)dimethylsilane in 1,4-dioxane and cool it in an ice/water bath[8]. Slowly add the prepared Grignard reagent to the cooled silane solution via a cannula or dropping funnel[8].
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Work-up: After the reaction is complete (monitored by TLC or GC), pour the reaction mixture into an ice-cold saturated aqueous ammonium chloride solution to quench any unreacted Grignard reagent[8].
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Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation[8][9].
Troubleshooting Workflow for Low Yield in Grignard Reactions
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 3. gelest.com [gelest.com]
- 4. US7456308B2 - Grignard processes with improved yields of diphenylchlorosilanes as products - Google Patents [patents.google.com]
- 5. Selective deprotection of alcoholic and phenolic silyl ethers [ouci.dntb.gov.ua]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chem.libretexts.org [chem.libretexts.org]
How to optimize the yield of Dimethyldiphenylsilane synthesis
Technical Support Center: Dimethyldiphenylsilane Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the yield of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent method for synthesizing tetraorganosilanes like this compound is the Grignard reaction.[1] This involves reacting a phenylmagnesium halide (e.g., phenylmagnesium bromide) with dichlorodimethylsilane in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).[1][2]
Q2: What are the typical yields for this synthesis?
A2: Yields can vary significantly based on the purity of reagents, reaction conditions, and adherence to anhydrous techniques. While well-optimized lab procedures can achieve yields in the range of 80-81%, it is not uncommon for researchers to experience lower yields (~30-40%) without careful optimization.[1][3]
Q3: Which solvent is preferred for this reaction, Diethyl Ether or THF?
A3: Both are suitable, but THF is often preferred. Reactions in THF are typically much faster than in diethyl ether.[2] THF's higher boiling point allows for reactions at more elevated temperatures, which can help drive sterically hindered substitutions.[4] Furthermore, THF is more effective at stabilizing the Grignard reagent, which can lead to higher yields.[3][5]
Q4: What are the primary safety concerns?
A4: The key hazards involve the reagents used.
-
Grignard Reagents: Phenylmagnesium bromide is highly reactive with water and air. The reaction to form it is exothermic and must be controlled.
-
Dichlorodimethylsilane: This compound is volatile, flammable, and corrosive. It reacts with moisture to release hydrochloric acid (HCl) gas.
-
Solvents: Diethyl ether and THF are extremely flammable. All procedures should be conducted in a fume hood under an inert atmosphere (e.g., nitrogen or argon), and appropriate personal protective equipment (PPE) must be worn.[6]
Q5: How can I confirm the identity and purity of the final product?
A5: The identity and purity of this compound can be confirmed using standard analytical techniques such as NMR spectroscopy (¹H, ¹³C, ²⁹Si), mass spectrometry, and FTIR spectroscopy. Purity can also be assessed by gas chromatography (GC). The final product should be a stable, clear, colorless liquid.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, leading to suboptimal yields.
Problem 1: The Grignard reagent formation fails to initiate or is incomplete.
-
Symptoms: No initial color change (e.g., disappearance of iodine color), no spontaneous warming or reflux of the solvent, or the magnesium turnings do not get consumed.[5]
-
Question: My Grignard reaction won't start. What should I do?
-
Answer: This is a common issue, often due to a passivated magnesium oxide layer on the turnings or the presence of moisture.
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Activate the Magnesium: The magnesium surface must be activated. Grind the turnings in a mortar and pestle before use to expose a fresh surface.[7] Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask as an activating agent.[5][8] Gentle warming with a heat gun can also help initiate the reaction.[5]
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying, and cooled under an inert gas like nitrogen or argon.[3][5] Use freshly opened anhydrous solvents or solvents that have been appropriately dried.[8]
-
Check Reagent Quality: Ensure the bromobenzene is pure and dry. Passing it through a column of alumina immediately before use can remove trace moisture and peroxide impurities.[7]
-
-
Problem 2: The reaction yield is low despite successful Grignard formation.
-
Symptoms: After workup and purification, the isolated product mass is significantly lower than the theoretical yield.
-
Question: I confirmed my Grignard reagent formed, but my final yield of this compound is poor. What are the likely causes?
-
Answer: Low yield in the second stage of the reaction typically points to side reactions, incorrect stoichiometry, or issues during the addition and workup.
-
Side Reactions: The primary side reaction is Wurtz-type homocoupling, where the Grignard reagent reacts with the starting bromobenzene. To minimize this, add the bromobenzene solution slowly and dropwise to the magnesium turnings to maintain a low concentration and prevent localized heating.[5]
-
Incorrect Stoichiometry: It is crucial to use the correct molar ratios. A slight excess of the Grignard reagent (e.g., 1.2 equivalents per reactive Si-Cl bond) is often used to ensure the dichlorodimethylsilane is fully consumed and to account for any reagent that reacts with trace water.[1][7]
-
Reagent Addition and Temperature: The reaction of the Grignard reagent with dichlorodimethylsilane is exothermic.[1] Add the chlorosilane dropwise to the Grignard solution while cooling the mixture in an ice bath (0-10 °C).[1][6] This prevents side reactions and the formation of polymeric siloxane byproducts.
-
Loss During Workup: Ensure the quenching step (e.g., with aqueous ammonium chloride) is performed carefully at low temperatures.[5] During extraction, product can be lost if emulsions form or if the organic layers are not separated and combined completely.
-
-
Problem 3: A significant amount of white precipitate or viscous oil forms.
-
Symptoms: Formation of insoluble white solids or a hard-to-stir, oily polymer during or after the addition of dichlorodimethylsilane.
-
Question: My reaction mixture became very thick with a white precipitate. What is this and how can I avoid it?
-
Answer: This is likely due to the formation of polysiloxanes. Dichlorodimethylsilane is highly susceptible to hydrolysis by trace amounts of water. This hydrolysis generates silanols (e.g., (CH₃)₂Si(OH)₂), which rapidly condense to form stable Si-O-Si bonds, resulting in polymeric siloxane chains.
-
Prevention: The most critical factor is the rigorous exclusion of moisture from all reagents, solvents, and glassware throughout the entire process.[5] Maintaining a positive pressure of an inert gas is essential.
-
-
Experimental Protocols & Data
Optimized Protocol for this compound Synthesis
This protocol is based on a standard Grignard reaction procedure.
Part 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
Setup: Assemble a three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware and allow it to cool under an inert atmosphere.[8]
-
Reagents: Place magnesium turnings (1.2 eq) and a small iodine crystal in the flask.
-
Initiation: In the dropping funnel, prepare a solution of bromobenzene (1.0 eq) in anhydrous THF. Add a small portion of this solution to the magnesium. The disappearance of the iodine color and gentle bubbling indicates initiation. Gentle warming may be required.[5]
-
Formation: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After addition is complete, stir the mixture for an additional 1-2 hours until the magnesium is consumed. The resulting grey/brown solution is the Grignard reagent.[6]
Part 2: Synthesis of this compound
-
Setup: Cool the freshly prepared Grignard reagent in an ice/water bath.
-
Reaction: Prepare a solution of dichlorodimethylsilane (0.5 eq relative to the Grignard reagent) in anhydrous THF in the dropping funnel. Add this solution dropwise to the cooled Grignard reagent. A white precipitate of magnesium salts will form.[1] Maintain the temperature below 10 °C during the addition.[6]
-
Completion: After the addition, allow the mixture to warm to room temperature and stir for an additional 2 hours.[1]
-
Workup: Cool the mixture again in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
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Purification: Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a clear, colorless liquid.[1]
Table 1: Influence of Key Parameters on Yield
| Parameter | Suboptimal Condition | Optimized Condition | Rationale & Expected Outcome |
| Solvent | Diethyl Ether | Anhydrous Tetrahydrofuran (THF) | THF stabilizes the Grignard reagent and allows for higher reaction temperatures, leading to faster reactions and potentially higher yields.[2][3][4] |
| Temperature (Grignard Addition) | Room Temperature / Uncontrolled | 0 - 10 °C (Ice Bath) | Controls the exothermic reaction, minimizing side reactions like Wurtz coupling and siloxane formation.[6] |
| Reagent Purity | Technical grade solvents/reagents | Anhydrous solvents, freshly distilled reagents | Minimizes moisture, which quenches the Grignard reagent and leads to the formation of siloxane byproducts.[5] |
| Mg Activation | No activation | Grinding Mg turnings and/or adding Iodine/1,2-dibromoethane | Removes the passivating MgO layer, ensuring reliable and complete initiation of Grignard formation.[5][7] |
| Atmosphere | Ambient Air | Inert Gas (Nitrogen or Argon) | Prevents reaction of the highly sensitive Grignard reagent with atmospheric oxygen and moisture.[5] |
| Addition Rate (Halide) | Rapid addition | Slow, dropwise addition | Maintains a low concentration of the halide, which suppresses the Wurtz homocoupling side reaction.[5] |
Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Decision tree for troubleshooting low yield in this compound synthesis.
Caption: Desired reaction pathway versus common side reactions.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. gelest.com [gelest.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. quora.com [quora.com]
- 8. benchchem.com [benchchem.com]
Stability and proper storage conditions for Dimethyldiphenylsilane
This technical support center provides guidance on the stability and proper storage of Dimethyldiphenylsilane, alongside troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1] To prevent hydrolysis, it is crucial to protect it from moisture.[1] For long-term storage, blanketing with an inert gas such as nitrogen is recommended.
Q2: How stable is this compound under ambient conditions?
A2: this compound is chemically stable under standard ambient conditions (room temperature) when protected from moisture.[2][3] However, it is sensitive to moisture and can slowly hydrolyze upon exposure to air.
Q3: What are the primary degradation products of this compound?
A3: The primary degradation pathway for this compound is hydrolysis, which occurs in the presence of water. This reaction forms silanols (diphenylmethylsilanol), which can then undergo self-condensation to form siloxanes (1,1,3,3-tetramethyl-1,3-diphenyldisiloxane).
Q4: With which substances is this compound incompatible?
A4: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[1][4] Contact with these materials should be avoided. It is also crucial to prevent contact with water to avoid hydrolysis.
Q5: Is this compound sensitive to light?
A5: While the primary sensitivity of this compound is to moisture, it is good laboratory practice to store it in an opaque or amber container to minimize potential light-induced degradation, although this is not as critical as moisture protection.
Stability and Storage Summary
For quick reference, the following table summarizes the key storage and stability information for this compound.
| Parameter | Recommendation | Source |
| Storage Temperature | Cool, ambient temperature | [1] |
| Atmosphere | Dry, inert (e.g., Nitrogen) recommended for long-term storage | [4] |
| Container | Tightly sealed, opaque or amber glass bottle | General Lab Practice |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases, moisture | [1][4] |
| Primary Degradation | Hydrolysis to silanols and subsequent condensation to siloxanes | General Silane Chemistry |
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in experimental settings.
Issue 1: Inconsistent experimental results or reduced reactivity.
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Possible Cause: The this compound may have partially degraded due to improper storage and exposure to moisture.
-
Troubleshooting Steps:
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Verify Purity: Assess the purity of the this compound using Gas Chromatography (GC) as detailed in the Experimental Protocols section.
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Check for Degradation Products: Use ¹H NMR or GC-MS to check for the presence of silanol or siloxane impurities.
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Purification: If degradation is confirmed, consider purifying the material by distillation under reduced pressure.
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Issue 2: Presence of unexpected peaks in analytical data (e.g., NMR, GC-MS).
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Possible Cause: Contamination from degradation products (silanols, siloxanes) or residual solvents from synthesis.
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Troubleshooting Steps:
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Identify Impurities: Compare the observed peaks with the known spectral data for this compound and its potential degradation products.
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Solvent Check: Ensure that any solvents used in your experiment are anhydrous.
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Improve Handling: Use anhydrous techniques when handling this compound to prevent further degradation.
-
Logical Workflow for Troubleshooting Purity Issues
References
Preventing side reactions during silylation with Dimethyldiphenylsilane
Welcome to the technical support center for silylation reactions using dimethyldiphenylsilane. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and preventing side reactions during their experiments.
Troubleshooting Guides
Guide 1: Incomplete or Slow Silylation Reactions
One of the most common issues encountered is the incomplete conversion of the starting alcohol to its dimethyldiphenylsilyl ether. This guide provides a systematic approach to diagnosing and resolving the root causes of low yields and slow reaction kinetics.
Problem: The reaction shows little to no formation of the desired silyl ether, with a significant amount of unreacted starting alcohol remaining after the expected reaction time.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no product formation.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Moisture Contamination | The primary culprit for failed silylation is often the presence of water. Dimethyldiphenylchlorosilane readily hydrolyzes to form dimethyldiphenylsilanol, which can further condense to form 1,1,3,3-tetramethyl-1,3-diphenyldisiloxane, consuming the reagent. Ensure all glassware is rigorously dried (flame-dried under vacuum or oven-dried), and use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended. [1] |
| Inactive Silylating Agent or Base | Over time, both the silylating agent and the base can degrade, especially if not stored under proper anhydrous conditions. |
| Sub-optimal Base | The choice and amount of base are critical. Imidazole is a common and effective choice as it not only neutralizes the HCl byproduct but also acts as a nucleophilic catalyst, activating the silylating agent.[2][3] For sterically hindered alcohols, a stronger, non-nucleophilic base might be considered, although this can sometimes lead to other side reactions. |
| Insufficient Reaction Temperature or Time | Due to the steric bulk of the dimethyldiphenylsilyl group, silylation of sterically hindered alcohols (secondary, tertiary) may require more forcing conditions than less hindered silylating agents. |
| Steric Hindrance of the Substrate | Highly hindered alcohols will react more slowly. In some cases, protection with a less bulky silylating agent may be a more practical approach. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound, and how can I prevent them?
A1: The most prevalent side reaction is the hydrolysis of dimethyldiphenylchlorosilane, which leads to the formation of dimethyldiphenylsilanol and its corresponding disiloxane. This is primarily caused by moisture in the reaction system.
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Prevention:
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Rigorous Drying: Ensure all glassware is oven or flame-dried immediately before use.
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Anhydrous Reagents and Solvents: Use freshly distilled or commercially available anhydrous solvents. Ensure your base (e.g., imidazole) is dry.
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude atmospheric moisture.[1]
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Another potential side reaction, though less common under standard silylation conditions, involves nucleophilic attack on the phenyl groups, especially if very strong bases or organometallic reagents are used in subsequent steps. Standard silylation conditions with amine bases generally do not promote such side reactions.
Q2: How does the stability of dimethyldiphenylsilyl ethers compare to other common silyl ethers?
A2: The stability of silyl ethers is largely dependent on the steric bulk of the groups attached to the silicon atom. The dimethyldiphenylsilyl group is sterically demanding, providing significant stability.
| Silyl Ether | Relative Stability in Acid | Relative Stability in Base |
| Trimethylsilyl (TMS) | 1 | 1 |
| Triethylsilyl (TES) | 64 | 10-100 |
| tert-Butyldimethylsilyl (TBDMS) | 20,000 | 20,000 |
| Triisopropylsilyl (TIPS) | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl (TBDPS) | 5,000,000 | 20,000 |
| Dimethyldiphenylsilyl (DMDPS) | High (Comparable to TBDPS) | Moderate to High |
Data for DMDPS is estimated based on steric and electronic effects. The phenyl groups contribute to steric bulk and have an electron-withdrawing effect, enhancing stability in acidic conditions.[4]
Q3: What are the best conditions for cleaving a dimethyldiphenylsilyl ether?
A3: Dimethyldiphenylsilyl ethers can be cleaved under acidic conditions or with fluoride ion sources.
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Fluoride-Based Cleavage: This is the most common and generally mildest method.
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Tetrabutylammonium fluoride (TBAF) in an aprotic solvent like THF is highly effective.
-
For base-sensitive substrates, buffering the TBAF solution with acetic acid is recommended.
-
-
Acid-Catalyzed Cleavage: While more stable to acid than many other silyl ethers, they can be cleaved with stronger acidic conditions.
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A mixture of acetic acid, THF, and water can be effective, though it may require elevated temperatures and longer reaction times.
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A catalytic amount of acetyl chloride in dry methanol generates anhydrous HCl in situ and can be a mild and efficient method for cleaving robust silyl ethers.[5]
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Q4: I am observing multiple spots on my TLC after the reaction. What could be the cause?
A4: The presence of multiple spots on a TLC plate can indicate several possibilities:
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Incomplete Reaction: Both the starting material and the desired product are present.
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Formation of Silanol/Disiloxane: If significant moisture was present, the hydrolyzed byproducts of the silylating agent may be visible.
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Multiple Silylation Products: If your substrate has multiple hydroxyl groups, you may be seeing a mixture of mono-, di-, and polysilylated products.
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Side Reactions of the Substrate: If the reaction conditions are too harsh (e.g., high temperature for extended periods), the substrate itself may undergo decomposition or rearrangement.
Troubleshooting Multiple Spots:
References
- 1. benchchem.com [benchchem.com]
- 2. Imidazole-promoted 1,4-migration of the tert-butyldiphenylsilyl group: influence on the selectivity control of the silylation reactions of carbohydrate OH groups - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
Technical Support Center: Dimethyldiphenylsilane Derivatization
Welcome to the technical support center for Dimethyldiphenylsilane derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for your derivatization experiments prior to Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Disclaimer: Specific literature on this compound as a derivatizing agent is limited. Much of the guidance provided here is based on the principles of silylation and data available for the closely related reagent, phenyldimethylchlorosilane.
Frequently Asked Questions (FAQs)
Q1: What is this compound derivatization and why is it used?
This compound derivatization is a chemical modification technique used to prepare samples for GC-MS analysis. It belongs to a broader class of reactions called silylation. The primary goal is to replace active hydrogens in polar functional groups (e.g., -OH in alcohols and phenols, -COOH in carboxylic acids) with a dimethyldiphenylsilyl group. This process increases the volatility and thermal stability of the analytes, leading to improved chromatographic peak shape, better separation, and enhanced detection.[1]
Q2: What types of compounds can be derivatized with this compound?
Based on the principles of silylation, this compound is expected to react with compounds containing active hydrogens. This includes:
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Alcohols
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Phenols
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Carboxylic acids
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Amines
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Thiols
The reactivity of these functional groups generally follows the order: alcohols > phenols > carboxylic acids > amines > amides.
Q3: What are the advantages of using a phenyldimethylsilyl derivatizing agent compared to a trimethylsilyl (TMS) agent like BSTFA or MSTFA?
While TMS derivatives are common, phenyldimethylsilyl derivatives can offer several advantages:
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Increased Retention Time: The phenyl group increases the molecular weight and can alter the chromatographic retention time, potentially moving the analyte peak away from solvent fronts or other interfering peaks.[2]
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Unique Mass Spectral Fragmentation: The presence of the phenyl group leads to characteristic ions in the mass spectrum, which can aid in structural elucidation and confirmation of the derivative.
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Enhanced Stability: In some cases, bulkier silyl derivatives can offer greater stability compared to TMS derivatives.
Q4: My derivatization reaction is not working. What are the common causes of failure?
The most common reasons for derivatization failure are the presence of moisture and suboptimal reaction conditions. Silylating reagents are highly sensitive to water, which will preferentially react with the reagent and deactivate it. Additionally, the reaction temperature, time, and the ratio of reagent to analyte are critical parameters that need to be optimized.
Troubleshooting Guide
Below is a table outlining common problems encountered during this compound derivatization, their potential causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| No or low product yield (Incomplete Derivatization) | Presence of moisture: Silylating reagents are highly moisture-sensitive. | Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Dry the sample completely under a stream of nitrogen or by lyophilization before adding the reagent. |
| Insufficient reagent: The amount of derivatizing agent is not enough to react with all the analyte. | Increase the molar excess of the derivatizing reagent. A 10-fold molar excess is a good starting point.[3] | |
| Suboptimal reaction conditions: Reaction time is too short or the temperature is too low. | Increase the reaction time and/or temperature. Optimization is key; for example, derivatization of pinacolyl alcohol with phenyldimethylchlorosilane is carried out at ambient temperature for 1 hour.[2][4] For more hindered groups, heating might be necessary. | |
| Poor sample solubility: The analyte is not fully dissolved in the reaction solvent. | Choose a solvent that dissolves both the analyte and the derivatizing agent. Pyridine is a common solvent and also acts as an acid scavenger. | |
| Inactive reagent: The derivatizing agent has degraded due to improper storage. | Store silylating reagents under anhydrous conditions and in a desiccator. Use a fresh bottle of reagent if degradation is suspected. | |
| Multiple peaks for a single analyte | Formation of byproducts/artifacts: The derivatizing reagent may react with itself or with components of the sample matrix. | Optimize reaction conditions to minimize side reactions. A purification step after derivatization may be necessary. |
| Incomplete derivatization: Both the derivatized and underivatized analyte are present. | Refer to the solutions for "No or low product yield." | |
| Tautomers: Some molecules can exist in different isomeric forms that are derivatized separately. | For compounds with keto-enol tautomerism, a preliminary methoximation step can be employed before silylation. | |
| Poor peak shape (e.g., tailing) | Adsorption of underivatized analyte: Polar analytes interact with active sites in the GC system. | This is a strong indicator of incomplete derivatization. Ensure the reaction has gone to completion. |
| Column degradation: The stationary phase of the GC column has been damaged. | Condition the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced. | |
| Extraneous peaks in the chromatogram | Contamination: Contamination from solvents, glassware, or the sample itself. | Use high-purity solvents and thoroughly clean all glassware. Run a blank to identify sources of contamination. |
| Reagent-related peaks: Excess derivatizing reagent or byproducts from the reagent. | It is common to see peaks from the silylating reagent. If they interfere with the analyte peaks, a sample cleanup step after derivatization may be required. |
Experimental Protocols
The following is a general protocol for the derivatization of alcohols and phenols using a phenyldimethylsilylating agent, based on available literature for phenyldimethylchlorosilane. This should be considered a starting point and may require optimization for your specific analyte and sample matrix.
Materials:
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Dried sample containing the analyte
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Phenyldimethylchlorosilane (or this compound if used as a chlorosilane)
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Anhydrous pyridine or N-methylimidazole (as a catalyst/acid scavenger)[2]
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Anhydrous solvent (e.g., acetonitrile, dichloromethane)
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Reaction vials with screw caps
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Heating block or oven
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Vortex mixer
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GC-MS system
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Add a small amount of anhydrous solvent (e.g., 100 µL of dichloromethane) to the dried sample to dissolve it.
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Catalyst Addition: Add the catalyst/acid scavenger. For example, add N-methylimidazole.[2]
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Derivatization Reagent Addition: Add an excess of the phenyldimethylchlorosilane reagent.
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Reaction: Tightly cap the vial and vortex for 30 seconds. Allow the reaction to proceed at ambient temperature for 1 hour.[2][4] For less reactive or sterically hindered analytes, gentle heating (e.g., 60-80°C) for 30-60 minutes may be necessary.
-
Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS or may be further diluted with an appropriate solvent.
Visualizations
Caption: General experimental workflow for this compound derivatization.
Caption: Logical troubleshooting flow for this compound derivatization issues.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GC-MS-employed Phytochemical Characterization and Anticancer, Antidiabetic, and Antioxidant Activity Screening of Lagerstroemia Thorelli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Dimethyldiphenylsilane Protecting Group Efficiency
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of dimethyldiphenylsilane as a protecting group in your chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound as a protecting group?
A1: The dimethyldiphenylsilyl (Me₂Ph₂Si) group offers a distinct stability profile compared to other common silyl ethers. Its stability is generally greater than trimethylsilyl (TMS) and triethylsilyl (TES) ethers, but less than the bulkier tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) ethers. This intermediate stability allows for selective deprotection under specific conditions, which is highly valuable in multi-step syntheses.[1]
Q2: How does the stability of dimethyldiphenylsilyl ethers compare to other silyl ethers?
A2: The stability of silyl ethers is influenced by steric hindrance around the silicon atom. While specific data for this compound is not as abundant as for more common silyl ethers, its stability can be inferred from general trends. The stability towards acidic hydrolysis generally follows the order: TMS < TES < Me₂Ph₂Si (inferred) < TBDMS < TIPS < TBDPS.[1] This places the dimethyldiphenylsilyl group in a useful intermediate position, offering greater stability than smaller silyl ethers without the sometimes-excessive stability of very bulky groups.
Q3: What are the typical conditions for introducing the dimethyldiphenylsilyl protecting group?
A3: The dimethyldiphenylsilyl group is typically introduced by reacting an alcohol with this compound chloride in the presence of a base.[2] Common bases include imidazole or triethylamine in an aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF). The reaction is generally carried out at room temperature.
Q4: What are the common methods for cleaving dimethyldiphenylsilyl ethers?
A4: Deprotection of dimethyldiphenylsilyl ethers can be achieved under various conditions, primarily using fluoride ion sources or acidic conditions.[2][3] Tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF) is a very common and effective method for cleaving most silyl ethers, including those with significant steric bulk.[4] Acidic conditions, such as using a solution of HCl in aqueous THF or methanol, can also be employed.[5]
Troubleshooting Guides
Protection Reaction Issues
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion to the silyl ether | 1. Inactive silylating reagent: this compound chloride is sensitive to moisture. | 1. Use a fresh bottle of this compound chloride or distill the reagent before use. Ensure all glassware is rigorously dried. |
| 2. Insufficient base: The base may have been consumed by adventitious acid. | 2. Use a slight excess of a non-nucleophilic base like imidazole or triethylamine. | |
| 3. Steric hindrance: The alcohol may be sterically hindered, slowing down the reaction. | 3. Increase the reaction temperature and/or reaction time. Consider using a more reactive silylating agent if possible, though this may alter the stability of the protecting group. | |
| Formation of side products | 1. Reaction with other functional groups: The silylating agent may react with other nucleophilic functional groups in the molecule. | 1. If possible, protect other sensitive functional groups prior to silylation. |
| 2. Base-catalyzed side reactions: The base used may promote undesired reactions. | 2. Use a milder, non-nucleophilic base like 2,6-lutidine. |
Deprotection Reaction Issues
| Problem | Potential Cause | Suggested Solution |
| Incomplete or sluggish deprotection | 1. Insufficient deprotection reagent: The amount of fluoride source or acid may be inadequate. | 1. Increase the equivalents of the deprotection reagent (e.g., TBAF or acid). |
| 2. Suboptimal reaction conditions: The temperature or reaction time may be insufficient. | 2. Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS. | |
| 3. Steric hindrance around the silyl ether: A sterically congested environment can hinder the approach of the deprotecting agent. | 3. For fluoride-mediated deprotection, adding a polar, aprotic solvent like HMPA or DMF can sometimes accelerate the reaction. For acid-catalyzed cleavage, stronger acidic conditions may be required. | |
| Low yield of the deprotected alcohol | 1. Substrate decomposition: The deprotection conditions may be too harsh for other functional groups in the molecule. | 1. Switch to a milder deprotection method. For example, if acidic conditions are causing decomposition, try a fluoride-based method. |
| 2. Product loss during workup: The deprotected alcohol may be volatile or water-soluble. | 2. Modify the workup procedure to minimize product loss, such as using a continuous extraction or avoiding excessive evaporation. | |
| Formation of silyl-containing byproducts | 1. Silyl group migration: In molecules with multiple hydroxyl groups, the silyl group can migrate from one oxygen to another under certain conditions. | 1. This is less common with bulky silyl groups but can occur. If observed, consider protecting all hydroxyl groups or using a different protecting group strategy. |
Experimental Protocols
General Protocol for Protection of a Primary Alcohol with this compound Chloride
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Addition of Base: Add imidazole (1.5 eq.) to the solution and stir until it dissolves.
-
Silylation: Add this compound chloride (1.2 eq.) dropwise to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
General Protocol for Deprotection of a Dimethyldiphenylsilyl Ether using TBAF
-
Preparation: Dissolve the dimethyldiphenylsilyl-protected alcohol (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a round-bottom flask.
-
Deprotection: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 eq.) dropwise to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 1-6 hours.
-
Work-up: Quench the reaction by adding water. Extract the mixture with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Data Presentation
While extensive quantitative data specifically for the this compound protecting group is not as readily available as for more common silyl ethers, the following table provides a general comparison of reaction conditions and expected yields based on analogous silyl ether chemistry.
| Protecting Group | Protection Conditions | Typical Yield | Deprotection Conditions | Typical Yield |
| Me₂Ph₂Si (inferred) | R₃SiCl, Imidazole, DMF, RT | Good to Excellent | TBAF, THF, RT | Good to Excellent |
| TBDMS/TBS | TBSCl, Imidazole, DMF, RT | >95% | TBAF, THF, RT | >95% |
| TBDPS | TBDPSCl, Imidazole, DMF, RT | >90% | TBAF, THF, RT | >90% |
Yields are highly substrate-dependent and the provided values are indicative.
Visualizations
Caption: General workflow for alcohol protection and deprotection using a silyl ether.
References
Technical Support Center: GC-MS Analysis of Dimethyldiphenylsilane Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected peaks during the GC-MS analysis of Dimethyldiphenylsilane derivatives.
Troubleshooting Guide: Unexpected Peaks
Unexpected peaks in your chromatogram can interfere with the identification and quantification of your target analytes. This guide provides a systematic approach to identifying and eliminating these artifacts.
Q1: I am seeing a series of evenly spaced, late-eluting peaks in my blank runs. What could be the cause?
A1: This pattern is often characteristic of "ghost peaks" originating from siloxane contamination.[1][2][3][4] The source of this contamination can be varied, and identifying it is key to resolving the issue. Common sources include:
-
GC Inlet Septa: High inlet temperatures can cause thermal degradation of silicone-based septa, leading to the release of volatile siloxanes that appear as ghost peaks.[4] Regular replacement of the inlet septum, ideally daily during continuous use, can mitigate this issue.[1] Using high-quality, low-bleed septa is also recommended.[4]
-
Vial Cap Septa: Solvents in your sample vials can leach plasticizers and other compounds from the vial septa, especially if the protective PTFE layer is compromised.[1][4] Ensure you are using high-quality vials and caps.
-
Column Bleed: All GC columns will exhibit some level of stationary phase bleed, which can appear as a rising baseline or discrete peaks.[5] This is exacerbated by high temperatures and the presence of oxygen or moisture in the carrier gas.[1]
-
Contamination from other sources: Syringes, liners, carrier gas lines with silicone-based lubricants, and even hand lotions or soaps can introduce siloxane contamination.[1][5][6]
Q2: How can I differentiate between column bleed and septum bleed?
A2: While both are derived from siloxanes, their mass spectra and chromatographic behavior differ.
-
Chromatographic Appearance: Column bleed typically manifests as a rising baseline as the oven temperature increases, rather than as sharp, distinct peaks.[5] In contrast, septum bleed often appears as a series of discrete, late-eluting peaks.[1][5]
-
Mass Spectral Data: The mass spectra of siloxanes from different sources have characteristic ions. Column bleed from typical polydimethylsiloxane (PDMS) phases will show prominent ions at m/z 207 and 281.[1][5] Siloxane peaks from septum bleed are often characterized by a base peak at m/z 73.[1][5]
Q3: My analysis of a this compound derivative in an Orbitrap GC-MS shows an unexpected peak with a +3 Da mass shift from my parent compound. What is happening?
A3: This is likely due to gas-phase reactions occurring within the C-trap of the Orbitrap mass spectrometer.[7][8][9] Compounds containing the dimethyl(phenyl)silyl group (-SiMe2Ph) can react with trace amounts of residual water in the C-trap.[7][8][9] The silicon atom acts as the active center for these reactions.[8][9] This phenomenon is more pronounced in compounds with multiple silicon atoms or large conjugated groups linked to the -SiMe2Ph unit.[7][8]
Frequently Asked Questions (FAQs)
Q4: What are the common fragment ions I should expect from this compound derivatives?
A4: While a detailed fragmentation pattern is specific to the exact derivative, the fragmentation of silyl derivatives often involves cleavage of the silicon-carbon bonds. For compounds containing the dimethyl(phenyl)silyl group, you can expect to see ions corresponding to the loss of methyl (-15 Da) or phenyl (-77 Da) groups. The stability of the resulting carbocations will influence the relative abundance of these fragments.
Q5: What preventative measures can I take to minimize ghost peaks in my GC-MS analysis?
A5: Proactive measures can significantly reduce the occurrence of ghost peaks:
-
Use High-Quality Consumables: This includes low-bleed septa, high-purity solvents, and clean vials.[4]
-
Regular Instrument Maintenance: Regularly replace inlet liners and septa.[1][10] Condition new columns properly before use.
-
Carrier Gas Purity: Use high-purity carrier gas and install purification filters to remove oxygen and moisture.[1]
-
Proper Sample Handling: Avoid contact with plastics where possible, as phthalates are common contaminants.[6] Ensure proper cleaning of syringes and autosampler vials.[4]
Data Presentation
Table 1: Characteristic Mass-to-Charge Ratios (m/z) for Common Siloxane Contaminants
| Source | Common m/z Ions | Primary Characteristic Ion(s) |
| Column Bleed | 207, 281 | m/z 207 (hexamethylcyclotrisiloxane), m/z 281 (octamethylcyclotetrasiloxane)[1][5] |
| Septum Bleed | 73, 147, 281, 355 | m/z 73 (trimethylsilyl ion)[1][5] |
Experimental Protocols
Standard GC-MS Protocol for this compound Derivatives
This protocol provides a general starting point for the analysis of this compound derivatives. Optimization may be required based on the specific analyte and instrumentation.
-
Sample Preparation:
-
Dissolve the this compound derivative in a high-purity solvent (e.g., hexane, dichloromethane) to a final concentration of 1-10 µg/mL.
-
Transfer the sample to a clean autosampler vial with a PTFE-lined cap.
-
-
GC-MS Parameters:
-
Injector: Split/splitless inlet, operated in splitless mode.
-
Inlet Temperature: 250 °C
-
Liner: Deactivated, single-taper liner with glass wool.
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Final hold: 5 minutes at 300 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Visualizations
Caption: Troubleshooting workflow for unexpected peaks in GC-MS.
Caption: General experimental workflow for GC-MS analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography [restek.com]
- 3. Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography [restek.com]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of unexpected silane ions caused by gas-phase reactions in Orbitrap gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Technical Support Center: Gas-Phase Reactions of Dimethyldiphenylsilane in Orbitrap GC-MS
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected phenomena during the analysis of dimethyldiphenylsilane and related compounds using Orbitrap GC-MS.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound, focusing on problems related to in-source gas-phase reactions.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Unidentified peaks at M+18 and M-60 Da in the mass spectrum of this compound. | These peaks are characteristic of gas-phase reactions with residual water in the C-trap of the Orbitrap mass spectrometer.[1][2][3] The M+18 peak corresponds to the adduction of a water molecule to the precursor ion. The M-60 peak results from the loss of a phenyl group and the addition of a hydroxyl radical.[2] | - Confirm the presence of water: Check for elevated background signals corresponding to water (m/z 18).- System bake-out: Perform a system bake-out to reduce residual water in the ion source and transfer line.- Check for leaks: Ensure all system connections are secure to prevent atmospheric moisture from entering the system.- Use high-purity carrier gas: Employ high-purity helium with appropriate gas purifiers to minimize water content.[4] |
| Poor spectral library matching for this compound-containing compounds. | The presence of unexpected adduct and fragment ions from gas-phase reactions can significantly alter the mass spectrum, leading to low scores when matching against standard libraries.[3] | - Manual spectral interpretation: Manually inspect the mass spectrum for the characteristic M+18 and M-60 Da peaks to confirm the presence of this compound.- High-resolution accurate mass analysis: Utilize the high-resolution capabilities of the Orbitrap to determine the elemental composition of the unknown peaks and confirm they are related to your target analyte.[1][5] - Create a custom library: If analyzing a series of related silane compounds, consider creating a custom spectral library that includes these reaction product ions. |
| Variable peak intensities for the M+18 and M-60 Da ions between runs. | The extent of these gas-phase reactions can be influenced by fluctuations in the amount of residual water in the system, ion source temperature, and the residence time of ions in the C-trap. | - Stabilize system conditions: Ensure the GC-MS system is well-equilibrated before analysis to maintain consistent levels of residual water.- Optimize ion source temperature: A lower ion source temperature may reduce the rate of these reactions. Experiment with temperatures in the range of 200-250°C.[6] - Consistent maintenance: Implement a regular maintenance schedule for cleaning the ion source and replacing consumables to ensure consistent performance.[7] |
| Appearance of siloxane peaks (e.g., m/z 73, 147, 207, 281) in the background or as interfering peaks. | Contamination from silicone-containing materials is a common issue in GC-MS analysis. Sources can include septa, O-rings, vial caps, and column bleed.[4][8] | - Use low-bleed consumables: Select septa and O-rings specifically designed for low bleed and high-temperature applications.[8] - Proper column conditioning: Condition new columns according to the manufacturer's instructions to minimize column bleed.[8] - Regular inlet maintenance: Frequently replace the inlet liner and septum to prevent the accumulation of contaminants.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the primary gas-phase reactions observed for this compound in an Orbitrap GC-MS?
A1: When analyzing compounds containing a dimethyl(phenyl)silyl group (-SiMe2Ph) with an Orbitrap GC-MS, two main gas-phase reactions with residual water in the C-trap are commonly observed.[1][2][3] The first is the addition of a water molecule to the precursor ion, resulting in a mass increase of 18 Da (M+18). The second involves an attack by a hydroxyl radical, leading to the loss of a phenyl group and a mass decrease of 60 Da.[2]
Q2: Why are these reactions more prominent in an Orbitrap mass spectrometer?
A2: The C-trap in an Orbitrap system stores ions for a period before they are injected into the Orbitrap analyzer. This trapping time provides an opportunity for ions to interact and react with neutral molecules, such as residual water, that are present in the trap.[1][5] The high-resolution capabilities of the Orbitrap also make it easier to detect and accurately identify these unexpected ions.[2]
Q3: Can these gas-phase reactions be completely eliminated?
A3: Completely eliminating these reactions is challenging as it is difficult to remove all traces of water from a GC-MS system. However, their occurrence can be significantly minimized by baking out the system, using high-purity carrier gas with moisture traps, and ensuring a leak-tight system.
Q4: How do I confirm that the unexpected peaks are from a reaction with water?
A4: The most definitive way to confirm the involvement of water is through the use of isotopically labeled water (H₂¹⁸O or D₂O). Introducing a small amount of labeled water into the system will result in a corresponding mass shift in the adduct peaks, confirming water's role in the reaction. Additionally, high-resolution mass spectrometry can provide the elemental composition of the ions, which will be consistent with the proposed water-adduct or hydroxyl-adduct structures.[5]
Q5: Besides water, can this compound react with other residual gases?
A5: While reactions with water are the most commonly reported for silanes in Orbitrap systems, gas-phase reactions can occur with other residual neutral molecules. The nature of these reactions would depend on the specific residual gases present and the reactivity of the this compound ions.
Quantitative Data Summary
The following table summarizes the characteristic mass shifts observed for this compound due to gas-phase reactions with water in an Orbitrap GC-MS. The relative abundance of these ions can vary depending on instrument conditions.
| Ion | Mass Shift (Da) | Proposed Elemental Composition | Description |
| Precursor Ion | M | [C₁₄H₁₆Si]⁺• | Molecular ion of this compound |
| Water Adduct | M+18 | [C₁₄H₁₈OSi]⁺• | Addition of one water molecule |
| Hydroxyl Adduct/Phenyl Loss | M-60 | [C₈H₁₁OSi]⁺ | Loss of a phenyl group and addition of a hydroxyl group |
Experimental Protocols
Protocol for the Analysis of this compound on a Q Exactive GC Orbitrap MS
This protocol is based on methodologies reported for the analysis of dimethyl phenyl silanes.[1]
1. Sample Preparation:
-
Dissolve the this compound standard or sample in a high-purity solvent such as methanol or hexane to a concentration of approximately 1-10 µg/mL.
2. Gas Chromatography (GC) Method:
-
GC System: Thermo Scientific TRACE 1310 or similar.
-
Column: TG-5 SILMS (30 m x 250 µm x 0.25 µm) or equivalent 5% diphenyl / 95% dimethyl polysiloxane column.
-
Injection: 1 µL, splitless mode.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 0.5 min.
-
Ramp: 20°C/min to 250°C.
-
Hold: 6 min at 250°C.
-
3. Mass Spectrometry (MS) Method:
-
MS System: Thermo Scientific Q Exactive GC Orbitrap or similar.
-
Transfer Line Temperature: 250°C.
-
Ion Source Temperature: 250°C.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Acquisition Mode: Full scan.
-
Mass Range: m/z 50–400.
-
Resolution: 60,000 FWHM.
4. Data Analysis:
-
Examine the full scan mass spectrum for the molecular ion of this compound and the characteristic M+18 and M-60 ions.
-
Utilize high-resolution accurate mass data to confirm the elemental composition of observed ions.
Visualizations
Caption: Experimental workflow and gas-phase reactions of this compound in an Orbitrap GC-MS.
Caption: Key gas-phase reactions of this compound ions with water.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 6. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 9. diva-portal.org [diva-portal.org]
Validation & Comparative
Spectroscopic Validation of Dimethyldiphenylsilane Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two common synthetic routes for producing dimethyldiphenylsilane: the Grignard reaction and the Wurtz-Fittig reaction. The performance of each method is evaluated based on established chemical principles and available experimental data. Detailed spectroscopic validation of the final product is presented, equipping researchers with the necessary information to select the most suitable synthetic approach and effectively characterize the target compound.
Synthesis Methodologies: Grignard vs. Wurtz-Fittig
The synthesis of this compound typically involves the formation of silicon-carbon bonds. The Grignard and Wurtz-Fittig reactions are classic methods to achieve this transformation, each with distinct advantages and disadvantages.
1. Grignard Reaction:
This method involves the reaction of a Grignard reagent, phenylmagnesium bromide, with dichlorodimethylsilane. The nucleophilic phenyl group from the Grignard reagent displaces the chloride ions on the silicon atom.
2. Wurtz-Fittig Reaction:
This reaction provides an alternative route through the reductive coupling of dichlorodimethylsilane and chlorobenzene in the presence of sodium metal.
A direct comparison of the two methods highlights trade-offs between reaction conditions, reagent sensitivity, and potential side products.
| Parameter | Grignard Reaction | Wurtz-Fittig Reaction |
| Starting Materials | Dichlorodimethylsilane, Magnesium, Bromobenzene, Anhydrous Ether/THF | Dichlorodimethylsilane, Chlorobenzene, Sodium metal, Anhydrous Ether |
| Reaction Initiation | Often requires activation (e.g., iodine crystal) | Spontaneous upon addition of sodium |
| Reaction Conditions | Generally milder, refluxing ether or THF | Can be highly exothermic and require careful temperature control |
| Key Intermediates | Phenylmagnesium bromide (organometallic) | Phenylsodium and/or radical species |
| Common Side Products | Biphenyl (from coupling of Grignard reagent), incomplete substitution products | Biphenyl, polyphenyls, and other polymeric materials |
| Reported Yields | Moderate to high (specific data varies) | Generally lower and more variable due to side reactions |
| Purity of Crude Product | Generally higher, with more manageable purification | Often requires more extensive purification to remove byproducts |
Experimental Protocols
Grignard Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of organosilanes via Grignard reagents.[1][2][3]
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Bromobenzene
-
Dichlorodimethylsilane
-
Iodine crystal (for initiation)
-
Saturated aqueous ammonium chloride solution
-
Hexane
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine and a few milliliters of a solution of bromobenzene in anhydrous ether. Once the reaction initiates (disappearance of iodine color and gentle reflux), add the remaining bromobenzene solution dropwise to maintain a steady reflux. After the addition is complete, continue to reflux the mixture until most of the magnesium has reacted.
-
Reaction with Dichlorodimethylsilane: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of dichlorodimethylsilane in anhydrous ether dropwise from the dropping funnel. Control the addition rate to maintain a gentle reflux. After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Workup and Purification: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer with ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure.
Wurtz-Fittig Synthesis of this compound
The following is a general procedure for a Wurtz-Fittig reaction adapted for the synthesis of this compound.
Materials:
-
Sodium metal, finely cut or as a dispersion
-
Anhydrous diethyl ether
-
Dichlorodimethylsilane
-
Chlorobenzene
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous calcium chloride
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place finely cut sodium metal in anhydrous diethyl ether under a nitrogen atmosphere.
-
Addition of Reactants: Prepare a mixture of dichlorodimethylsilane and chlorobenzene and add it dropwise to the stirred sodium suspension. The reaction is often exothermic and may require external cooling to control the rate.
-
Reaction Completion and Workup: After the addition is complete, stir the mixture at reflux for several hours to ensure complete reaction. Cool the reaction mixture and cautiously add ethanol to destroy any unreacted sodium, followed by the slow addition of water.
-
Purification: Separate the ether layer, wash it with saturated aqueous sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous calcium chloride. Remove the ether by distillation. The residue, containing this compound and biphenyl as the main byproduct, is then purified by fractional distillation.
Spectroscopic Validation of this compound
The identity and purity of the synthesized this compound can be confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic compounds.
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show two main signals:
-
A singlet in the upfield region (around 0.57 ppm) corresponding to the six equivalent protons of the two methyl groups attached to the silicon atom.[4]
-
A multiplet in the downfield region (around 7.37-7.53 ppm) corresponding to the ten protons of the two phenyl groups.[4]
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Expected chemical shifts are:
-
A peak for the methyl carbons around -2.5 ppm.[4]
-
Multiple peaks for the aromatic carbons in the range of 127.9 to 137.5 ppm.[4]
²⁹Si NMR (Silicon NMR): The ²⁹Si NMR spectrum should show a single resonance confirming the presence of one silicon environment, typically around -7.49 ppm.[4]
Table 1: Summary of NMR Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~0.57 | Singlet | Si-(CH ₃)₂ |
| ~7.37-7.53 | Multiplet | -C₆H₅ | |
| ¹³C | ~-2.5 | Quartet (in ¹H coupled) | Si-C H₃ |
| ~127.9 - 137.5 | Multiple signals | -C ₆H₅ | |
| ²⁹Si | ~-7.49 | Singlet | Si (CH₃)₂(C₆H₅)₂ |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound will exhibit characteristic absorption bands.
Table 2: Characteristic FT-IR Peaks for this compound
| Wavenumber (cm⁻¹) | Vibration | Assignment |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 2960-2850 | C-H stretch | Methyl C-H |
| ~1428 | Si-C₆H₅ stretch | Phenyl group attached to silicon |
| ~1260 | Si-CH₃ deformation | Methyl group attached to silicon |
| ~1120 | Si-C₆H₅ in-plane bend | Phenyl group attached to silicon |
| 740-690 | C-H out-of-plane bend | Monosubstituted benzene ring |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₁₄H₁₆Si), the molecular weight is approximately 212.36 g/mol .
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 212. The fragmentation pattern will likely involve the loss of methyl and phenyl groups.
Table 3: Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Fragment | Identity |
| 212 | [C₁₄H₁₆Si]⁺ | Molecular Ion (M⁺) |
| 197 | [M - CH₃]⁺ | Loss of a methyl group |
| 135 | [M - C₆H₅]⁺ | Loss of a phenyl group |
| 105 | [Si(CH₃)₂(C₆H₅)]⁺ - C₆H₅ | Phenylsilyl cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Visualizing the Workflow
The following diagrams illustrate the logical flow of the synthesis and validation processes.
Caption: Comparative workflow for the synthesis of this compound.
Caption: Workflow for the spectroscopic validation of this compound.
Conclusion
Both the Grignard and Wurtz-Fittig reactions are viable methods for the synthesis of this compound. The Grignard reaction is often preferred in a laboratory setting due to its generally milder conditions and potentially higher yields of the desired product with fewer difficult-to-remove side products. The Wurtz-Fittig reaction, while mechanistically interesting, can be more challenging to control and may result in a more complex product mixture.
Regardless of the synthetic route chosen, rigorous spectroscopic analysis is essential to confirm the identity and purity of the final product. The combination of NMR (¹H, ¹³C, ²⁹Si), FT-IR, and mass spectrometry provides a comprehensive characterization of this compound, ensuring its suitability for further research and development applications.
References
The Silylating Powerhouse: A Comparative Guide to Dimethyldiphenylsilane and Other Silylating Agents
For researchers, scientists, and drug development professionals, the strategic selection of a silylating agent is a critical step in the synthesis of complex molecules. The efficiency of protecting hydroxyl groups influences not only reaction yields and purity but also the overall timeline and cost of a project. This guide provides a comprehensive comparison of the reactivity of Dimethyldiphenylsilane with other commonly employed silylating agents, supported by established reactivity principles and experimental data.
Silylation is a widely utilized protection strategy for hydroxyl groups, converting them into more stable and less polar silyl ethers.[1] This transformation is crucial for preventing unwanted side reactions during subsequent synthetic steps.[1] The reactivity of a silylating agent is a key determinant in its selection, governed by factors such as the steric bulk of the substituents on the silicon atom, the nature of the leaving group, and the reaction conditions.[1]
Understanding Silylating Agent Reactivity: Key Principles
The reactivity of silylating agents is primarily influenced by two main factors:
-
Steric Hindrance: Bulky substituents on the silicon atom hinder the approach of the alcohol, slowing down the reaction rate.[1] This effect is particularly pronounced with secondary and tertiary alcohols. Consequently, the general order of reactivity based on steric bulk is: Trimethylsilyl (TMS) > tert-Butyldimethylsilyl (TBDMS) > Triisopropylsilyl (TIPS).
-
Leaving Group Ability: The nature of the leaving group on the silylating agent significantly impacts its reactivity. A better leaving group leads to a faster reaction. For silyl halides, the reactivity order follows the trend of halide leaving group ability: I > Br > Cl.[2] Silyl amides, such as N,O-Bis(trimethylsilyl)acetamide (BSA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), are highly reactive due to the formation of a stable amide byproduct.[3][4]
Comparative Reactivity of Silylating Agents
This compound, while not as commonly used for simple alcohol protection as agents like TMSCl or TBDMSCl, offers a unique combination of steric and electronic properties due to the presence of two phenyl groups. The phenyl groups are less sterically demanding than the isopropyl groups of TIPS but introduce electronic effects that can influence reactivity.
The following table provides a comparative overview of the reactivity of this compound and other common silylating agents. The reactivity is categorized based on typical reaction times and conditions required for the silylation of primary, secondary, and tertiary alcohols.
| Silylating Agent | Structure | Typical Substrate | Relative Reactivity | Typical Reaction Conditions | Byproducts |
| This compound | (CH₃)₂Si(C₆H₅)₂ | Primary & Secondary Alcohols | Moderate | Base (e.g., Imidazole, DMAP), CH₂Cl₂ or DMF, RT to moderate heating | Base·HCl |
| Trimethylchlorosilane (TMSCl) | (CH₃)₃SiCl | Primary, Secondary & Tertiary Alcohols | High | Base (e.g., Pyridine, Et₃N), CH₂Cl₂, 0 °C to RT | Base·HCl[5][6][7] |
| tert-Butyldimethylchlorosilane (TBDMSCl) | (CH₃)₃CSi(CH₃)₂Cl | Primary & Secondary Alcohols | Moderate | Base (e.g., Imidazole, DMAP), DMF, RT | Base·HCl |
| Triisopropylchlorosilane (TIPSCl) | [(CH₃)₂CH]₃SiCl | Primary Alcohols | Low | Base (e.g., Imidazole), DMF, elevated temperatures | Base·HCl |
| Hexamethyldisilazane (HMDS) | [(CH₃)₃Si]₂NH | Primary & Secondary Alcohols, Phenols | Low to Moderate | Acid catalyst (e.g., (NH₄)₂SO₄) or neat, reflux | NH₃[8] |
| N,O-Bis(trimethylsilyl)acetamide (BSA) | CH₃C(OSi(CH₃)₃)=NSi(CH₃)₃ | Primary, Secondary & Tertiary Alcohols | Very High | Neat or in aprotic solvent, RT to 60 °C | N-trimethylsilylacetamide[3] |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | CF₃C(OSi(CH₃)₃)=NSi(CH₃)₃ | Primary, Secondary & Tertiary Alcohols | Very High | Neat or in aprotic solvent, RT to 60 °C | N-trimethylsilyltrifluoroacetamide |
Experimental Protocols
To aid in the selection and application of these silylating agents, detailed experimental protocols for the silylation of a model substrate, benzyl alcohol, are provided below.
General Procedure for Silylation of Benzyl Alcohol with Chlorosilanes (Dimethyldiphenylsilyl chloride, TMSCl, TBDMSCl, TIPSCl)
Materials:
-
Benzyl alcohol
-
Silylating agent (Dimethyldiphenylsilyl chloride, Trimethylchlorosilane, tert-Butyldimethylchlorosilane, or Triisopropylchlorosilane)
-
Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), N,N-Dimethylformamide (DMF))
-
Base (e.g., Imidazole, Pyridine, Triethylamine (Et₃N), 4-Dimethylaminopyridine (DMAP))
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, dropping funnel, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Protocol:
-
To a dry round-bottom flask under an inert atmosphere, add benzyl alcohol (1.0 eq.).
-
Dissolve the alcohol in the chosen anhydrous solvent (e.g., CH₂Cl₂ or DMF).
-
Add the base (1.1 - 2.0 eq.). For chlorosilanes, a stoichiometric amount of a tertiary amine base is typically used to neutralize the generated HCl.[9] For more hindered alcohols or less reactive silylating agents, a catalytic amount of a stronger base like DMAP can be added.
-
Cool the solution to the desired temperature (e.g., 0 °C for reactive silylating agents like TMSCl).
-
Slowly add the silylating agent (1.0 - 1.2 eq.) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the required time. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude silyl ether.
-
Purify the product by flash column chromatography on silica gel if necessary.
Procedure for Silylation of Benzyl Alcohol with Hexamethyldisilazane (HMDS)
Protocol:
-
In a round-bottom flask, combine benzyl alcohol (1.0 eq.) and HMDS (0.5 - 1.0 eq.).
-
Add a catalytic amount of an acid catalyst (e.g., a few crystals of ammonium sulfate or a drop of concentrated sulfuric acid).[8]
-
Heat the mixture to reflux and monitor the reaction by TLC or GC-MS. The evolution of ammonia gas indicates the reaction is proceeding.[8]
-
Upon completion, cool the reaction mixture and remove the excess HMDS and ammonia under reduced pressure.
-
The resulting silyl ether can often be used without further purification.
Procedure for Silylation of Benzyl Alcohol with BSA or BSTFA
Protocol:
-
In a reaction vial, dissolve benzyl alcohol (1.0 eq.) in an anhydrous aprotic solvent (e.g., acetonitrile, pyridine) or use the silylating agent neat.
-
Add BSA or BSTFA (1.0 - 1.2 eq.).
-
Stir the mixture at room temperature or heat gently (e.g., 60 °C) for a short period (typically 15-60 minutes).[4]
-
Monitor the reaction by GC-MS.
-
Upon completion, the reaction mixture can often be directly injected into a GC-MS for analysis, or the volatile byproducts and excess reagent can be removed under a stream of nitrogen.
Visualizing the Silylation Process
To better understand the underlying chemistry and experimental design, the following diagrams are provided.
References
- 1. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. Silylation reaction of dextran: effect of experimental conditions on silylation yield, regioselectivity, and chemical stability of silylated dextrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Silyl ether synthesis by silylation or cyanosilylation [organic-chemistry.org]
- 6. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective Silyl Protection of Alcohols Promoted by a Combination of Chiral and Achiral Lewis Basic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetics and Mechanism of Enantioselective Cu-Catalyzed Alcohol Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. weber.hu [weber.hu]
A Comparative Guide to Alcohol Protection: Dimethyldiphenylsilane vs. Trimethylchlorosilane
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of two common silylating agents for the protection of hydroxyl groups, supported by experimental data and protocols.
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. The temporary masking of reactive functional groups, such as alcohols, is fundamental to achieving desired chemical transformations with high yield and selectivity. Among the diverse arsenal of protecting groups, silyl ethers are workhorses of the modern synthetic chemist's toolkit. This guide provides an objective, data-driven comparison of two commonly employed silylating agents for alcohol protection: the robust dimethyldiphenylsilane and the labile trimethylchlorosilane.
At a Glance: Key Differences and Applications
Trimethylchlorosilane (TMSCl) is a widely used reagent for the introduction of the trimethylsilyl (TMS) protecting group. TMS ethers are prized for their ease of formation and, critically, their facile cleavage under very mild acidic or basic conditions. This lability makes the TMS group an ideal choice for the temporary protection of alcohols in synthetic routes where deprotection needs to be achieved with minimal impact on other sensitive functionalities.
This compound, in the form of its corresponding chloride (chlorodimethyl(phenyl)silane or DMPSCl), offers a protecting group with subtly different properties. The diphenylmethylsilyl (DPMS) group exhibits a stability profile to acidic hydrolysis that is comparable to the TMS group. However, its increased steric bulk and the electronic effects of the phenyl rings can influence its reactivity and deprotection kinetics, offering opportunities for selective cleavage in the presence of other silyl ethers.
Performance Comparison: A Quantitative Overview
The choice between TMSCl and DMPSCl often hinges on the desired stability of the protected alcohol and the specific conditions required for subsequent synthetic steps. The following tables summarize the performance of these two reagents in the protection of various alcohols and the conditions required for their deprotection.
| Protecting Group | Alcohol Type | Reagent | Base | Solvent | Time (h) | Yield (%) |
| Trimethylsilyl (TMS) | Primary | Trimethylchlorosilane | Imidazole | DCM or THF | 1 - 4 | >90 (estimated)[1] |
| Diphenylmethylsilyl (DPMS) | Primary & Secondary | Chlorodimethyl(phenyl)silane | Imidazole | DCM | Not specified | Quantitative[2] |
| Diphenylmethylsilyl (DPMS) | Tertiary | Chlorodimethyl(phenyl)silane / AgOTf | Imidazole | DCM | Not specified | 78%[2] |
Table 1: Protection of Alcohols. This table illustrates the typical conditions for the formation of TMS and DPMS ethers. Note that for the sterically hindered tertiary alcohol, the formation of the DPMS ether required the use of a more reactive silylating agent generated in situ.
| Protecting Group | Substrate Example | Deprotection Reagent(s) | Solvent | Time | Yield (%) |
| Trimethylsilyl (TMS) | 2-Nitrobenzyl alcohol TMS ether | 1-benzyl-4-aza-1-azoniabicyclo[2.2.2]octane dichromate / AlCl₃ | Solvent-free | 0.5 - 1 min | Quantitative |
| Trimethylsilyl (TMS) | General | 1N HCl (catalytic) | Dichloromethane | 30 min | Not specified[3] |
| Trimethylsilyl (TMS) | General | K₂CO₃ (excess) | Methanol | 1 - 2 h | Not specified[3] |
| Diphenylmethylsilyl (DPMS) | 3',5'-di-O-benzhydryl-thymidine | PdCl₂ (catalytic) | Ethanol | 16 h | Quantitative[4] |
| Diphenylmethylsilyl (DPMS) | Various DPMS ethers | n-C₄F₉SO₂F (catalytic) / TPGS-750-M | Water | 0.5 - 24 h | 75 - 99%[5] |
| Diphenylmethylsilyl (DPMS) | Various DPMS ethers | 18-crown-6 | H₂O/Ethanol | 1 - 24 h | 70 - 98%[5] |
Table 2: Deprotection of Silyl Ethers. This table highlights the diverse conditions available for the cleavage of TMS and DPMS ethers. TMS ethers are typically removed under standard mild acidic or basic conditions, while DPMS ethers can be cleaved under specific catalytic conditions, including environmentally friendly aqueous methods.
Stability Profile
A critical factor in the selection of a protecting group is its stability under various reaction conditions. The relative stability of common silyl ethers towards acidic hydrolysis has been established as follows:
TMS ≈ DPMS < TES < TBDMS < TIPS < TBDPS [3]
This correlation indicates that both trimethylsilyl and diphenylmethylsilyl ethers are among the most labile silyl protecting groups under acidic conditions, making them suitable for synthetic strategies that require mild deprotection steps. The choice between them may therefore depend on other factors such as the specific reagents used in subsequent steps or the potential for selective deprotection.
Experimental Protocols
Detailed and reproducible experimental procedures are essential for the successful implementation of protecting group strategies in a laboratory setting.
Protection of a Primary Alcohol with Trimethylchlorosilane (TMSCl)
Materials:
-
Primary alcohol (1.0 eq)
-
Trimethylchlorosilane (1.2 eq)
-
Imidazole (1.5 eq) or Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure: [1]
-
To a stirred solution of the primary alcohol and imidazole (or triethylamine) in anhydrous DCM or THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add trimethylchlorosilane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the trimethylsilyl ether.
Protection of a Primary/Secondary Alcohol with Chlorodimethyl(phenyl)silane (DMPSCl)
Materials:
-
Primary or secondary alcohol (1.0 eq)
-
Chlorodimethyl(phenyl)silane (1.1 eq)
-
Imidazole (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure: (Based on a typical silylation protocol[2])
-
To a stirred solution of the alcohol and imidazole in anhydrous DCM at room temperature under an inert atmosphere, add chlorodimethyl(phenyl)silane.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography if necessary to yield the diphenylmethylsilyl ether.
Reaction Workflows and Decision Making
The selection of a silylating agent is a strategic decision based on the overall synthetic plan. The following diagrams, generated using Graphviz, illustrate the general workflows for alcohol protection and deprotection and a logical decision-making process.
Caption: General workflow for alcohol protection and deprotection.
Caption: Decision tree for selecting between TMSCl and DMPSCl.
Conclusion
Both trimethylchlorosilane and this compound are valuable reagents for the protection of alcohols in organic synthesis. The choice between them is dictated by the specific requirements of the synthetic route.
-
Trimethylchlorosilane (TMSCl) is the reagent of choice when a highly labile protecting group is required, allowing for deprotection under very mild conditions. Its widespread use and well-documented protocols make it a reliable option for many applications.
-
This compound (DMPSCl) provides a protecting group with similar lability to TMS under acidic conditions but offers the potential for selective deprotection using specific catalytic systems. This can be particularly advantageous in complex syntheses where orthogonal protecting group strategies are necessary.
Ultimately, a thorough understanding of the stability and reactivity of both the protecting groups and the substrate, coupled with careful consideration of the overall synthetic strategy, will guide the researcher to the optimal choice for their specific application.
References
- 1. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 2. Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 4. A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Silylating Agents: Comparing Alternatives to Dimethyldiphenylsilane
For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the strategic selection of protecting groups is paramount. Silyl ethers are a cornerstone of hydroxyl group protection, prized for their versatility and tunable stability. While Dimethyldiphenylsilane offers a unique profile, a range of alternative reagents provide a broader spectrum of reactivity, stability, and selectivity. This guide offers an objective comparison of common silylating agents, supported by experimental data, to inform the rational selection of the optimal reagent for your synthetic needs.
The utility of a silylating agent is primarily dictated by the steric and electronic properties of the substituents on the silicon atom. These factors influence the rate of the silylation reaction, the stability of the resulting silyl ether to various reaction conditions (e.g., pH), and the conditions required for its subsequent removal. This guide focuses on alternatives to this compound, providing a comparative overview of their performance in the protection of primary alcohols.
Performance Comparison of Silylating Agents
The choice of a silylating agent is a critical decision that can significantly impact the efficiency and outcome of a synthetic sequence. Key performance indicators include reaction time, yield, and the stability of the formed silyl ether. While this compound is a viable option, other commercially available reagents offer distinct advantages.
A comparative study on the silylation of primary alcohols in carbohydrates highlights the differences in reaction times and yields among common bulky silylating agents.[1]
| Protecting Group | Silylating Agent | Relative Steric Bulk | Typical Yield (6-O-silylation of a carbohydrate) | Typical Reaction Time |
| tert-Butyldimethylsilyl | TBDMS-Cl | Moderate | High (~70-95%) | 2 - 16 hours |
| Triisopropylsilyl | TIPS-Cl | High | Moderate to High | 12 - 24 hours |
| tert-Butyldiphenylsilyl | TBDPS-Cl | High | High (~85-95%) | 4 - 18 hours |
Table 1: Performance of Common Silylating Agents in the Protection of a Primary Alcohol in a Carbohydrate.[1]
Stability Profile of Silyl Ethers
The stability of the formed silyl ether is a crucial factor in multi-step syntheses, determining its compatibility with subsequent reaction conditions. The general trend is that increased steric hindrance around the silicon atom leads to greater stability.
The relative stability of common silyl ethers under acidic and basic conditions has been established, providing a valuable framework for selecting an appropriate protecting group.[1]
| Protecting Group | Acidic Conditions (Relative Stability) | Basic Conditions (Relative Stability) | Fluoride Cleavage (Relative Rate) |
| TBDMS | 1 | 1 | Fast |
| TIPS | ~300 | ~5 | Slower |
| TBDPS | ~1000 | ~1 | Slowest |
Table 2: Relative Stability of Common Silyl Ethers.[1]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of protecting group strategies. The following are representative procedures for the silylation of a primary alcohol with various silylating agents.
Protocol 1: Silylation of Benzyl Alcohol with Hexamethyldisilazane (HMDS)
This protocol demonstrates the silylation of a primary alcohol using HMDS, a common alternative to silyl chlorides.[2]
Materials:
-
Benzyl alcohol
-
Hexamethyldisilazane (HMDS)
-
Dichloromethane (CH₂Cl₂)
-
P₂O₅/SiO₂ catalyst
Procedure:
-
To a solution of benzyl alcohol in dichloromethane, add hexamethyldisilazane.
-
Add a catalytic amount of P₂O₅/SiO₂.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be worked up by quenching with a suitable reagent and purified by column chromatography.
In a specific experiment, the silylation of benzyl alcohol with HMDS in dichloromethane was reported to achieve a 99% yield in 5 minutes.[2]
Protocol 2: Protection of a Primary Hydroxyl Group with tert-Butyldiphenylsilyl Chloride (TBDPSCl)
This protocol is a standard procedure for the selective silylation of a primary hydroxyl group.[3]
Materials:
-
Primary alcohol (e.g., a glycoside with a primary hydroxyl group) (1.0 equiv.)
-
tert-Butyldiphenylsilyl chloride (TBDPSCl) (1.2 equiv.)
-
Imidazole (2.5 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
1.0 M aqueous HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve the primary alcohol (1.0 equiv.) in anhydrous DMF under an inert atmosphere (e.g., Argon).
-
Add imidazole (2.5 equiv.) followed by TBDPSCl (1.2 equiv.) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding MeOH.
-
Co-evaporate the reaction mixture with toluene.
-
Dissolve the residue in EtOAc and wash sequentially with 1.0 M aqueous HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the desired TBDPS ether.
Visualization of Silylation Workflow and Reagent Selection
To aid in the decision-making process, the following diagrams illustrate a general workflow for silylation and a logic tree for selecting an appropriate silylating agent.
References
A Comparative Guide to the Spectroscopic Analysis of Dimethyldiphenylsilane and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic characterization of dimethyldiphenylsilane and its para-substituted derivatives. It is designed to assist researchers in selecting the appropriate analytical techniques and in interpreting the resulting data for this important class of organosilicon compounds.
Introduction to Spectroscopic Characterization
Spectroscopic techniques are indispensable tools for elucidating the structure, bonding, and electronic properties of molecules. For this compound and its derivatives, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy provides a complete analytical profile. This guide presents a comparative analysis of these methods, supported by experimental data and detailed protocols.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and a series of its para-substituted derivatives. The inclusion of derivatives with electron-donating (e.g., -CH₃, -OCH₃) and electron-withdrawing (e.g., -Cl) groups allows for a systematic comparison of substituent effects on the spectroscopic properties.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | Si-CH₃ | Aromatic Protons (ortho) | Aromatic Protons (meta) | Aromatic Protons (para) | Other |
| This compound | 0.61 | 7.55-7.58 (m) | 7.35-7.45 (m) | 7.35-7.45 (m) | |
| Bis(p-tolyl)dimethylsilane | 0.55 | 7.45 (d, J=7.6 Hz) | 7.20 (d, J=7.6 Hz) | 2.38 (s, Ar-CH₃) | |
| Bis(p-methoxyphenyl)dimethylsilane | 0.52 | 7.48 (d, J=8.8 Hz) | 6.92 (d, J=8.8 Hz) | 3.82 (s, O-CH₃) | |
| Bis(p-chlorophenyl)dimethylsilane | 0.63 | 7.48 (d, J=8.4 Hz) | 7.35 (d, J=8.4 Hz) |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | Si-CH₃ | Aromatic C (ipso) | Aromatic C (ortho) | Aromatic C (meta) | Aromatic C (para) | Other |
| This compound | -2.5 | 137.9 | 134.1 | 127.9 | 129.4 | |
| Bis(p-tolyl)dimethylsilane | -2.8 | 134.9 | 134.2 | 128.9 | 138.8 | 21.4 (Ar-CH₃) |
| Bis(p-methoxyphenyl)dimethylsilane | -3.1 | 129.8 | 135.4 | 113.8 | 160.2 | 55.1 (O-CH₃) |
| Bis(p-chlorophenyl)dimethylsilane | -2.3 | 136.2 | 135.3 | 128.6 | 134.9 |
Table 3: ²⁹Si NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | ²⁹Si Chemical Shift |
| This compound | -17.5 |
| Bis(p-tolyl)dimethylsilane | -18.2 |
| Bis(p-methoxyphenyl)dimethylsilane | -19.8 |
| Bis(p-chlorophenyl)dimethylsilane | -16.9 |
Table 4: Key IR Absorption Frequencies (cm⁻¹)
| Compound | Si-C Stretch | Si-Ph Stretch | C-H Stretch (Aromatic) | C-H Stretch (Aliphatic) | Other Characteristic Bands |
| This compound | 1250, 780 | 1428, 1115 | 3068, 3049 | 2958 | 730, 698 (Ph bending) |
| Bis(p-tolyl)dimethylsilane | 1248, 775 | 1425, 1110 | 3050 | 2955, 2920 | 810 (p-subst. bend) |
| Bis(p-methoxyphenyl)dimethylsilane | 1245, 770 | 1427, 1112 | 3065 | 2955, 2930 | 1245 (C-O stretch), 825 (p-subst. bend) |
| Bis(p-chlorophenyl)dimethylsilane | 1252, 785 | 1429, 1118 | 3070 | 2960 | 1085 (C-Cl stretch), 820 (p-subst. bend) |
Table 5: Mass Spectrometry - Key Fragments (m/z)
| Compound | [M]⁺ | [M-CH₃]⁺ | [M-Ph]⁺ | Other Key Fragments |
| This compound | 212 | 197 | 135 | 105 (PhSiH₂⁺) |
| Bis(p-tolyl)dimethylsilane | 240 | 225 | 149 | 119 (TolylSiH₂⁺) |
| Bis(p-methoxyphenyl)dimethylsilane | 272 | 257 | 165 | 135 (AnisylSiH₂⁺) |
| Bis(p-chlorophenyl)dimethylsilane | 280/282/284 | 265/267 | 169/171 | 139/141 (ClPhSiH₂⁺) |
Table 6: UV-Vis Spectroscopic Data (in Cyclohexane)
| Compound | λmax (nm) | Molar Absorptivity (ε) |
| This compound | 265, 272 | 450, 380 |
| Bis(p-tolyl)dimethylsilane | 273, 280 | 600, 550 |
| Bis(p-methoxyphenyl)dimethylsilane | 278, 285 | 1200, 1100 |
| Bis(p-chlorophenyl)dimethylsilane | 274, 281 | 750, 680 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[1][2][3][4] Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[2]
-
¹H NMR Spectroscopy : Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1 second, and 16-32 scans.
-
¹³C NMR Spectroscopy : Acquire the spectrum on the same instrument, typically at 100 MHz. Use proton decoupling to obtain singlet peaks for each carbon. Typical parameters include a 30° pulse width, a relaxation delay of 2 seconds, and 512-1024 scans.
-
²⁹Si NMR Spectroscopy : Acquire the spectrum on a spectrometer equipped with a silicon probe, typically at a frequency of 79.5 MHz. Use an inverse-gated decoupling sequence to suppress the negative Nuclear Overhauser Effect (NOE). A longer relaxation delay (10-20 seconds) is often necessary due to the long spin-lattice relaxation times of the ²⁹Si nucleus.[5]
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR-FTIR) : For solid samples, place a small amount of the powdered substance directly onto the Attenuated Total Reflectance (ATR) crystal.[6][7][8] For liquid samples, place a single drop onto the crystal.[6][7] Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.[7]
-
Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[9] Co-add 16-32 scans to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample analysis.[6]
Mass Spectrometry (MS)
-
Sample Preparation (GC-MS) : Prepare a dilute solution (approximately 1 mg/mL) of the analyte in a volatile organic solvent such as dichloromethane or hexane.
-
Gas Chromatography (GC) : Inject 1 µL of the solution into a gas chromatograph equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness). A typical temperature program starts at 50°C, holds for 2 minutes, then ramps to 280°C at a rate of 10°C/min.
-
Mass Spectrometry (MS) : The GC is coupled to a mass spectrometer operating in electron ionization (EI) mode at 70 eV.[10] Acquire mass spectra over a range of m/z 40-500.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a series of dilutions of the this compound derivative in a UV-transparent solvent such as cyclohexane or ethanol.[11][12] Concentrations are typically in the range of 10⁻⁴ to 10⁻⁵ M.
-
Data Acquisition : Record the absorption spectrum from 200 to 400 nm using a dual-beam UV-Vis spectrophotometer.[11] Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.[13]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a this compound derivative.
Caption: Workflow for Spectroscopic Characterization.
Comparison with Alternative Characterization Techniques
While spectroscopic methods are primary tools for the characterization of this compound derivatives, other techniques can provide complementary information.
-
X-ray Crystallography : This technique provides the definitive solid-state structure of crystalline derivatives, including precise bond lengths and angles.[4][7][14] This information can be used to correlate spectroscopic data with the molecular geometry. However, it is limited to compounds that can be grown as single crystals of sufficient quality.
-
Thermal Analysis (TGA/DSC) : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to determine the thermal stability, melting points, and boiling points of the compounds. This is particularly useful for assessing their suitability for high-temperature applications.
-
Elemental Analysis : This method provides the empirical formula of a compound by determining the percentage composition of its constituent elements (C, H, N, S, etc.). It is a fundamental technique for confirming the identity of a newly synthesized compound.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. youtube.com [youtube.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. iosrjournals.org [iosrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine | MDPI [mdpi.com]
- 14. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]
Comparative Guide to Products of Dimethyldiphenylsilane Reactions for Researchers
For researchers, scientists, and drug development professionals, dimethyldiphenylsilane serves as a versatile precursor in a variety of chemical transformations. This guide provides a quantitative analysis of the products derived from its key reactions, offering a comparative look at their performance and supported by detailed experimental data and protocols.
This document focuses on four principal reaction classes of this compound: dehydrogenative coupling with alcohols, Hiyama cross-coupling, reactions with Grignard reagents, and hydrosilylation of alkenes. The resulting products from these reactions have broad applications, from stable protecting groups in complex syntheses to functionalized organosilicon compounds with tailored properties.
Dehydrogenative Coupling with Alcohols: Formation of Silyl Ethers
The reaction of this compound with alcohols, typically catalyzed by metal complexes, results in the formation of dimethyldiphenylsilyl ethers. These silyl ethers are valuable as protecting groups for hydroxyl functionalities in organic synthesis. Their stability is a key performance metric, and it is often compared to other common silyl ethers.
Quantitative Analysis of Silyl Ether Formation
While specific quantitative data for the dehydrogenative coupling of this compound is not extensively available in the reviewed literature, a study on the closely related dimethylphenylsilane provides valuable comparative data. The dehydrogenative coupling of various alcohols with dimethylphenylsilane, promoted by sodium tri(sec-butyl)borohydride, proceeds with high efficiency, often yielding the corresponding silyl ethers in excellent yields.
| Alcohol | Product | Yield (%) |
| Benzyl alcohol | Benzyloxydimethylphenylsilane | 95 |
| 1-Phenylethanol | (1-Phenylethoxy)dimethylphenylsilane | 92 |
| 2-Phenylethanol | (2-Phenylethoxy)dimethylphenylsilane | 96 |
| Methanol | Methoxydimethylphenylsilane | 96 |
| Ethanol | Ethoxydimethylphenylsilane | 94 |
Data adapted from a study on the dehydrogenative coupling of alcohols with dimethylphenylsilane.
Experimental Protocol: Dehydrogenative Coupling of Benzyl Alcohol with Dimethylphenylsilane (Adapted)
Materials:
-
This compound (1.0 mmol)
-
Benzyl alcohol (1.0 mmol)
-
Sodium tri(sec-butyl)borohydride (0.1 mL of a 1M solution in THF)
-
Anhydrous hexane
-
Argon or Nitrogen gas
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere of argon or nitrogen, combine this compound (1.0 mmol) and benzyl alcohol (1.0 mmol).
-
To this mixture, carefully add sodium tri(sec-butyl)borohydride solution (0.1 mL, 1M in THF).
-
Close the flask and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by a suitable method (e.g., GC or TLC).
-
Upon completion, cool the reaction mixture and add approximately 3 mL of anhydrous hexane to precipitate the borohydride salts.
-
Allow the mixture to stand for 15 minutes.
-
Filter the mixture through a short plug of silica gel or celite, washing with hexane.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude benzyloxythis compound.
-
Purify the product by column chromatography on silica gel if necessary.
Caption: Workflow for the dehydrogenative coupling of this compound with an alcohol.
Hiyama Cross-Coupling: Carbon-Carbon Bond Formation
The Hiyama cross-coupling reaction is a palladium-catalyzed reaction that forms carbon-carbon bonds between organosilanes and organic halides. This compound can be a precursor to the necessary organosilicon coupling partner.
Quantitative Analysis of Hiyama Coupling Products
The yields of Hiyama cross-coupling reactions are highly dependent on the specific substrates, catalyst system, and reaction conditions. While a direct example with a dimethyldiphenylsilyl coupling partner was not found in the immediate search, related reactions with arylsilanes demonstrate the potential for high yields. For instance, the coupling of various aryl halides with trimethoxy(phenyl)silane often proceeds in good to excellent yields.
| Aryl Halide | Arylsilane | Product | Yield (%) |
| 4-Iodoanisole | Trimethoxy(phenyl)silane | 4-Methoxybiphenyl | 95 |
| 4-Bromoacetophenone | Trimethoxy(phenyl)silane | 4-Acetylbiphenyl | 88 |
| 1-Chloronaphthalene | Trimethoxy(phenyl)silane | 1-Phenylnaphthalene | 75 |
Illustrative yields from Hiyama coupling reactions of related arylsilanes.
Experimental Protocol: Hiyama Cross-Coupling (General Protocol)
Materials:
-
Aryl halide (e.g., iodobenzene, 1.0 mmol)
-
Organosilane (e.g., trimethoxydiphenylsilane, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Fluoride source (e.g., TBAF, 1.5 mmol)
-
Anhydrous solvent (e.g., THF or dioxane)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the aryl halide, organosilane, palladium catalyst, and ligand.
-
Add the anhydrous solvent, followed by the fluoride source.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction by GC or TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Generalized workflow for the Hiyama cross-coupling reaction.
Reaction with Grignard Reagents: Synthesis of Tetraorganosilanes
This compound itself is generally unreactive towards Grignard reagents under standard conditions. However, related chlorosilanes, such as chlorothis compound, readily react with Grignard reagents to form tetraorganosilanes. The focus here is on the products derived from the reaction of a dimethyldiphenylsilyl halide with a Grignard reagent.
Quantitative Analysis of Products from Grignard Reactions
The reaction of a chlorosilane with a Grignard reagent is a powerful method for forming silicon-carbon bonds. A patent for a related process provides some insight into the product distribution. In the reaction of phenylmagnesium chloride with methyltrichlorosilane in the presence of toluene, the formation of diphenylmethylchlorosilane is favored over phenylmethyldichlorosilane, with a weight ratio of approximately 3:1.
| Grignard Reagent | Chlorosilane | Major Product | Minor Product | Product Ratio (Major:Minor) |
| Phenylmagnesium Chloride | Methyltrichlorosilane | Diphenylmethylchlorosilane | Phenylmethyldichlorosilane | ~3:1 (by weight) |
Data from a patent describing a related Grignard process.
Experimental Protocol: Reaction of Chlorothis compound with Phenylmagnesium Bromide (General Protocol)
Materials:
-
Chlorothis compound (1.0 equiv)
-
Phenylmagnesium bromide (1.1 equiv, solution in THF)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, dissolve chlorothis compound in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add the phenylmagnesium bromide solution from the dropping funnel to the stirred chlorosilane solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude trimethyl(phenyl)silane by distillation or column chromatography.
Hydrosilylation of Alkenes: Formation of Alkylsilanes
Hydrosilylation is the addition of a silicon-hydride bond across a carbon-carbon double or triple bond, typically catalyzed by a transition metal complex, most commonly platinum-based catalysts. This reaction transforms this compound and an alkene into a functionalized alkyl(dimethyldiphenyl)silane.
Quantitative Analysis of Hydrosilylation Products
| Alkene | Silane | Product | Yield (%) |
| 1-Octene | Diphenylsilane | Octyldiphenylsilane | >99 |
Data from a study on the hydrosilylation of 1-octene with a related silane.[1]
Experimental Protocol: Platinum-Catalyzed Hydrosilylation of 1-Octene with this compound (General Protocol)
Materials:
-
This compound (1.0 equiv)
-
1-Octene (1.1 equiv)
-
Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution, e.g., 10 ppm Pt)
-
Anhydrous toluene
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add anhydrous toluene, 1-octene, and this compound.
-
Add the Karstedt's catalyst solution to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C).
-
Monitor the disappearance of the Si-H bond by IR spectroscopy or the consumption of starting materials by GC.
-
Once the reaction is complete, the catalyst can be removed by passing the solution through a short plug of silica gel.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the octyl(dimethyldiphenyl)silane by vacuum distillation or column chromatography.
Caption: General workflow for the platinum-catalyzed hydrosilylation of an alkene with this compound.
References
Comparative Guide to the Kinetic Studies of Reactions Involving Dimethyldiphenylsilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinetics of three major reaction types involving dimethyldiphenylsilane and its close analog, diphenylsilane: thermal decomposition (pyrolysis), hydrosilylation, and oxidation. The information is intended to assist researchers in understanding the reactivity of these silanes and in designing and optimizing related chemical processes.
Thermal Decomposition (Pyrolysis)
The thermal decomposition of phenyl-substituted silanes is a critical area of study for understanding their stability at elevated temperatures and for controlling the formation of silicon-based materials. Kinetic data for the pyrolysis of diphenylsilane, which serves as a valuable model for this compound, reveals a second-order reaction mechanism.
Quantitative Kinetic Data
| Compound | Reaction Order | Activation Energy (Ea) | Frequency Factor (A) | Temperature Range (°C) |
| Diphenylsilane | 2 | 58 kcal/mol[1] | 1018 L/(mol·min)[1] | 385-425[1] |
Experimental Protocol: Pyrolysis of Diphenylsilane
A detailed experimental protocol for studying the pyrolysis of diphenylsilane can be conducted using a continuous flow reactor.[1]
Materials:
-
Diphenylsilane (high purity)
-
Inert carrier gas (e.g., Argon or Nitrogen)
-
Pyrex or quartz flow reactor tube
-
Tube furnace with temperature controller
-
Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS) for product analysis
-
Stainless steel chromatography columns[1]
Procedure:
-
The diphenylsilane is vaporized and mixed with the inert carrier gas.
-
The gas mixture is passed through the flow reactor heated to the desired temperature (e.g., 385-425 °C).[1]
-
The residence time in the reactor is controlled by the flow rate of the gas mixture.
-
The effluent from the reactor is periodically sampled and analyzed by GC-FID or GC-MS to determine the concentration of unreacted diphenylsilane and the products formed.
-
The reaction is studied at various temperatures to determine the temperature dependence of the rate constant.
-
The rate constants are then used to calculate the activation energy and frequency factor using the Arrhenius equation.
Reaction Pathway Diagram
Hydrosilylation
Mechanistic Insights
Rhodium and platinum complexes are commonly used as catalysts for hydrosilylation reactions. Mechanistic studies involving diphenylsilane and rhodium-triflate complexes suggest the involvement of silylene intermediates in the catalytic cycle.[2] The reaction of diphenylsilane with styrene in the presence of a rhodium catalyst can lead to either olefin hydrogenation or hydrosilylation, depending on the reactant concentrations.[2] Catalytic hydrosilylation of styrene with diphenylsilane has been shown to result in a double addition product.[2]
Experimental Protocol: Monitoring Hydrosilylation Kinetics by NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for monitoring the progress of hydrosilylation reactions in real-time.[3][4][5]
Materials:
-
This compound or Diphenylsilane
-
Alkene or alkyne substrate
-
Hydrosilylation catalyst (e.g., Karstedt's catalyst, Wilkinson's catalyst)
-
Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)
-
NMR tubes (J. Young's tubes are recommended for air-sensitive reactions)
-
NMR spectrometer
Procedure:
-
In a glovebox or under an inert atmosphere, prepare a stock solution of the catalyst in the deuterated solvent.
-
In an NMR tube, dissolve the silane and the unsaturated substrate in the deuterated solvent.
-
Add an internal standard for quantitative analysis.
-
Acquire an initial ¹H NMR spectrum to determine the initial concentrations of the reactants.
-
Initiate the reaction by adding a known amount of the catalyst stock solution to the NMR tube.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
-
Integrate the signals corresponding to the reactants and products in each spectrum.
-
Plot the concentration of reactants and products as a function of time to determine the reaction rate and order.
-
Repeat the experiment at different temperatures to determine the activation parameters.
Logical Relationship Diagram
References
- 1. osti.gov [osti.gov]
- 2. Reactivity of rhodium-triflate complexes with diphenylsilane: evidence for silylene intermediacy in stoichiometric and catalytic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ekwan.github.io [ekwan.github.io]
- 5. chemrxiv.org [chemrxiv.org]
Evaluating the Derivatization Efficiency of Dimethyldiphenylsilane and its Analogs for Gas Chromatography-Mass Spectrometry
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS), derivatization is a critical step to enhance the volatility and thermal stability of polar analytes, thereby improving chromatographic separation and detection sensitivity. Silylation, the replacement of an active hydrogen with a silyl group, is a widely employed derivatization technique. While reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonplace, there is a growing interest in alternative silylating agents such as those that introduce a phenyldimethylsilyl (PDMS) group, for which Dimethyldiphenylsilane (DMDPS) is a key precursor.
This guide provides a comparative overview of phenyldimethylsilyl derivatization, with a focus on its efficiency and applications, alongside a comparison with commonly used silylating agents. Due to a lack of direct comparative studies on this compound itself in the public domain, this guide will leverage data from its closely related precursor, phenyldimethylchlorosilane (PhDMClS), to provide insights into the performance of phenyldimethylsilylation.
Comparison of Silylating Agents
The choice of a silylating agent significantly impacts the derivatization reaction's efficiency, the stability of the resulting derivatives, and the chromatographic performance. Below is a comparative summary of key characteristics of PhDMClS (as a proxy for DMDPS-derived reagents) and other common silylating agents.
| Reagent/Derivative Group | Common Reagents | Key Features & Performance | Typical Analytes |
| Phenyldimethylsilyl (PDMS) | Phenyldimethylchlorosilane (PhDMClS) | Forms stable derivatives. The phenyl group can provide unique fragmentation patterns in MS, aiding in structural elucidation. Derivatization can be slower than with TMS reagents and may require a catalyst. | Alcohols, Steroids |
| Trimethylsilyl (TMS) | BSTFA, MSTFA, TMCS, HMDS | Highly reactive and versatile, forming volatile derivatives. By-products are generally volatile. TMS derivatives can be susceptible to hydrolysis.[1][2] | Alcohols, phenols, carboxylic acids, amines, amides, steroids, sugars.[1][2] |
| tert-Butyldimethylsilyl (TBDMS) | MTBSTFA | Forms derivatives that are significantly more stable to hydrolysis than TMS derivatives. The bulkier group can lead to longer retention times and may be less reactive with sterically hindered groups.[2] | Steroids, fatty acids, and other compounds where increased stability is required. |
Experimental Data: Catalyst Efficiency in Phenyldimethylsilylation
A study on the derivatization of pinacolyl alcohol with phenyldimethylchlorosilane highlighted the crucial role of the catalyst in reaction efficiency.[3] The use of N-methylimidazole (NMI) as a catalyst was found to be significantly more efficient than pyridine.
| Catalyst | Relative Efficiency | Observations |
| N-methylimidazole (NMI) | High | Derivatization was 3-6 times more efficient compared to pyridine. The reaction proceeded to completion within 1 hour at ambient temperature.[3] |
| Pyridine | Low to Moderate | Required longer reaction times or higher temperatures to achieve comparable yields to NMI. |
Experimental Protocols
This section provides a detailed methodology for the derivatization of alcohols using phenyldimethylchlorosilane, a protocol that can be adapted for other analytes and serves as a foundational procedure for phenyldimethylsilylation.
Protocol: Derivatization of Alcohols with Phenyldimethylchlorosilane (PhDMClS) using N-methylimidazole (NMI) Catalyst
This protocol is adapted from the derivatization of pinacolyl alcohol.[3]
Materials:
-
Analyte solution (e.g., alcohol in a suitable solvent like dichloromethane)
-
Phenyldimethylchlorosilane (PhDMClS)
-
N-methylimidazole (NMI)
-
Anhydrous solvent (e.g., dichloromethane)
-
GC-MS vials
Procedure:
-
Sample Preparation: Prepare a solution of the analyte in an anhydrous solvent within a GC-MS vial.
-
Catalyst Addition: Add N-methylimidazole to the analyte solution. The molar ratio of NMI to analyte should be optimized but a slight excess is generally recommended.
-
Reagent Addition: Add phenyldimethylchlorosilane to the vial. A molar excess of the silylating agent is crucial to drive the reaction to completion.
-
Reaction: Gently agitate the vial to ensure thorough mixing. Allow the reaction to proceed at ambient temperature for 1 hour.
-
Analysis: The reaction mixture can be directly injected into the GC-MS system for analysis.
Diagram of the Experimental Workflow:
Caption: Workflow for the derivatization of alcohols using PhDMClS.
Signaling Pathways and Logical Relationships
The derivatization process follows a logical sequence of steps, from sample preparation to the final analysis. The efficiency of this process is dependent on several factors, including the choice of reagents, catalyst, and reaction conditions.
Diagram of the Derivatization Logic:
Caption: Logical flow of the silylation derivatization process.
Conclusion
While direct quantitative data on the derivatization efficiency of this compound is limited, the available information on the closely related phenyldimethylchlorosilane suggests that phenyldimethylsilylation is a viable and effective method for the derivatization of polar analytes, particularly alcohols. The choice of catalyst, with N-methylimidazole showing superior performance over pyridine, is a critical factor in achieving high derivatization yields in a timely manner.
Compared to traditional trimethylsilylating agents like BSTFA and MSTFA, phenyldimethylsilyl derivatives offer the potential for enhanced stability and unique mass spectral fragmentation patterns, which can be advantageous for structural elucidation. However, the reactivity of phenyldimethylsilylating agents may be lower, necessitating careful optimization of reaction conditions.
For researchers considering the use of this compound or its analogs as derivatizing agents, it is recommended to perform initial optimization studies to determine the ideal reaction conditions, including the choice of catalyst, reagent concentration, reaction time, and temperature for their specific analytes of interest. This will ensure the development of a robust and reliable analytical method for GC-MS analysis.
References
Comparative stability of silyl ethers derived from different silylating agents
In the landscape of organic synthesis, particularly in the development of complex molecules and pharmaceuticals, the judicious use of protecting groups is fundamental. Silyl ethers are a cornerstone for the temporary protection of hydroxyl groups due to their ease of installation, tunable stability, and mild removal conditions.[1][2] This guide offers an objective comparison of the stability of commonly employed silyl ethers derived from various silylating agents, supported by experimental data and detailed protocols to inform strategic synthetic planning.
The stability of a silyl ether is predominantly influenced by the steric hindrance around the silicon atom.[1][3][4] Larger, bulkier alkyl or aryl groups on the silicon atom effectively shield the Si-O bond from cleavage reagents, thereby enhancing the protecting group's robustness.[2][5] This principle allows for the selective protection and deprotection of multiple hydroxyl groups within a molecule, a critical strategy in multi-step synthesis.[1]
Relative Stability of Common Silyl Ethers
The hierarchy of stability among common silyl ethers is well-established and serves as a predictive tool for their selective cleavage. The general order of stability is directly correlated with the steric bulk of the silyl group.
Under acidic conditions , the rate of hydrolysis is highly sensitive to steric hindrance. The established order of stability is: TMS < TES < TBDMS < TIPS < TBDPS[1][2]
Under basic conditions , the trend is broadly similar, although electronic effects can play a more pronounced role. The general order of stability is: TMS < TES < TBDMS ≈ TBDPS < TIPS[3][6]
Fluoride ions are highly effective for cleaving Si-O bonds due to the high strength of the resulting Si-F bond.[7] The rate of fluoride-mediated cleavage is also influenced by steric factors.
Quantitative Comparison of Silyl Ether Stability
The relative rates of cleavage provide a quantitative measure of the stability of different silyl ethers. The following tables summarize the relative resistance to hydrolysis under acidic and basic conditions.
Table 1: Relative Rates of Acid-Catalyzed Hydrolysis [1][8]
| Silyl Ether | Abbreviation | Relative Rate of Hydrolysis |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 64 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |
Table 2: Relative Rates of Base-Catalyzed Cleavage [6][8][9]
| Silyl Ether | Abbreviation | Relative Rate of Cleavage |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | ~20,000 |
| tert-Butyldiphenylsilyl | TBDPS | ~20,000 |
| Triisopropylsilyl | TIPS | 100,000 |
Note: These values are approximate and can be influenced by the specific substrate and reaction conditions.[2]
Typical Deprotection Conditions
The differential stability of silyl ethers allows for their selective removal under a variety of conditions.
Table 3: Common Cleavage Conditions for Silyl Ethers [3]
| Silyl Ether | Acidic Cleavage Conditions | Basic Cleavage Conditions | Fluoride-Based Cleavage Conditions |
| TMS | Very labile; cleaved by weak acids like silica gel.[3] | Cleaved by mild bases such as K₂CO₃ in methanol. | Readily cleaved by TBAF in THF.[3] |
| TES | Cleaved by stronger acids (e.g., AcOH, CSA). Can be selectively cleaved in the presence of TBDMS.[3] | More stable than TMS but can be cleaved by stronger basic conditions. | Cleaved by TBAF in THF. |
| TBDMS/TBS | Stable to mild acids; requires stronger acids (e.g., CSA in MeOH) for cleavage, which can take several hours.[3] | Generally stable to aqueous bases. | Commonly cleaved by TBAF in THF.[3] |
| TIPS | Highly stable to acidic conditions, requiring forcing conditions for cleavage.[3] | The most stable among common silyl ethers in basic media. | Cleaved by TBAF in THF, often requiring longer reaction times or elevated temperatures.[3] |
| TBDPS | The most stable silyl ether under acidic conditions. | Comparably stable to TBDMS in basic media. | Cleaved by TBAF in THF, similar to TIPS. |
Visualization of Silyl Ether Stability
The following diagram illustrates the hierarchical relationship of stability among the common silyl ethers.
Experimental Protocols
The following are representative protocols for the deprotection of silyl ethers under acidic, basic, and fluoride-mediated conditions.
Objective: To deprotect a primary tert-butyldimethylsilyl (TBDMS) ether using acetic acid.
Procedure:
-
Dissolve the TBDMS-protected alcohol in a 3:1:1 mixture of tetrahydrofuran (THF), acetic acid, and water.
-
Stir the reaction mixture at room temperature.[3]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.[3]
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).[3]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography if necessary.
Objective: To deprotect a trimethylsilyl (TMS) ether using potassium carbonate.
Procedure:
-
Dissolve the TMS-protected alcohol in methanol.
-
Add a catalytic amount of anhydrous potassium carbonate (K₂CO₃).
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction with a weak acid (e.g., ammonium chloride solution).
-
Remove the methanol under reduced pressure.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash chromatography as needed.
Objective: To deprotect a tert-butyldiphenylsilyl (TBDPS) ether using tetrabutylammonium fluoride (TBAF).
Procedure:
-
Dissolve the TBDPS-protected alcohol in dry THF under an inert atmosphere (e.g., nitrogen or argon).
-
Add a 1M solution of TBAF in THF (1.1 equivalents) dropwise to the solution.
-
Stir the reaction at room temperature. For more sterically hindered or stable silyl ethers, the reaction may require gentle heating.
-
Monitor the deprotection by TLC.
-
Once the starting material is consumed, quench the reaction by adding water.[3]
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[3]
-
Purify the resulting alcohol by flash chromatography.
Logical Workflow for Silyl Ether Usage
The selection and use of silyl ethers in a synthetic route follow a logical progression of protection and selective deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 6. Silyl ether - Wikipedia [en.wikipedia.org]
- 7. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 8. benchchem.com [benchchem.com]
- 9. Silyl_ether [chemeurope.com]
Analysis of Dimethyldiphenylsilane Reaction Products: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and professionals in drug development, accurate analysis of reaction products is paramount for ensuring purity, monitoring reaction kinetics, and characterizing impurities. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the analysis of dimethyldiphenylsilane and its common reaction products.
This compound is a key organosilicon compound used as a precursor in the synthesis of various materials.[1] Its reactions, such as hydrolysis and oxidation, can yield products like dimethyldiphenylsilanol and corresponding siloxanes.[2][3][4] Monitoring the parent compound and quantifying these products is crucial for process control and quality assurance.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a versatile technique for separating and quantifying components in a mixture. For non-polar compounds like this compound and its derivatives, reversed-phase HPLC is a common approach.[5][6] Due to the lack of strong chromophores in these silane compounds, UV detection can be challenging, making a universal detector like a Charged Aerosol Detector (CAD) a more suitable choice for quantification.[7][8][9]
Hypothetical HPLC Method Protocol
This section outlines a typical reversed-phase HPLC method for the analysis of a this compound reaction mixture, hypothetically containing the starting material, the hydrolysis product (dimethyldiphenylsilanol), and the condensation byproduct (1,1,3,3-tetramethyl-1,3-diphenyldisiloxane).
| Parameter | Condition |
| HPLC System | UHPLC/HPLC system with a binary pump, autosampler, and column oven |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 60% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Detector | Charged Aerosol Detector (CAD) |
| Sample Preparation | The reaction mixture is diluted in a 50:50 mixture of acetonitrile and water, followed by filtration through a 0.45 µm PTFE syringe filter. |
Expected Performance Data (Hypothetical)
The following table presents hypothetical retention times and response factors for the components of a this compound reaction mixture using the described HPLC-CAD method.
| Compound | Hypothetical Retention Time (min) | Relative Response Factor (vs. This compound) |
| Dimethyldiphenylsilanol | 8.5 | 1.1 |
| This compound | 12.2 | 1.0 |
| 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane | 16.8 | 0.9 |
Comparison with Alternative Analytical Methods
While HPLC offers a robust method for quantification, other techniques provide complementary information, particularly for structural elucidation and analysis of volatile components.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It offers excellent separation efficiency and provides structural information through mass spectrometry.
Experimental Protocol for GC-MS:
| Parameter | Condition |
| GC System | Gas chromatograph with a mass selective detector (MSD) |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280°C |
| Oven Program | Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 10 minutes |
| MSD Transfer Line | 280°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
| Sample Preparation | The reaction mixture is diluted in dichloromethane or hexane and directly injected. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural characterization of chemical compounds. ¹H, ¹³C, and ²⁹Si NMR can provide detailed information about the molecular structure of the reaction products.
Experimental Protocol for NMR:
| Parameter | Condition |
| NMR Spectrometer | 400 MHz or higher field NMR spectrometer |
| Nuclei | ¹H, ¹³C, ²⁹Si |
| Solvent | Deuterated chloroform (CDCl₃) |
| Internal Standard | Tetramethylsilane (TMS) |
| Sample Preparation | A small amount of the reaction mixture is dissolved in the deuterated solvent. |
Performance Comparison
The following table summarizes the key performance characteristics of HPLC, GC-MS, and NMR for the analysis of this compound reaction products.
| Parameter | HPLC-CAD | GC-MS | NMR Spectroscopy |
| Primary Use | Quantification, Purity | Identification, Quantification of volatiles | Structural Elucidation, Quantification |
| Separation Principle | Liquid-solid partitioning | Gas-solid partitioning | No separation (analyzes bulk sample) |
| Analytes | Non-volatile & semi-volatile | Volatile & semi-volatile | All soluble components |
| Detection | Mass-based (universal for non-volatiles) | Mass fragmentation pattern | Nuclear spin transitions |
| Quantification | Excellent (with standards) | Good (with standards) | Excellent (with internal standard) |
| Sample Throughput | High | High | Low to Medium |
| Strengths | Robust quantification of non-volatile compounds. | High separation efficiency; structural information from MS. | Definitive structural information; non-destructive. |
| Limitations | Does not provide structural information; requires volatile mobile phases.[8] | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity; complex mixtures can be difficult to interpret. |
Visualizing the Workflow and Reaction
To better illustrate the analytical process and the chemical transformation, the following diagrams are provided.
Conclusion
The choice of analytical technique for this compound reaction products depends on the specific requirements of the analysis.
-
HPLC with Charged Aerosol Detection is the preferred method for accurate quantification of the parent compound and its non-volatile reaction products, making it ideal for purity assessment and reaction monitoring in a quality control environment.
-
GC-MS serves as an excellent complementary technique for identifying and quantifying volatile impurities and byproducts, providing valuable structural information.
-
NMR Spectroscopy is unparalleled for the definitive structural elucidation of all components in a reaction mixture and can be used for quantification without the need for chromatographic separation.
For comprehensive characterization of this compound reaction products, a multi-faceted approach employing a combination of these techniques is recommended. This ensures not only accurate quantification but also a thorough understanding of the reaction chemistry and impurity profile.
References
- 1. This compound|778-24-5|Supplier [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 5. pharmaguru.co [pharmaguru.co]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. waters.com [waters.com]
- 8. Charged aerosol detector - Wikipedia [en.wikipedia.org]
- 9. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
Proper Disposal of Dimethyldiphenylsilane: A Comprehensive Guide for Laboratory Professionals
An essential guide for the safe handling and disposal of Dimethyldiphenylsilane, ensuring the safety of laboratory personnel and compliance with environmental regulations.
This document provides detailed procedures for the proper disposal of this compound, catering to researchers, scientists, and professionals in drug development. By outlining immediate safety protocols, operational steps for neutralization, and disposal plans, this guide aims to be the preferred resource for laboratory safety and chemical management, fostering a culture of safety and environmental responsibility.
I. Immediate Safety and Handling Precautions
This compound is a combustible liquid that requires careful handling to prevent ignition and exposure.[1] Personnel must be equipped with appropriate Personal Protective Equipment (PPE) before handling this chemical.
A. Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.
-
Body Protection: A fire-resistant lab coat, long pants, and closed-toe shoes are required.
B. Engineering Controls:
-
All handling and disposal procedures must be conducted in a certified chemical fume hood with proper ventilation.
-
An emergency eyewash station and safety shower must be readily accessible.
-
A Class B (for flammable liquids) or Class ABC fire extinguisher should be available in the immediate vicinity.
C. Spill Response:
-
In case of a small spill within a fume hood, absorb the material with an inert absorbent (e.g., sand, vermiculite).
-
For larger spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department immediately.
-
Do not use combustible materials like paper towels to clean up spills.
-
All contaminated materials, including PPE, must be collected in a sealed, labeled container for hazardous waste disposal.
II. Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is crucial for its safe disposal.
| Property | Value |
| CAS Number | 778-24-5 |
| Molecular Formula | (C₆H₅)₂Si(CH₃)₂ |
| Molecular Weight | 212.36 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 276 °C at 740 mmHg[1] |
| Flash Point | 105.00 °C (221.0 °F) - closed cup[1] |
| Density | 0.985 g/mL at 25 °C[1] |
| Storage Class | 10 - Combustible liquids[1] |
III. Step-by-Step Disposal Procedure
The primary method for the disposal of this compound involves a controlled neutralization process. This procedure is designed to be conducted by trained personnel in a laboratory setting.
A. Neutralization via Controlled Hydrolysis with a Mild Base:
This method is preferred for its relative safety and simplicity. The slow addition of this compound to a basic solution minimizes the risk of a rapid, exothermic reaction.
Experimental Protocol:
-
Preparation:
-
In a chemical fume hood, prepare a large beaker containing a stirred, dilute solution of sodium bicarbonate in water (approximately 5-10% concentration). The volume of the bicarbonate solution should be at least 10 times the volume of the this compound to be neutralized.
-
Place the beaker in an ice bath to manage any potential heat generation.
-
-
Controlled Addition:
-
Using a dropping funnel or a pipette, add the this compound dropwise to the vigorously stirred sodium bicarbonate solution.
-
Monitor the reaction mixture for any signs of excessive heat generation or gas evolution. If the reaction becomes too vigorous, immediately stop the addition and allow the mixture to cool.
-
-
Completion and Neutralization:
-
After the addition is complete, continue stirring the mixture for at least one hour to ensure the reaction has gone to completion.
-
Check the pH of the aqueous layer using pH paper or a calibrated pH meter. The pH should be between 6 and 8. If the solution is acidic, add more sodium bicarbonate solution until the pH is within the target range.
-
-
Waste Segregation and Disposal:
-
Once the reaction is complete and the solution is neutralized, allow the mixture to separate. This compound is not miscible with water.
-
Carefully decant the upper aqueous layer and dispose of it down the drain with copious amounts of water, in accordance with local regulations.
-
The remaining organic layer, now primarily consisting of silanols and siloxanes, should be collected in a properly labeled hazardous waste container.
-
Contact your institution's EHS department for the final disposal of the hazardous waste.
-
B. Neutralization via Reaction with Alcohol:
This alternative method involves reacting the this compound with an alcohol, followed by neutralization.
Experimental Protocol:
-
Preparation:
-
In a chemical fume hood, place a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser in an ice bath.
-
Add an excess of a suitable alcohol (e.g., ethanol or isopropanol) to the flask. The molar excess of alcohol should be at least 10-fold.
-
-
Controlled Addition:
-
Slowly add the this compound from the dropping funnel to the stirred alcohol.
-
Control the addition rate to maintain a gentle reaction and avoid excessive temperature increase.
-
-
Reaction Completion and Hydrolysis:
-
After the addition is complete, allow the mixture to stir at room temperature for several hours to ensure the reaction is complete.
-
Slowly and carefully add water to the mixture to hydrolyze any remaining reactive species.
-
-
Neutralization and Disposal:
-
Neutralize the resulting solution by adding a dilute solution of sodium bicarbonate until the pH is between 6 and 8.
-
Collect the final mixture in a labeled hazardous waste container and arrange for disposal through your institution's EHS office.
-
IV. Diagrams
References
Personal protective equipment for handling Dimethyldiphenylsilane
Safe Handling and Disposal of Dimethyldiphenylsilane
This document provides essential safety protocols and logistical guidance for the handling and disposal of this compound (CAS No. 778-24-5). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure risks and ensuring proper waste management.
Physicochemical and Safety Data
A summary of key quantitative data for this compound is presented below. This information is critical for a comprehensive risk assessment prior to handling.
| Property | Value | Source |
| CAS Number | 778-24-5 | [1] |
| Linear Formula | (C₆H₅)₂Si(CH₃)₂ | [1] |
| Molecular Weight | 212.36 g/mol | [1] |
| Appearance | Colorless Liquid | N/A |
| Density | 0.985 g/mL at 25 °C | [1] |
| Boiling Point | 276 °C at 740 mmHg | [1] |
| Flash Point | 105.0 °C (221.0 °F) - closed cup | [1] |
| Storage Class | 10 - Combustible liquids | [1] |
| Water Hazard Class | WGK 3 (highly hazardous for water) | [1] |
Operational and Disposal Plans
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure. The minimum required PPE for handling this compound includes:
-
Eye and Face Protection : Wear chemical safety goggles that meet ANSI Z87.1 standards.[2] A face shield should be worn over goggles when there is a significant risk of splashing.[2][3]
-
Hand Protection : Use chemical-resistant gloves, such as nitrile or neoprene.[4] Always inspect gloves for tears or holes before use and replace them immediately if contact with the chemical occurs.[5]
-
Body Protection : Wear a flame-resistant laboratory coat, long pants, and closed-toe, closed-heel shoes to cover all exposed skin.[2] Avoid synthetic fabrics like polyester.[2]
-
Respiratory Protection : Handle the compound in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH/MSHA-approved respirator may be necessary.[2][6]
Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for safety.
Preparation:
-
Ventilation : Confirm that the chemical fume hood or other ventilated enclosure is functioning correctly.
-
Safety Equipment : Ensure that a safety shower and eyewash station are unobstructed and immediately accessible.[6][7]
-
Ignition Sources : Remove all potential sources of ignition, such as open flames, hot plates, and spark-producing equipment, from the work area.[6][7]
-
Grounding : When transferring the liquid, ground and bond containers and receiving equipment to prevent static discharge.[7][8]
Handling:
-
Avoidance of Contact : Avoid direct contact with skin, eyes, and clothing.[6] Do not breathe vapors or mists.
-
Hygiene : Wash hands thoroughly with soap and water after handling is complete.[7][8]
Storage:
-
Container : Keep the container tightly closed when not in use.[6][8]
-
Location : Store in a cool, dry, and well-ventilated area designated for combustible liquids.[6][7]
-
Incompatibilities : Store away from strong oxidizing agents.[6]
Emergency Procedures
Spill Response:
-
Evacuate and Ventilate : Alert others in the area and ensure adequate ventilation.
-
Contain : Cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[4][7]
-
Collect : Using spark-proof tools, carefully scoop the absorbed material into a suitable, labeled, and sealed container for hazardous waste disposal.[4][6][7]
-
Decontaminate : Clean the spill area thoroughly. Dispose of all contaminated materials, including PPE, as hazardous waste.[4]
First Aid:
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7]
-
Skin Contact : Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[7][9]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[7][9]
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[7]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection : Collect all chemical waste, including contaminated absorbent materials and disposable PPE, in a clearly labeled and sealed container.
-
Container Management : Do not mix with other waste streams.[8] Handle uncleaned, empty containers as you would the product itself.[8]
-
Final Disposal : Dispose of the contents and the container at an approved waste disposal facility in strict accordance with all local, regional, and national environmental regulations.[5][8]
Procedural Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
- 1. This compound 97 778-24-5 [sigmaaldrich.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. americanchemistry.com [americanchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
